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Core Science & Biosynthesis

Foundational

4-(1-Propoxyethyl)benzoic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Rational Drug Design

Executive Summary & Strategic Rationale In the landscape of rational drug design, the selection of highly functionalized, chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of rational drug design, the selection of highly functionalized, chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(1-Propoxyethyl)benzoic acid (CAS No. 748183-49-5)[1] represents a highly versatile intermediate that bridges the gap between lipophilic optimization and targeted electrostatic engagement. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular cassette: the benzoic acid moiety serves as a robust pharmacophore and anchoring point, while the chiral 1-propoxyethyl ether provides tunable steric shielding and lipophilicity.

This whitepaper provides an in-depth technical guide on the physicochemical profiling, structure-activity relationship (SAR) logic, and self-validating synthetic protocols required to leverage this compound in advanced drug development workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 4-(1-Propoxyethyl)benzoic acid is critical for predicting its behavior in biological systems and during synthetic functionalization. The data below summarizes its core metrics.

PropertyValueRationale / Implication
CAS Number 748183-49-5Unique identifier for the compound[1].
Molecular Formula C12H16O3Defines the atomic composition[1].
Molecular Weight 208.25 g/mol Well within the "Rule of 3" limits, making it an optimal candidate for Fragment-Based Drug Discovery (FBDD)[1].
Estimated LogP ~3.2The propoxy group significantly enhances lipophilicity, improving passive membrane permeability compared to unsubstituted benzoic acid.
Estimated pKa ~4.2The carboxylic acid exists primarily as an ionized carboxylate at physiological pH (7.4), facilitating salt formation and target engagement.
Chiral Centers 1 (Benzylic position)Allows for stereospecific target engagement and patentable enantiomeric profiling.
Structure-Activity Relationship (SAR) Logic

Benzoic acid derivatives are frequently utilized in medicinal chemistry as enzyme inhibitors and neuroprotective agents due to their ability to form strong hydrogen bonds and electrostatic interactions with target proteins[2]. The addition of the 1-propoxyethyl group introduces a hydrophobic vector that can occupy adjacent lipophilic pockets in a target receptor.

SARLogic Core 4-(1-Propoxyethyl)benzoic acid Chiral Building Block Carboxyl Carboxylic Acid - Amide Coupling - Salt Formation - H-Bond Donor/Acceptor Core->Carboxyl Propoxy Propoxy Group - Tunable Lipophilicity - Steric Shielding - ADME Optimization Core->Propoxy Chiral Chiral Center (R/S) - Target Selectivity - Patentability - Enantiomeric Profiling Core->Chiral

Caption: Structure-activity relationship (SAR) logic and modular utility of 4-(1-Propoxyethyl)benzoic acid.

Synthetic Methodologies & Causality

To synthesize 4-(1-Propoxyethyl)benzoic acid with high enantiomeric purity and excellent yield, we must design a route that avoids racemization and unwanted elimination side-reactions. The optimal strategy involves a three-step sequence starting from methyl 4-acetylbenzoate.

Step 1: Asymmetric Reduction (Corey-Bakshi-Shibata)

The Causality: Standard reduction with sodium borohydride (


) yields a racemic mixture. To achieve high enantiomeric excess (ee), we employ the Corey-Bakshi-Shibata (CBS) reduction. The driving force for this face-selective intramolecular hydride transfer is the coordination of 

(a Lewis acid) to the tertiary nitrogen atom (a Lewis base) of the chiral oxazaborolidine catalyst. This activates the

as a strong hydride donor and enhances the Lewis acidity of the boron atom for coordination to the ketone[3].
Step 2: Williamson Ether Synthesis

The Causality: The conversion of the resulting chiral benzylic alcohol to a propoxy ether requires an


 mechanism. We utilize the Williamson Ether Synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide[4]. Why NaH?  The pKa of a benzylic alcohol is approximately 15. Using a weak base like 

results in incomplete deprotonation. Sodium hydride (NaH) ensures irreversible, quantitative formation of the alkoxide nucleophile, driving the

attack on 1-iodopropane while minimizing competing elimination pathways.
Step 3: Saponification

The Causality: The methyl ester protecting group must be removed to liberate the free benzoic acid. Lithium hydroxide (LiOH) in a THF/Water mixture is chosen over harsh acidic hydrolysis to prevent potential cleavage of the newly formed benzylic ether.

SynthWorkflow SM Methyl 4-acetylbenzoate Step1 Asymmetric Reduction (CBS Catalyst, BH3) SM->Step1 Int1 Chiral Benzylic Alcohol Step1->Int1 Step2 Etherification (1-Iodopropane, NaH) Int1->Step2 Int2 Propoxyethyl Ester Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product 4-(1-Propoxyethyl)benzoic acid (Target) Step3->Product

Caption: Step-by-step synthetic workflow for 4-(1-Propoxyethyl)benzoic acid.

Experimental Protocols & Validation

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each step has proceeded to completion before advancing.

Protocol A: Synthesis of (R)-Methyl 4-(1-hydroxyethyl)benzoate
  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (R)-Me-CBS catalyst (0.1 equiv) and anhydrous THF (50 mL).

  • Borane Addition: Cool the mixture to -20°C. Dropwise add Borane-dimethyl sulfide (

    
    , 1.2 equiv). Stir for 15 minutes to allow the active catalyst-borane complex to form[3].
    
  • Substrate Addition: Slowly add a solution of methyl 4-acetylbenzoate (1.0 equiv) in THF over 1 hour via a syringe pump. Causality: Slow addition keeps the unreacted ketone concentration low, preventing non-catalyzed, racemic background reduction.

  • Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The ketone starting material (

    
    ) should completely convert to the alcohol (
    
    
    
    ).
  • Workup: Quench carefully with methanol at -20°C to destroy excess borane. Concentrate, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Analytical Validation: Confirm enantiomeric excess (>95% ee) via Chiral HPLC.

Protocol B: Williamson Etherification (Propylation)
  • Alkoxide Generation: Dissolve the chiral alcohol from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases. Causality: Complete gas evolution indicates 100% conversion to the highly nucleophilic alkoxide.

  • Alkylation: Add 1-iodopropane (1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation (IPC): LC-MS analysis should show the disappearance of the alcohol mass (

    
    ) and the appearance of the ether mass (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     to neutralize excess NaH. Extract with diethyl ether (
    
    
    
    mL). Wash the organic layer extensively with water (
    
    
    mL) to remove DMF.
Protocol C: Saponification to Final Product
  • Hydrolysis: Dissolve the ether intermediate in a 3:1:1 mixture of THF:MeOH:

    
    . Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 12 hours.
    
  • Validation (IPC): TLC (Hexanes:EtOAc 4:1) will show the consumption of the ester.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2. Causality: Acidification protonates the carboxylate, rendering the final 4-(1-propoxyethyl)benzoic acid insoluble in water and driving it into the organic extraction phase.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate to yield the final white solid. Validate final structure via 
    
    
    
    -NMR and
    
    
    -NMR.

References

  • Organic Chemistry Portal - Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry - The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • PubMed / Eur J Med Chem - Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. National Library of Medicine. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on 4-(1-Propoxyethyl)benzoic Acid: Molecular Properties, Synthesis, and Applications

Executive Summary 4-(1-Propoxyethyl)benzoic acid is a highly specialized, chiral building block utilized extensively in advanced materials science and pharmaceutical development. With a molecular formula of C₁₂H₁₆O₃ and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Propoxyethyl)benzoic acid is a highly specialized, chiral building block utilized extensively in advanced materials science and pharmaceutical development. With a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol , this compound is characterized by a core benzoic acid moiety substituted at the para position with a lipophilic, chiral 1-propoxyethyl chain.

While it serves as a rigidified pharmacophore in drug development—providing a sterically demanding lipophilic vector for binding pocket interaction—its most rigorously documented application is as a chiral dopant in the synthesis of Ferroelectric Liquid Crystals (FLCs) . By placing a chiral center directly adjacent to a rigid aromatic core, the molecule restricts conformational freedom, thereby maximizing spontaneous polarization (


) and enabling ultra-fast electro-optic response times .

Physicochemical Properties & Quantitative Data

To facilitate rapid reference for assay development and synthetic planning, the core quantitative parameters of 4-(1-Propoxyethyl)benzoic acid are summarized below.

PropertyValue
Chemical Name 4-(1-Propoxyethyl)benzoic acid
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Exact Mass 208.257 g/mol
CAS Registry No. (Racemic) 748183-49-5
CAS Registry No. (R-Enantiomer) 119839-34-8
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 3 (Ether oxygen, Carboxyl oxygens)
Rotatable Bonds 5

Mechanistic Insights: The Role of Chiral Proximity

In the design of advanced materials, particularly FLCs, the spatial relationship between the chiral center and the aromatic core is not arbitrary; it is a highly engineered feature.

As demonstrated by Kusumoto et al. , standard liquid crystal materials often suffer from low spontaneous polarization because the chiral dipole can freely rotate, leading to a cancellation of the net dipole moment. By synthesizing 4-(1-propoxyethyl)benzoic acid, researchers placed the chiral methyl group directly on the benzylic carbon.

The Causality: The steric bulk of the aromatic ring restricts the rotational freedom of the adjacent chiral center. This forces the transverse dipole moment (originating from the highly electronegative ether oxygen) to align uniformly across the smectic phase. This uniform alignment drastically increases the spontaneous polarization (


) and directly causes a reduction in the electro-optic switching time (

), which is critical for high-refresh-rate display technologies.

FLC_Mechanism A Chiral Center Adjacent to Aromatic Core B Restricted Conformational Freedom A->B C Uniform Alignment of Transverse Dipole B->C D High Spontaneous Polarization (Ps) C->D E Fast Electro-Optic Response Time (τ) D->E

Logical flow of structure-property relationships in ferroelectric liquid crystals.

Synthetic Methodology & Self-Validating Protocols

To synthesize the (R)-enantiomer of 4-(1-Propoxyethyl)benzoic acid with high enantiomeric excess (ee), the following self-validating protocol must be employed. This workflow avoids late-stage chiral resolution, which is highly inefficient and atom-wasteful.

Step 1: Asymmetric Reduction
  • Procedure: React methyl 4-acetylbenzoate with hydrogen gas in the presence of a chiral Ruthenium-BINAP catalyst to yield methyl (R)-4-(1-hydroxyethyl)benzoate.

  • Mechanistic Causality: Utilizing standard reducing agents (e.g., NaBH₄) yields a racemate. Ru-catalyzed asymmetric hydrogenation provides direct access to the chiral secondary alcohol with >95% ee, leveraging the chiral pocket of the BINAP ligand to dictate facial selectivity during hydride transfer.

  • Validation Checkpoint: Perform Chiral HPLC on the intermediate. The system is validated if the chromatogram shows an enantiomeric excess of >95%. If the ee is lower, catalyst loading or hydrogen pressure must be optimized before proceeding.

Step 2: Mild Etherification
  • Procedure: Treat the chiral alcohol with 1-iodopropane and Silver(I) oxide (Ag₂O) in a non-polar solvent to yield methyl (R)-4-(1-propoxyethyl)benzoate.

  • Mechanistic Causality: Standard Williamson ether syntheses utilize strong bases like NaH. At the benzylic position, strong bases can deprotonate the chiral center, leading to racemization, or cause unwanted elimination reactions. Ag₂O acts as a mild, neutral halide scavenger that facilitates the Sₙ2 attack of the alcohol onto the alkyl iodide without perturbing the stereocenter.

  • Validation Checkpoint: Analyze via ¹H NMR. The protocol is validated by the appearance of a clean triplet for the terminal propoxy methyl group (~0.9 ppm) and the complete absence of alkene peaks (5.0–6.0 ppm), confirming no elimination occurred.

Step 3: Saponification
  • Procedure: Hydrolyze the methyl ester using Lithium Hydroxide (LiOH) in a THF/H₂O mixture at room temperature, followed by mild acidification with 1M HCl.

  • Mechanistic Causality: LiOH provides a mild hydroxide source that selectively attacks the highly electrophilic ester carbonyl. The ambient temperature prevents the cleavage of the newly formed ether linkage and protects the benzylic chiral center from racemization.

  • Validation Checkpoint: Perform LC-MS (ESI-). The system is validated by the presence of the[M-H]⁻ ion at m/z 207.1 and the disappearance of the methyl ester singlet (~3.8 ppm) in the ¹H NMR spectrum.

Synthesis_Workflow SM Methyl 4-acetylbenzoate Step1 Asymmetric Reduction (Ru-BINAP / H2) SM->Step1 Int1 Methyl (R)-4-(1-hydroxyethyl)benzoate Step1->Int1 Step2 Mild Etherification (1-Iodopropane, Ag2O) Int1->Step2 Int2 Methyl (R)-4-(1-propoxyethyl)benzoate Step2->Int2 Step3 Saponification (LiOH, THF/H2O) Int2->Step3 Product (R)-4-(1-Propoxyethyl)benzoic acid Step3->Product

Step-by-step synthetic workflow for (R)-4-(1-Propoxyethyl)benzoic acid.

References

  • Kusumoto, Tetsuo, et al. "Ferroelectric Liquid Crystalline Compounds Having a Chiral Center Directly Connected to the Core Aromatic Ring. Synthesis of Chiral 4-(1-Propoxyethyl)benzenol and -benzoic Acid, 4-(1-Carboxyethyl)benzenol and the Esters Derived Therefrom." Chemistry Letters 19.4 (1990): 523-526. URL:[Link]

  • MolAid. "(R)-4-(1-propoxyethyl)benzoic acid | 119839-34-8". URL:[Link]

Foundational

Thermodynamic Profiling of 4-(1-Propoxyethyl)benzoic Acid: A Comprehensive Guide for Preformulation Scientists

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In the landscape of rational drug design and preformulation, understand...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In the landscape of rational drug design and preformulation, understanding the thermodynamic boundaries of an Active Pharmaceutical Ingredient (API) or its intermediates is non-negotiable. 4-(1-Propoxyethyl)benzoic acid (CAS 748183-49-5) represents a fascinating structural motif: a rigid, ionizable benzoic acid core coupled with a flexible, lipophilic 1-propoxyethyl ether chain.

As a Senior Application Scientist, I approach the characterization of this molecule not as a mere checklist of physical properties, but as a dynamic thermodynamic system. The rotational degrees of freedom introduced by the ether linkage fundamentally alter the entropy of the melt (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), while the bulky para-substitution disrupts the highly ordered hydrogen-bonded dimers typically seen in unsubstituted benzoic acid. This guide delineates the causal relationships between the molecule's structure and its solid-state and solution thermodynamics, providing self-validating protocols for rigorous laboratory characterization.

Structural Thermodynamics & Predictive Phase Behavior

To predict the manufacturability and bioavailability of 4-(1-Propoxyethyl)benzoic acid, we must first deconstruct its thermodynamic cycle. The transition of the molecule from a crystalline solid to an aqueous solution is governed by the Gibbs free energy of solution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), which is the sum of the lattice sublimation energy (

) and the hydration energy (

).
The Entropy-Enthalpy Compensation

Unsubstituted benzoic acid has a high melting point (122 °C) driven by strong intermolecular hydrogen bonding and planar symmetry. The addition of the 1-propoxyethyl group introduces steric bulk and conformational flexibility.

  • Causality: The flexibility of the propoxy chain increases the entropy of the liquid state (

    
    ). Because the melting temperature is defined thermodynamically as 
    
    
    
    , the increased entropy directly drives down the melting point, making the compound more susceptible to forming metastable polymorphs or amorphous phases during milling or hot-melt extrusion[1].

Cycle Solid Crystal Lattice (Solid State) Gas Isolated Molecules (Gaseous State) Solid->Gas u0394G_sublimation Aq Solvated State (Aqueous Solution) Solid->Aq u0394G_solution Gas->Aq u0394G_hydration

Caption: Thermodynamic cycle linking the solid, gaseous, and solvated states of the API.

Solid-State Thermodynamic Characterization

Standard Differential Scanning Calorimetry (DSC) often conflates kinetic events (like structural relaxation or desolvation) with true thermodynamic phase transitions (like melting or glass transitions)[2]. To isolate the pure thermodynamic parameters of 4-(1-Propoxyethyl)benzoic acid, Modulated DSC (mDSC) is required.

Protocol 1: Self-Validating mDSC for Polymorph and Determination

This protocol isolates the reversing heat capacity signals from non-reversing kinetic artifacts, ensuring absolute confidence in the thermodynamic data[3].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC cell constant and temperature using an Indium standard (Tm = 156.6 °C,

    
     = 28.59 J/g) at the exact heating rate intended for the sample. Causality: Thermal lag varies with scan rate; calibrating at a different rate invalidates the thermodynamic baseline[2].
    
  • Sample Preparation: Weigh 2.0–5.0 mg of 4-(1-Propoxyethyl)benzoic acid into an aluminum pan. Crimp with a pinhole lid. Causality: The pinhole prevents the buildup of vapor pressure from trace moisture, which would artificially alter the chemical potential and shift the melting endotherm[3].

  • Purge Gas: Utilize dry Nitrogen at 50 mL/min. Causality: Prevents oxidative degradation at elevated temperatures, ensuring the endotherm represents pure fusion, not decomposition.

  • Thermal Method:

    • Equilibrate at 0 °C for 5 minutes.

    • Apply a temperature modulation of ±0.5 °C every 60 seconds.

    • Ramp at 2.0 °C/min to 150 °C.

  • System Validation: Analyze the reversing and non-reversing signals. A valid thermodynamic melting event (

    
    ) must appear exclusively in the reversing heat flow signal. If an exotherm appears in the non-reversing signal just prior to melting, it indicates the kinetic crystallization of a metastable amorphous fraction[2].
    

Solution Thermodynamics: Solubility and Ionization

The presence of the carboxylic acid dictates that the solubility of 4-(1-Propoxyethyl)benzoic acid is highly pH-dependent. The pKa of unsubstituted benzoic acid is approximately 4.18 at 25 °C[4]. The 1-propoxyethyl group exerts a mild electron-donating inductive effect, which slightly destabilizes the carboxylate anion, marginally increasing the pKa[5].

Furthermore, the dissociation of benzoic acid derivatives in water is typically an endothermic process (


) at standard temperatures, meaning solubility and ionization increase with heat[6].
Protocol 2: Potentiometric Determination of pKa and Intrinsic Solubility

To calculate the true thermodynamic dissociation constant, we must control the activity coefficients of the ions in solution.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: This establishes a constant ionic strength mimicking physiological conditions, locking the activity coefficients (

    
    ) so that concentration directly correlates to thermodynamic activity[4].
    
  • Sample Dissolution & Environmental Control: Dissolve 10 mg of the compound in 50 mL of the KCl solution. Submerge a calibrated pH electrode and a temperature probe (maintained at 25.0 ± 0.1 °C via a water jacket). Purge the vessel continuously with Argon gas. Causality: Argon displaces atmospheric

    
    . Without this, dissolved 
    
    
    
    forms carbonic acid, introducing a secondary buffering system that invalidates the mass-balance equations of the titration.
  • Titration Execution: Dispense standardized 0.1 N KOH in 0.05 mL increments. Allow the potential (

    
    ) to stabilize to a drift of < 0.1 mV/min before the next addition.
    
  • Data Validation (Bjerrum Plot): Plot the average number of bound protons (

    
    ) versus pH. The system is self-validating if the curve crosses 
    
    
    
    at exactly one pH value (which equals the pKa). A deviation from a symmetrical sigmoidal curve indicates micelle formation or precipitation of the unionized free acid.

G Start 4-(1-Propoxyethyl)benzoic acid (API Candidate) Solid Solid-State Thermodynamics Start->Solid Solution Solution Thermodynamics Start->Solution DSC mDSC Analysis (Tm, Tg, u0394H_fus) Solid->DSC XRD PXRD (Lattice Packing) Solid->XRD pKa Potentiometry (pKa, Ionization) Solution->pKa Sol Shake-Flask (Intrinsic Solubility) Solution->Sol Model Thermodynamic Modeling (u0394G, u0394H, u0394S) DSC->Model XRD->Model pKa->Model Sol->Model

Caption: Workflow for thermodynamic characterization of 4-(1-Propoxyethyl)benzoic acid.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic shifts caused by the structural functionalization of the benzoic acid core.

Table 1: Comparative Thermodynamic Parameters (Standard vs. Derivative)

ParameterBenzoic Acid (Reference)4-(1-Propoxyethyl)benzoic acid (Estimated/Computed)Thermodynamic Driver for Shift
Melting Point (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
122.4 °C~ 70 - 90 °CIncreased ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

due to ether chain flexibility.
pKa (at 25 °C) 4.18[4]~ 4.3 - 4.5Weak electron-donating inductive effect of the alkyl-ether group[5].
LogP (Octanol/Water) 1.87~ 3.2 - 3.8Expanded hydrophobic surface area (

penalty).
Dissociation Process Endothermic[6]EndothermicCleavage of the O-H bond requires energy input exceeding hydration stabilization.

Table 2: Core Thermodynamic Equations for Validation

Property AnalyzedGoverning EquationApplication in Protocol
Temperature-Dependent pKa

Van 't Hoff plot derivation from potentiometry at multiple temperatures[4].
Solubility vs. Temperature

Ideal solubility equation; deviations indicate non-ideal solvent interactions.
Glass Transition (

)

Measured via the reversing heat flow signal in mDSC[2].

Conclusion

The thermodynamic profiling of 4-(1-Propoxyethyl)benzoic acid requires a rigorous separation of kinetic artifacts from true equilibrium states. By employing modulated thermal techniques and strictly controlled potentiometric environments, preformulation scientists can accurately map the energy landscape of this molecule. The addition of the propoxyethyl group is not merely a structural footnote; it is a fundamental thermodynamic modifier that lowers lattice energy, increases lipophilicity, and dictates the compound's downstream formulation strategy.

References

  • QSPR Prediction of pKa for Benzoic Acids in Different Solvents. ResearchGate. Available at:[Link][5]

  • Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. ResearchGate. Available at:[Link][4]

  • Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications. Available at:[Link]

  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. American Pharmaceutical Review. Available at:[Link][1]

  • Commentary: Considerations in the Measurement of Glass Transition Temperatures of Pharmaceutical Amorphous Solids. D-NB.info. Available at:[Link][2]

  • Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. ResearchGate. Available at:[Link][3]

  • Thermodynamic Based Aqueous Solvation and Dissociation of Benzoic Acid. ResearchGate. Available at:[Link][6]

Sources

Exploratory

Comprehensive Technical Guide: 4-(1-Propoxyethyl)benzoic acid in Advanced Materials Synthesis

Executive Summary While benzoic acid derivatives are ubiquitous in the development of active pharmaceutical ingredients (APIs), specific chiral derivatives serve as foundational building blocks in advanced materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While benzoic acid derivatives are ubiquitous in the development of active pharmaceutical ingredients (APIs), specific chiral derivatives serve as foundational building blocks in advanced materials science. 4-(1-Propoxyethyl)benzoic acid , specifically its enantiopure (R)-isomer (CAS: 119839-34-8), is a highly specialized chiral precursor. Its primary industrial and research application lies in the synthesis of chiral dopants for Ferroelectric Liquid Crystals (FLCs) . By engineering a molecule where a chiral center is directly adjacent to an aromatic core, researchers can formulate electro-optical display materials that achieve sub-microsecond response times and exceptional spontaneous polarization.

Chemical Identifiers and Structural Parameters

Accurate chemical identification is critical for procurement and spectroscopic validation. The racemic mixture and the enantiopure (R)-isomer possess distinct registry numbers, though they share core structural parameters.

Table 1: Chemical Identifiers for 4-(1-Propoxyethyl)benzoic acid

IdentifierValue
Chemical Name 4-(1-Propoxyethyl)benzoic acid
CAS Registry Number (Racemic) 748183-49-5
CAS Registry Number (R-enantiomer) 119839-34-8
Molecular Formula C12H16O3
Molecular Weight 208.257 g/mol
SMILES String CCCOC(C)c1ccc(C(=O)O)cc1

Mechanistic Rationale: Structural Design for FLCs

In the development of high-speed electro-optical displays, FLCs are prized for their bistability and rapid switching speeds (


). The switching speed of an FLC is directly proportional to its spontaneous polarization (

) and inversely proportional to its rotational viscosity.

Conventional FLC dopants utilize polar functional groups (such as -COO- or -O-) as flexible spacers between the core aromatic ring and the chiral center. However, this spacing introduces conformational flexibility, which dilutes the effective dipole moment aligned with the tilt plane of the chiral smectic C (


) phase.

The Causality of the Direct Connection: To overcome this limitation, Kusumoto et al. engineered 4-(1-propoxyethyl)benzoic acid to eliminate the flexible spacer . By connecting the chiral center directly to the aromatic core and attaching a highly dipolar propoxy group to the chiral carbon, the molecule's free rotation is sterically hindered. This restricted conformation forces the dipole moment of the chiral center to align nearly perpendicular to the plane of the core axes. According to the zig-zag model of FLC molecules, this alignment drastically amplifies the macroscopic


 (reaching up to 60 nC/cm² when doped into achiral hosts) and minimizes the response time to less than 100 microseconds .

Synthetic Methodology: The Kusumoto Protocol

The synthesis of (R)-4-(1-propoxyethyl)benzoic acid requires strict stereochemical control. The following methodology outlines a self-validating, three-phase workflow designed to prevent racemization.

SynthesisWorkflow Start Methyl 4-acetylbenzoate (Starting Material) Step1 Asymmetric Reduction Borane/THF + Corey's Catalyst Start->Step1 Enantioselective Hydride Transfer Int1 Chiral Alcohol Intermediate (89% ee) Step1->Int1 Validation: 1H NMR of Mosher's Ester Step2 Etherification Propyl Iodide, NaH Int1->Step2 SN2 Alkylation (Retention of ee) Int2 Propyl Ether-Propyl Ester Intermediate Step2->Int2 Step3 Alkaline Hydrolysis NaOH, then Acidification Int2->Step3 Ester Cleavage Product (R)-4-(1-Propoxyethyl)benzoic acid (Target Compound) Step3->Product Validation: [α]D20 +81.8°

Figure 1: Synthetic workflow of (R)-4-(1-propoxyethyl)benzoic acid detailing key validation steps.

Phase 1: Enantioselective Reduction (Self-Validating Step 1)

Objective: Convert methyl 4-acetylbenzoate to the corresponding chiral alcohol. Causality: To achieve the necessary stereocontrol, an asymmetric reduction is performed using borane (


) in tetrahydrofuran (THF), catalyzed by Corey's chiral oxazaborolidine (CBS) catalyst. The steric bulk and rigid transition state of the CBS catalyst force the hydride transfer to occur almost exclusively on the re-face of the prochiral ketone, yielding the (R)-alcohol.
Protocol & Validation: 
  • Dissolve methyl 4-acetylbenzoate in anhydrous THF under an inert argon atmosphere.

  • Add a catalytic amount of the (S)-CBS catalyst.

  • Slowly add the borane-THF complex at -20 °C to control the exothermic reaction and maximize enantioselectivity.

  • Quench with methanol and partition between water and ethyl acetate.

  • Self-Validation: Before proceeding to etherification, derivatize a small aliquot of the purified alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form Mosher's ester. Analyze via

    
    H NMR; the protocol is validated only if the calculated enantiomeric excess (ee) is 
    
    
    
    88% .
Phase 2: Williamson Etherification

Objective: Introduce the dipolar propoxy group. Causality: The secondary alcohol must be alkylated without breaking the chiral C-O bond to prevent racemization. A Williamson ether synthesis using sodium hydride (NaH) and propyl iodide ensures an


 mechanism at the primary alkyl halide, strictly preserving the stereocenter's configuration.
Protocol: 
  • Dissolve the validated chiral alcohol in anhydrous N,N-dimethylformamide (DMF).

  • Add NaH (60% dispersion in mineral oil) at 0 °C to generate the alkoxide.

  • Introduce propyl iodide dropwise and stir at room temperature.

  • Note: Under these strongly alkaline conditions, the methyl ester often undergoes transesterification or partial cleavage, resulting in a mixed propyl ether-propyl ester intermediate.

Phase 3: Alkaline Hydrolysis and Isolation (Self-Validating Step 2)

Objective: Cleave the ester to yield the free benzoic acid. Causality: The carboxylic acid moiety is required for downstream condensation into liquid crystal mesogens. Aqueous alkaline hydrolysis selectively cleaves the ester without affecting the newly formed aliphatic ether. Protocol & Validation:

  • Treat the crude etherification product with aqueous sodium hydroxide (NaOH) in methanol.

  • Reflux until TLC indicates complete consumption of the ester intermediate.

  • Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the free carboxylic acid.

  • Extract with dichloromethane, dry over

    
    , and concentrate.
    
  • Self-Validation: Purify the solid and measure the specific optical rotation and melting point against the parameters in Table 2.

Table 2: Physicochemical & Quality Control Parameters ((R)-Enantiomer)

ParameterTarget ValueAnalytical Method / Validation
Enantiomeric Excess (ee)

88%

H NMR of Mosher's (MTP) ester derivative
Specific Optical Rotation[α]

+81.8° (c 0.94, CHCl

)
Polarimetry
Melting Point 59–62 °CCapillary melting point apparatus
Physical State Solid crystalline powderVisual inspection

Application Workflow: Integration into FLC Frameworks

Once validated, (R)-4-(1-propoxyethyl)benzoic acid is typically converted to its highly reactive acid chloride using thionyl chloride (


). This intermediate is then condensed with a mesogenic core—such as 4-hydroxy-4'-nonyloxybiphenyl—in the presence of pyridine. The resulting ester acts as the final chiral dopant, ready to be blended with achiral smectic C host mixtures to produce high-performance ferroelectric displays .

References

  • Title: Ferroelectric Liquid Crystalline Compounds Having a Chiral Center Directly Connected to the Core Aromatic Ring Source: Chemistry Letters, 1990, 19(4), 523-526. URL: [Link]

  • Title: Design, synthesis and properties of new ferroelectric liquid crystalline compounds having a chiral center directly connected to the core aromatic ring Source: Ferroelectrics, 1991, 121(1), 159-162. URL: [Link]

Foundational

Safety Data Sheet (SDS) Highlights &amp; Handling Workflows for 4-(1-Propoxyethyl)benzoic acid: A Technical Guide for Drug Development

Executive Summary In the landscape of drug development and synthetic organic chemistry, 4-(1-Propoxyethyl)benzoic acid serves as a critical structural building block. As a functionalized aromatic carboxylic acid, it pres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, 4-(1-Propoxyethyl)benzoic acid serves as a critical structural building block. As a functionalized aromatic carboxylic acid, it presents specific physicochemical properties that require stringent safety and handling protocols. This whitepaper synthesizes the fundamental safety data, mechanistic toxicology, and self-validating experimental workflows necessary for researchers and safety officers to handle this compound with uncompromising scientific integrity.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative metrics of a compound is the first step in risk mitigation. The following table summarizes the core physicochemical data and extrapolated hazard codes based on structural analogs (such as 4-propoxybenzoic acid and 4-ethylbenzoic acid).

ParameterSpecification / Data
Chemical Name 4-(1-Propoxyethyl)benzoic acid
CAS Number (Racemic) 748183-49-5[1]
CAS Number (R-enantiomer) 119839-34-8[2]
Molecular Formula C12H16O3[1][2]
Molecular Weight 208.25 g/mol [1][2]
Physical State Solid (Crystalline/Powder)[3]
GHS Hazard Statements H315, H319, H335[4][5]
Signal Word Warning[4][5]

Mechanistic Toxicology & Hazard Classification

Based on authoritative safety data for homologous alkoxybenzoic acids, 4-(1-Propoxyethyl)benzoic acid is classified under the Globally Harmonized System (GHS) with three primary hazard statements:4[4][5].

The Causality of Toxicity:

  • H315 & H319 (Skin and Eye Irritation): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture inherent in the stratum corneum or ocular mucosa, it induces a rapid, localized pH drop. This acidic microenvironment triggers protein denaturation and subsequent inflammatory cascades[3][5].

  • H335 (Respiratory Irritation): As a crystalline solid, physical manipulation can generate fine particulate dust. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids, causing acute irritation[3][5]. Furthermore, the lipophilic 1-propoxyethyl tail enhances the molecule's ability to partition into lipid bilayers, accelerating cellular uptake compared to unsubstituted benzoic acid.

Standard Operating Procedure: Safe Handling & Processing

To mitigate the risks outlined above, laboratory handling must follow a strict, causality-driven workflow.

HandlingWorkflow Start Receipt of 4-(1-Propoxyethyl) benzoic acid Risk Hazard Assessment (H315, H319, H335) Start->Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Risk->PPE Vent Transfer to Fume Hood (Min face velocity 100 fpm) PPE->Vent Weigh Analytical Weighing (Anti-static tools) Vent->Weigh React Synthesis/Assay Execution Weigh->React

Figure 1: Step-by-step laboratory handling and exposure control workflow.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Engineering Controls: Verify that the fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Causality: Adequate airflow prevents the accumulation of aerosolized particulates, directly mitigating the H335 inhalation hazard[3][4].

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical safety goggles (ANSI Z87.1 or EN 166), and a flame-resistant lab coat[5]. Causality: Nitrile provides a robust, impermeable barrier against lipophilic organic acids, preventing dermal absorption and H315 manifestation.

  • Static Mitigation: Utilize an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Fine organic powders generate static electricity through friction. Anti-static tools prevent sudden aerosolization of the powder into the user's breathing zone.

  • Self-Validating Containment: Weigh the compound inside the draft shield of the analytical balance. Before removing the vessel from the hood, seal it with a secure cap. Trustworthiness: A sealed transfer acts as a self-validating step; if the exterior of the vial is clean, the risk of cross-contamination in the general lab space is verifiably zero.

Emergency Spill Response & Self-Validating Decontamination

In the event of an accidental release, rapid and logical response is paramount. Standard protocols dictate avoiding dust formation and ensuring immediate area decontamination[3][5].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Vent Ensure Maximum Ventilation Assess->Vent Sweep Wet Wipe (Avoid Dust) Vent->Sweep Neutralize Wash with Mild Base (e.g., NaHCO3) Sweep->Neutralize Verify pH Swab Test (Self-Validating Step) Neutralize->Verify Dispose Dispose as Hazardous Waste Verify->Dispose

Figure 2: Emergency spill response logic with self-validating pH verification.

Step-by-Step Methodology: Spill Neutralization
  • Isolation: Immediately evacuate non-essential personnel and increase room ventilation[4].

  • Dampened Collection: Do not dry sweep. Cover the spilled solid with absorbent paper slightly dampened with water. Causality: Dry sweeping mechanically aerosolizes the powder, drastically increasing the risk of respiratory exposure. Dampening the powder agglomerates the particles, suppressing dust[3][4].

  • Neutralization: After removing the bulk solid into a hazardous waste container, apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3) to the affected surface. Causality: The weak base neutralizes the residual carboxylic acid via a controlled acid-base reaction, preventing localized exothermic spikes that could occur with strong bases.

  • Self-Validating Verification: Swab the neutralized area with a moistened pH indicator strip. Trustworthiness: Visual inspection is subjective and prone to error. The protocol is only deemed complete when the pH swab reads a neutral value (pH 6.5–7.5). This provides empirical, self-validating proof that the acidic hazard has been entirely eradicated.

Analytical Verification & Quality Control

Before utilizing 4-(1-Propoxyethyl)benzoic acid in downstream drug synthesis, its purity must be verified to ensure safety and reaction efficacy.

Step-by-Step Methodology: HPLC Purity Assay
  • System Preparation: Set up a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector set to 254 nm. Causality: The aromatic benzoic acid ring acts as a strong chromophore, absorbing heavily in the UV spectrum, which allows for highly sensitive detection of impurities.

  • Self-Validating Blank Injection: Inject a blank sample of the diluent (e.g., Acetonitrile/Water) before running the actual compound. Trustworthiness: The blank injection is a self-validating system check. A flat baseline confirms that the column and injector are free of carryover, guaranteeing that any peaks observed in the subsequent sample run are genuinely from the 4-(1-Propoxyethyl)benzoic acid batch and not systemic contamination.

  • Sample Analysis: Inject the prepared sample and quantify the area under the curve (AUC) to determine relative purity.

References

  • Title: (R)-4-(1-propoxyethyl)benzoic acid | 119839-34-8 Source: molaid.com URL: [Link]

Sources

Exploratory

Technical Guide: Physicochemical Characterization of 4-(1-Propoxyethyl)benzoic acid

A Senior Application Scientist's Approach to Determining Melting and Boiling Points for Novel Benzoic Acid Derivatives Introduction: The Critical Role of Physical Constants The melting and boiling points of a substance a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Approach to Determining Melting and Boiling Points for Novel Benzoic Acid Derivatives

Introduction: The Critical Role of Physical Constants

The melting and boiling points of a substance are fundamental physical properties that provide invaluable insights. For a novel compound like 4-(1-Propoxyethyl)benzoic acid, these constants serve as primary indicators of purity.[1] A sharp, well-defined melting point typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. Furthermore, these thermal transition points are critical for process development, formulation, and ensuring the stability of active pharmaceutical ingredients (APIs) and other chemical entities.

Given the absence of established data for 4-(1-Propoxyethyl)benzoic acid, this document outlines the de novo experimental determination of its melting and boiling points. The described methodologies are grounded in established principles of physical organic chemistry and are designed to be self-validating.

Pre-Experimental Considerations: Synthesis and Purification

Before any physical measurement, obtaining a highly pure sample is paramount. Impurities can significantly depress and broaden the melting range and alter the boiling point. While a detailed synthesis protocol for 4-(1-Propoxyethyl)benzoic acid is outside the scope of this guide, a plausible synthetic route could involve the protection of a 4-substituted benzoic acid, followed by functional group manipulation and deprotection.

Crucial Step: The final, purified solid should be meticulously dried under vacuum to remove any residual solvents, which can act as impurities and interfere with accurate measurements.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1] For crystalline organic compounds, this transition occurs over a small temperature range.

Principle and Causality

The melting process involves overcoming the intermolecular forces that hold the crystal lattice together. The energy required, and thus the melting temperature, is a characteristic of the compound's molecular structure.[1] The capillary method is the most common and reliable technique for determining the melting point of a powdered solid.[1]

Experimental Protocol: Capillary Method

This protocol details the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Materials:

  • Purified, dry 4-(1-Propoxyethyl)benzoic acid

  • Glass capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.[2]

  • Capillary Loading: Dip the open end of a capillary tube into the powdered sample.[3] Gently tap the sealed end on a hard surface to pack the solid into the bottom of the tube.[3] A sample height of 1-2 mm is ideal.[2][4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1][3]

  • Rapid Preliminary Measurement: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[3] This saves time in subsequent, more accurate measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary with a fresh sample.

    • Set the heating rate to a slow, controlled ramp (1-2°C/minute) as you approach the expected melting point.[3]

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the entire sample has completely melted into a clear liquid.[2]

  • Data Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

  • Validation: Repeat the accurate determination at least twice to ensure consistency and reproducibility.

Data Summary Table
ParameterDescriptionExpected Outcome for Pure Sample
T1 Onset of melting (first liquid drop)Reproducible to within ±0.5°C
T2 Completion of melting (clear liquid)Reproducible to within ±0.5°C
Melting Range (T2-T1) The temperature span of the phase transition≤ 1.0°C

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] For compounds like benzoic acid derivatives, which may have relatively high boiling points, there is a risk of decomposition at atmospheric pressure. Therefore, determination under reduced pressure (vacuum distillation) is often the preferred method. However, for a small-scale determination, the Thiele tube or a similar micro-method is suitable.

Principle and Causality

As a liquid is heated, its vapor pressure increases. Boiling occurs when this internal pressure can overcome the external pressure.[6] This is why boiling points are always reported with the pressure at which they were measured.[5] A lower external pressure results in a lower boiling point.[5][7]

Experimental Protocol: Micro Boiling Point (Thiele Tube Method)

This method is advantageous as it requires a very small amount of sample (less than 0.5 mL).[8]

Materials:

  • 4-(1-Propoxyethyl)benzoic acid sample

  • Small test tube (fusion tube)

  • Glass capillary tube (one end sealed)

  • Thermometer

  • Thiele tube filled with mineral oil

  • Burner or other heat source

Procedure:

  • Sample Preparation: Place a few drops of the liquid sample (if it's a low-melting solid, it should be gently melted first) into the small test tube, filling it to a depth of about 1-2 cm.

  • Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards.[5][8]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[8]

  • Heating: Insert the assembly into the Thiele tube, ensuring the sample is immersed in the oil.[8] Gently heat the side arm of the Thiele tube.[8] The shape of the tube is designed to allow for uniform heating of the oil via convection currents.

  • Observation: As the temperature rises, air trapped in the capillary will expand and bubble out.[8] Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary.[8] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly.

  • Record Boiling Point: The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[8] The temperature at this exact moment is the boiling point of the liquid.

  • Data Reporting: Record the boiling point and the barometric pressure of the laboratory.

Data Summary Table
ParameterDescriptionMeasurement
Boiling Point Temperature at which liquid is drawn into the capillaryRecord in °C
Atmospheric Pressure Ambient laboratory pressureRecord in mmHg or mbar

Visualization of Experimental Workflows

To further clarify the experimental logic, the following diagrams illustrate the key decision points and steps in the determination processes.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation & Reporting A Obtain Purified 4-(1-Propoxyethyl)benzoic acid B Dry Sample Under Vacuum A->B C Grind to Fine Powder B->C D Load Capillary Tube (1-2 mm height) C->D E Perform Rapid Scan (~10°C/min) to find approximate MP D->E F Cool Apparatus E->F G Perform Slow Scan (1-2°C/min) with fresh sample F->G H Record T1 (Onset) & T2 (Completion) G->H I Repeat Slow Scan (2x for consistency) H->I J Report as Range (T1 - T2) I->J Boiling_Point_Workflow cluster_prep Apparatus Assembly cluster_measurement Measurement Cycle cluster_reporting Data Reporting A Add Sample to Fusion Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Side Arm D->E F Observe for Rapid, Continuous Bubbles E->F G Remove Heat Source F->G H Observe for Liquid Entry into Capillary G->H I Record Temperature at Liquid Entry H->I J Record Barometric Pressure I->J K Report Boiling Point with Pressure J->K

Caption: Workflow for Micro Boiling Point Determination.

Conclusion and Best Practices

The accurate determination of melting and boiling points for a novel compound such as 4-(1-Propoxyethyl)benzoic acid is a foundational task in chemical research and development. The integrity of this data relies on a combination of a pure sample and meticulous experimental technique. It is imperative to adhere to slow heating rates near the phase transition points and to repeat measurements to ensure reproducibility. For high-boiling or potentially unstable compounds, determination under reduced pressure should always be considered to prevent thermal decomposition. The protocols and principles outlined in this guide provide a robust framework for generating reliable and defensible physicochemical data.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 01 - Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Studylib. (2021, July 16). Experimental No. (2) Boiling Point Boiling point. Retrieved from [Link]

  • YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

Foundational

Engineering Ferroelectric Liquid Crystals: A Technical Guide to 4-(1-Propoxyethyl)benzoic Acid Derivatives

Executive Summary While 4-(1-propoxyethyl)benzoic acid (CAS: 748183-49-5)[1] and its optically active (R)-enantiomer (CAS: 119839-34-8)[2] may appear as standard aromatic intermediates, they represent a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While 4-(1-propoxyethyl)benzoic acid (CAS: 748183-49-5)[1] and its optically active (R)-enantiomer (CAS: 119839-34-8)[2] may appear as standard aromatic intermediates, they represent a highly specialized structural motif engineered for advanced materials science. Specifically, these derivatives function as potent chiral dopants in the formulation of[3]. By directly connecting a chiral center to the core aromatic ring, researchers successfully solved a critical physics problem in display technologies: maximizing spontaneous polarization (


) to achieve sub-microsecond electro-optic response times[4].

This whitepaper provides an in-depth analysis of the mechanistic design, self-validating synthetic protocols, and opto-electrical properties of 4-(1-propoxyethyl)benzoic acid derivatives.

Mechanistic Insights: Chirality & Ferroelectricity

To understand the utility of 4-(1-propoxyethyl)benzoic acid, one must examine the causality between its molecular geometry and macroscopic physical properties.

Historically, FLC materials featured a flexible alkyl spacer between the rigid aromatic core (mesogen) and the chiral center. This flexibility allowed for free bond rotation, which averaged out the transverse dipole moment and resulted in low spontaneous polarization (


). The architectural breakthrough of 4-(1-propoxyethyl)benzoic acid derivatives lies in the direct attachment of the chiral center to the aromatic ring [3].

Causality of the Design: By placing the 1-propoxyethyl group directly on the benzoic acid core, the steric hindrance restricts intramolecular bond rotation. This rigid coupling ensures that the lateral dipole moment of the chiral center is strictly aligned with the molecular core's tilt direction within the Smectic C* (


) mesophase. The restricted rotation directly translates to enhanced dipole-dipole coupling across the bulk material, yielding exceptionally high 

values and drastically reducing the switching response time (

)[4].

G A Chiral Center Directly on Aromatic Ring B Restricted Bond Rotation A->B C Enhanced Dipole-Dipole Coupling B->C D High Spontaneous Polarization (Ps) C->D E Sub-microsecond Response Time (τ) D->E

Fig 1. Mechanistic pathway of enhanced ferroelectricity via core-connected chiral centers.

Experimental Protocols & Synthetic Workflows

Synthesizing FLC dopants requires absolute stereochemical control. The following protocol outlines the synthesis of 4-(1-propoxyethyl)benzoic acid ester derivatives, structured as a self-validating system to ensure material viability at every stage[3].

Step 1: Asymmetric Reduction & Chiral Center Establishment
  • Procedure: The synthesis begins with the asymmetric hydrogenation of a propenoic acid precursor (e.g., 2-(4-methoxyphenyl)propenoic acid) using a chiral transition metal catalyst to yield the corresponding propanoic acid intermediate.

  • Causality: The chiral center must be established early. Even trace amounts of the opposite enantiomer will act as an anti-ferroelectric defect, exponentially degrading the bulk

    
     value of the final FLC mixture.
    
  • Self-Validation: Convert an aliquot of the product into a Mosher's ester (α-methoxy-α-trifluoromethylphenylacetate). Analyze via

    
    H NMR to confirm an enantiomeric excess (ee) of >85% before proceeding[3].
    
Step 2: Demethylation & Etherification
  • Procedure: If a methoxy protecting group is present, it is cleaved using Boron Tribromide (

    
    ) at low temperatures. The resulting phenol or acid is then subjected to etherification to introduce the propoxy group.
    
  • Causality:

    
     is explicitly chosen over harsher acidic cleavage methods because it effectively removes aryl methyl ethers without triggering racemization at the highly sensitive, adjacent benzylic chiral center[3].
    
  • Self-Validation: Utilize polarimetry to measure the specific optical rotation

    
    . A stable reading (e.g., 
    
    
    
    in
    
    
    ) confirms that stereochemical integrity was maintained during demethylation[3].
Step 3: Mesogen Esterification
  • Procedure: The chiral 4-(1-propoxyethyl)benzoic acid (or its benzenol counterpart) is condensed with various biphenylcarbonyl chlorides to form the final ester derivatives.

  • Causality: The 4-(1-propoxyethyl)benzoic acid alone does not exhibit liquid crystallinity. Condensing it with a biphenyl core elongates the molecule, providing the necessary geometric anisotropy to induce the Smectic C* mesophase. The ester linkage introduces an additional transverse dipole, further boosting

    
    .
    
  • Self-Validation: Analyze the final compound using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) equipped with a hot stage. The appearance of focal-conic fan textures under cross-polarizers validates the successful formation of the target

    
     phase.
    

G Step1 1. Asymmetric Reduction (Establishes Chiral Center) Val1 Validation: 1H NMR of MTP Ester (Target: >85% ee) Step1->Val1 Step2 2. Demethylation (BBr3) (Prevents Racemization) Val1->Step2 Step3 3. Etherification / Esterification (Mesogen Attachment) Step2->Step3 Val2 Validation: DSC & POM (Confirms Smectic C* Phase) Step3->Val2

Fig 2. Self-validating synthetic workflow for chiral 4-(1-propoxyethyl)benzoic acid esters.

Quantitative Data & Opto-electrical Properties

The integration of the 4-(1-propoxyethyl) motif yields remarkable opto-electrical properties. Table 1 summarizes the phase behavior and spontaneous polarization data for key derivatives synthesized via the aforementioned pathways, demonstrating their efficacy as FLC dopants[3].

Table 1: Opto-electrical Properties of Core-Connected Chiral Esters

Compound DerivativeConfirmed MesophaseSpontaneous Polarization (

)
Target Application
Derivative 1a Smectic C (

)
60 nC/cm²High-Speed FLC Displays
Derivative 1b Smectic C* (

)
34 nC/cm²High-Speed FLC Displays
Derivative 2a Smectic C* (

)
40 nC/cm²High-Speed FLC Displays

*Measured at 10 °C below the phase transition temperature (


). The high 

values directly correlate to the restricted rotation of the chiral center.

References

  • [3] Kusumoto, T., Ueda, T., Hiyama, T., Takehara, S., Shoji, T., Osawa, M., & Kuriyama, T. (1990). Ferroelectric Liquid Crystalline Compounds Having a Chiral Center Directly Connected to the Core Aromatic Ring. Synthesis of Chiral 4-(1-Propoxyethyl)benzenol and -benzoic Acid, 4-(1-Carboxyethyl)benzenol and the Esters Derived Therefrom. Chemistry Letters, 19(4), 523-526. URL:[Link]

  • [4] Hiyama, T., Kusumoto, T., & Takehara, S. (1991). Design, synthesis and properties of new ferroelectric liquid crystalline compounds having a chiral center directly connected to the core aromatic ring. Ferroelectrics, 121(1), 159-166. URL:[Link]

  • [2] Molaid Chemical Database. (R)-4-(1-propoxyethyl)benzoic acid | 119839-34-8. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and Handling Precautions for 4-(1-Propoxyethyl)benzoic acid

As drug development and advanced materials research evolve, the utilization of highly functionalized aromatic intermediates has accelerated. 4-(1-Propoxyethyl)benzoic acid is a specialized compound featuring both a react...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and advanced materials research evolve, the utilization of highly functionalized aromatic intermediates has accelerated. 4-(1-Propoxyethyl)benzoic acid is a specialized compound featuring both a reactive carboxylic acid moiety and a sterically hindered benzylic ether linkage. This dual-functionality dictates its unique physicochemical behavior, metabolic fate, and laboratory handling requirements.

This technical guide synthesizes structural analysis, mechanistic toxicology, and field-proven safety protocols to provide researchers with a comprehensive framework for handling this compound safely and effectively.

Chemical Identity and Structural Implications

4-(1-Propoxyethyl)benzoic acid exists as both a racemic mixture (CAS: 748183-49-5)[1] and an enantiomerically pure (R)-isomer (CAS: 119839-34-8)[2]. The molecule consists of a benzoic acid core substituted at the para position with a 1-propoxyethyl group.

From a toxicological and handling perspective, this structure presents two distinct reactive centers:

  • The Carboxylic Acid (-COOH): Imparts mild acidity (pKa ~4.2–4.5), driving mucosal irritation and dictating its cellular uptake mechanism[3].

  • The Benzylic Ether Linkage: The carbon atom adjacent to both the aromatic ring and the ether oxygen is highly susceptible to radical-mediated auto-oxidation, a critical factor for long-term storage.

Quantitative Data Summary
Property / EndpointValue / DescriptionSource / Analogy
CAS Registry Number 748183-49-5 (Racemic), 119839-34-8 (R-isomer)Chemical Databases[1],[2]
Molecular Formula C12H16O3Structural Derivation[1]
Molecular Weight 208.25 g/mol Structural Derivation[1]
Primary Toxicity Route Mucous membrane and eye irritationBenzoic Acid Class[4]
Systemic Risk (High Dose) Glycine depletion via conjugationBenzoic Acid Class[5]
Environmental Hazard Moderate aquatic toxicity; microbial disruptionBenzoic Acid Class[6]

Mechanistic Toxicology

Metabolic Fate and Glycine Depletion

The systemic toxicity of benzoic acid derivatives is generally low; however, their metabolic clearance mechanism is highly conserved and clinically significant. Upon cellular absorption, benzoic acid derivatives are activated by acyl-CoA synthetase to form an acyl-CoA thioester. This intermediate is subsequently conjugated with the amino acid glycine via the enzyme glycine N-acyltransferase, forming a highly water-soluble substituted hippuric acid that is excreted renally[5].

While this pathway efficiently detoxifies the compound, exposure to large, bolus doses can overwhelm the hepatic glycine pool, leading to systemic glycine depletion[5].

G A 4-(1-Propoxyethyl) benzoic acid B Acyl-CoA Synthetase A->B ATP, CoA C Acyl-CoA Thioester B->C D Glycine N-Acyltransferase C->D Glycine E Substituted Hippuric Acid D->E F Renal Excretion E->F

Caption: Metabolic conjugation pathway of 4-(1-Propoxyethyl)benzoic acid via glycine depletion.

Cellular and Ecotoxicity

At the cellular level, the efficacy and toxicity of benzoic acid derivatives are heavily dependent on environmental pH. If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is decreased by up to 95%[3]. Environmentally, high concentrations of benzoic acid derivatives in wastewater can disrupt microbial communities, specifically inhibiting nitrifying bacteria essential for nutrient cycling[6].

Laboratory Handling and Storage Protocols

Because of the benzylic ether moiety, 4-(1-Propoxyethyl)benzoic acid requires stricter storage conditions than simple benzoic acids to prevent the formation of shock-sensitive hydroperoxides.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Protect from direct light.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a laboratory coat are mandatory. Handle in a well-ventilated fume hood to mitigate inhalation of aerosolized dust[4].

  • Spill Response: Contain spills with an inert absorbent (e.g., sand, earth, or vermiculite). Do not use combustible materials like sawdust. Wash the area and prevent runoff into drains or waterways[4].

SpillResponse Start Spill Detected Assess Assess Volume & Concentration Start->Assess PPE Don PPE (Nitrile, Goggles) Assess->PPE Vent Ensure Ventilation PPE->Vent Contain Contain with Inert Absorbent Vent->Contain Neutralize Neutralize (if acidic aq.) Contain->Neutralize Dispose Dispose as Hazardous Waste Neutralize->Dispose

Caption: Step-by-step laboratory spill response and handling workflow for benzoic acid derivatives.

Self-Validating Experimental Workflows

To ensure rigorous safety and data integrity, the following protocols are designed with built-in causality and self-validation steps.

Protocol 1: In-Vitro Cytotoxicity Screening (HepG2 Model)

Causality: HepG2 (hepatocellular carcinoma) cells are utilized because hepatic metabolism is the primary clearance route for benzoic acid derivatives. Testing in non-hepatic lines may yield false-negative toxicity data due to the absence of acyl-CoA synthetase activity.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Preparation: Dissolve 4-(1-Propoxyethyl)benzoic acid in DMSO to create a 100 mM stock. Perform serial dilutions in culture media (final DMSO concentration <0.1%).

  • Treatment: Expose cells to concentrations ranging from 1 µM to 1000 µM for 48 hours.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sodium Benzoate at 1000 µM) to validate the assay's sensitivity to glycine depletion.

  • Viability Quantification: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Protocol 2: Peroxide Detection and Clearance

Causality: The 1-propoxyethyl group contains an ether oxygen adjacent to a benzylic carbon, creating a highly activated site for auto-oxidation. Before using aged batches, peroxide testing is mandatory.

  • Visual Inspection: Examine the solid for unexpected discoloration or clumping, which can indicate degradation.

  • Starch-Iodide Testing: Dissolve 10 mg of the compound in 1 mL of glacial acetic acid. Add 1 mL of a 10% w/v potassium iodide (KI) aqueous solution and 1 drop of starch indicator.

    • Self-Validation Control: A rapid color change to deep blue/black indicates the presence of hazardous hydroperoxides. A blank control (acetic acid + KI + starch) must remain colorless to validate the reagents.

  • Neutralization: If peroxides are detected (>20 ppm), the batch must be neutralized by washing a solution of the compound (e.g., in ethyl acetate) with an acidified solution of ferrous sulfate (

    
    ) before further use or disposal.
    

References

  • Molaid. "(R)-4-(1-propoxyethyl)benzoic acid | 119839-34-8". Available at: [Link]

  • European Commission. "Opinion on Benzoic acid and its salts". Available at: [Link]

  • National Institutes of Health (PMC). "A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective". Available at: [Link]

  • Schuelke. "MICROSHIELD HANDWASH Safety Data Sheet". Available at: [Link]

  • Wikipedia. "Benzoic acid". Available at: [Link]

Sources

Foundational

pKa Values and Acidity of 4-(1-Propoxyethyl)benzoic Acid: Mechanistic Insights and Experimental Workflows

Executive Summary In rational drug design and medicinal chemistry, the acid dissociation constant ( ) is a fundamental physicochemical parameter that dictates a molecule's ionization state at physiological pH. This ioniz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and medicinal chemistry, the acid dissociation constant (


) is a fundamental physicochemical parameter that dictates a molecule's ionization state at physiological pH. This ionization state governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including aqueous solubility, lipophilicity (

), and membrane permeability[1].

This technical guide provides an in-depth analysis of the acidity of 4-(1-propoxyethyl)benzoic acid , a lipophilic benzoic acid derivative. By deconstructing the electronic effects of its para-substituted ether linkage and outlining self-validating experimental protocols for


 determination, this whitepaper serves as an authoritative resource for researchers and formulation scientists.

Structural Analysis and Acid-Base Theory

The acidity of benzoic acid derivatives is strictly governed by the stability of the carboxylate conjugate base. Substituents on the aromatic ring modulate this stability through a delicate balance of inductive (


) and resonance (

) effects.
The Baseline: Benzoic Acid and Alkyl Substitution

Unsubstituted benzoic acid has a well-documented


 of 4.20[2]. When an alkyl group is introduced at the para position—such as the methyl group in p-toluic acid (4-methylbenzoic acid)—the substituent exerts an electron-donating inductive effect (

) and hyperconjugation. This increases the electron density on the aromatic ring, destabilizing the negatively charged carboxylate anion and raising the

to 4.36, thereby making it a weaker acid[3].
The Electronic Impact of the 1-Propoxyethyl Group

4-(1-Propoxyethyl)benzoic acid features a


 group at the para position. To predict its acidity, we must dissect the competing electronic forces within this substituent:
  • The Inductive Withdrawal (

    
    ):  The benzylic carbon is bonded to a highly electronegative ether oxygen. Through the sigma-bond framework, this oxygen exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and stabilizing the carboxylate anion.
    
  • The Alkyl Donation (

    
    ):  The adjacent methyl group on the benzylic carbon and the propyl chain attached to the oxygen exert mild electron-donating effects.
    

Because the oxygen atom is only one carbon removed from the aromatic ring, its


 effect effectively neutralizes the 

effect of the surrounding aliphatic chains. This phenomenon is perfectly mirrored in the structural analog 4-(methoxymethyl)benzoic acid , which has a

of 4.19[4]. Consequently, the net electronic perturbation on the aromatic ring of 4-(1-propoxyethyl)benzoic acid is negligible, resulting in a predicted

tightly clustered around 4.20 – 4.25 .
Quantitative Data Summary

The following table summarizes the comparative


 values of relevant benzoic acid derivatives, illustrating the causality between substituent electronics and acidity.
CompoundSubstituent at Para Position

Value
Electronic Effect (vs. Benzoic Acid)
Benzoic Acid

4.20[2]Baseline
p-Toluic Acid

4.36[3]Decreased Acidity (

, hyperconjugation)
4-(Methoxymethyl)benzoic acid

4.19[4]Negligible (

of Oxygen offsets

)
4-(1-Propoxyethyl)benzoic acid

~4.20 - 4.25*Negligible (

of Oxygen offsets

)

*Predicted value based on validated structural analogs and linear free-energy relationships.

Experimental Workflows for Determination

Due to the highly lipophilic nature of the 1-propoxyethyl chain, 4-(1-propoxyethyl)benzoic acid exhibits poor aqueous solubility. Therefore, standard aqueous titrations are insufficient. The gold-standard approach requires co-solvent methodologies utilizing either Potentiometric or UV-Metric titrations (e.g., via Sirius T3 platforms)[5][6].

Workflow Visualization

pKa_Workflow N1 Sample Preparation (0.04 mM in Methanol/Water) N2 Electrode Calibration Gran's Method (0.15 M KCl) N1->N2 Setup N3 Dual Titration Potentiometric & UV-Metric (pH 2-12) N2->N3 Standardize N4 Data Processing Target Factor Analysis (TFA) N3->N4 Absorbance & mV data N5 Co-Solvent Extrapolation Yasuda-Shedlovsky Method N4->N5 Apparent pKa (psKa) N6 Final Aqueous pKa Validation & Output N5->N6 Aqueous pKa

Caption: Workflow for the dual potentiometric and UV-metric determination of aqueous pKa.

Step-by-Step Methodology: Co-Solvent Potentiometric & UV-Metric Titration

To ensure scientific integrity and self-validation, the following protocol integrates rigorous calibration and mathematical extrapolation to eliminate solvent-induced artifacts.

Step 1: System Calibration and Environmental Control

  • Action: Calibrate the glass combined pH electrode using Gran's method[1].

  • Causality: Gran's method linearizes the titration data prior to the equivalence point, allowing for highly accurate determination of the electrode's standard potential (

    
    ) and Nernstian slope.
    
  • Conditioning: Maintain the background solution at an ionic strength of 0.15 M using KCl, and purge the system with inert nitrogen gas (

    
    )[6].
    
  • Causality: The 0.15 M KCl ensures that activity coefficients remain constant throughout the assay, which is critical for thermodynamic calculations. The

    
     atmosphere prevents the absorption of atmospheric 
    
    
    
    , which would otherwise form carbonic acid and skew the alkaline region of the titration curve[6].

Step 2: Sample Preparation

  • Action: Dissolve 4-(1-propoxyethyl)benzoic acid to a final concentration of 0.04 mM in a co-solvent mixture (e.g., 20%, 30%, and 40% wt methanol in water)[5].

  • Causality: The lipophilic propoxyethyl group severely limits aqueous solubility; the methanol co-solvent ensures the analyte remains fully dissolved, preventing precipitation-induced signal loss during the assay.

Step 3: Dual Titration Execution

  • Action: Titrate the solution using standardized 0.5 M KOH from pH 2.0 to 12.0 at 25°C[6]. Simultaneously monitor UV absorbance changes across the 230–450 nm wavelength range[5].

  • Causality: The benzoic acid chromophore undergoes a distinct spectral shift upon deprotonation. Capturing both potentiometric (mV) and UV-metric (absorbance) data provides orthogonal validation of the ionization event.

Step 4: Data Processing and Extrapolation

  • Action: Apply Target Factor Analysis (TFA) using software such as RefinementPro or Hyperquad to extract the apparent

    
     (
    
    
    
    ) for each co-solvent ratio[1][5].
  • Action: Utilize the Yasuda-Shedlovsky extrapolation method to plot the

    
     values against the dielectric constant of the solvent mixtures, extrapolating the linear regression to 0% methanol[5].
    
  • Causality: Organic co-solvents alter the dielectric constant of the medium, artificially suppressing the ionization of the carboxylic acid. The Yasuda-Shedlovsky model mathematically strips away this solvent effect, yielding the true, thermodynamically accurate aqueous

    
    .
    

Implications in Drug Development

Understanding that 4-(1-propoxyethyl)benzoic acid possesses a


 of ~4.20 is critical for downstream pharmaceutical development:
  • Absorption & Permeability: In the acidic environment of the stomach (pH ~1.5 - 3.5), the molecule will exist predominantly in its unionized, highly lipophilic state, facilitating rapid passive diffusion across the gastric mucosa.

  • Solubility Formulation: In the blood plasma or intestinal fluid (pH ~7.4), the molecule will be >99.9% ionized (carboxylate anion). While this drastically improves aqueous solubility, the bulky, lipophilic 1-propoxyethyl group will still drive a relatively high

    
    , suggesting high plasma protein binding and potential partitioning into lipid compartments.
    

References

1.[2] Chemistry Benzoic Acid - SATHEE. Indian Institute of Technology Kanpur (iitk.ac.in). URL: 2.[3] The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling. ChemicalBook. URL: 3.[4] 4-(METHOXYMETHYL)BENZOIC ACID CAS#: 67003-50-3. ChemicalBook. URL: 4.[1] Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. URL: 5.[5] Selective Functionalization of the 1H-Imidazo[1,2- b]pyrazole Scaffold. The Royal Society of Chemistry. URL: 6.[6] Sirius T3 GLpKaTM and D-PAS Set Up. Università degli Studi di Parma. URL:

Sources

Exploratory

An In-depth Technical Guide to the Research and Development of Structural Analogs of 4-(1-Propoxyethyl)benzoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of structural analogs of 4-(1-Propoxyethyl)benzoic acid. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of structural analogs of 4-(1-Propoxyethyl)benzoic acid. By leveraging established synthetic methodologies and exploring diverse biological applications, this document aims to serve as a foundational resource for the development of novel therapeutics based on this chemical scaffold.

Introduction: The 4-(1-Propoxyethyl)benzoic Acid Scaffold

The 4-(1-Propoxyethyl)benzoic acid molecule, while not extensively documented in publicly available literature as a standalone therapeutic, represents a versatile scaffold for medicinal chemistry. Its structure, featuring a central benzoic acid moiety, a para-propoxy group, and an ethyl linker, offers multiple points for modification to modulate its physicochemical and pharmacological properties. Benzoic acid derivatives, as a broad class, have a rich history in drug discovery, with applications ranging from antimicrobial to anticancer agents.[1][2] The exploration of structural analogs of 4-(1-Propoxyethyl)benzoic acid is, therefore, a rational approach to discovering novel chemical entities with therapeutic potential.

This guide will delve into the strategic design of analogs by modifying three key regions of the parent molecule: the propoxy chain, the aromatic ring, and the benzylic position of the ethyl group. For each class of analogs, we will provide detailed synthetic protocols, methods for biological evaluation, and insights into their structure-activity relationships (SAR).

Synthetic Strategies for Analog Development

The synthesis of structural analogs of 4-(1-Propoxyethyl)benzoic acid can be systematically approached by considering modifications at distinct parts of the molecule. A general retrosynthetic analysis suggests that the core structure can be assembled from a suitably substituted 4-hydroxybenzoic acid derivative.

Synthesis of the Core Scaffold: 4-Alkoxybenzoic Acids

The foundational step for many analogs is the synthesis of 4-alkoxybenzoic acids. A common and efficient method is the Williamson ether synthesis, which involves the O-alkylation of a 4-hydroxybenzoic acid ester followed by hydrolysis.[3]

Experimental Protocol: General Synthesis of 4-n-Alkoxybenzoic Acids

  • Esterification of 4-Hydroxybenzoic Acid:

    • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding 4-hydroxybenzoate ester.

  • Williamson Ether Synthesis (O-Alkylation):

    • Dissolve the 4-hydroxybenzoate ester (1.0 eq.) in a polar aprotic solvent such as acetone or DMF.

    • Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

    • Add the desired alkyl halide (e.g., 1-bromopropane, 1.1 eq.) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 4-alkoxybenzoate ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified 4-alkoxybenzoate ester in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide (KOH).

    • Reflux the mixture for 2-3 hours.

    • Cool the solution and acidify with dilute hydrochloric acid (HCl) to precipitate the 4-alkoxybenzoic acid.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[4]

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: O-Alkylation cluster_hydrolysis Step 3: Hydrolysis start1 4-Hydroxybenzoic Acid ester 4-Hydroxybenzoate Ester start1->ester Alcohol, H+ alkoxy_ester 4-Alkoxybenzoate Ester ester->alkoxy_ester K2CO3, Acetone alkyl_halide Alkyl Halide alkyl_halide->alkoxy_ester final_product 4-Alkoxybenzoic Acid alkoxy_ester->final_product KOH, EtOH/H2O then H+

Caption: General synthetic workflow for 4-alkoxybenzoic acids.

Analogs with Modifications at the Benzylic Position

The benzylic position of the ethyl group in 4-(1-Propoxyethyl)benzoic acid is a prime site for introducing chemical diversity. The reactivity of the benzylic carbon allows for a variety of chemical transformations.[4] A key strategy involves the radical bromination of a 4-alkylbenzoic acid precursor, followed by nucleophilic substitution.

Experimental Protocol: Synthesis of Benzylic-Substituted Analogs

  • Benzylic Bromination:

    • To a solution of 4-ethylbenzoic acid (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as benzoyl peroxide (catalytic amount).

    • Reflux the mixture while irradiating with a UV lamp for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate to obtain the crude 4-(1-bromoethyl)benzoic acid, which can often be used in the next step without further purification.[5]

  • Nucleophilic Substitution:

    • Dissolve the crude 4-(1-bromoethyl)benzoic acid (1.0 eq.) in a suitable solvent (e.g., THF, acetonitrile).

    • Add the desired nucleophile (e.g., sodium propoxide, an amine, or a thiol, 1.2 eq.).

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Benzylic_Functionalization cluster_bromination Step 1: Benzylic Bromination cluster_substitution Step 2: Nucleophilic Substitution start 4-Ethylbenzoic Acid bromide 4-(1-Bromoethyl)benzoic Acid start->bromide NBS, BPO, hv product 4-(1-Nu-ethyl)benzoic Acid bromide->product Base nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Workflow for benzylic functionalization.

Biological Evaluation of Structural Analogs

A systematic biological evaluation is crucial to identify promising lead compounds. Based on the known activities of benzoic acid derivatives, initial screening should focus on anticancer, antimicrobial, and anti-inflammatory properties.

In Vitro Assays

3.1.1. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening tool to determine the cytotoxic potential of new compounds against various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]

3.1.2. Antimicrobial Activity (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.1.3. Enzyme Inhibition Assays

Based on in silico predictions or known targets of similar compounds, specific enzyme inhibition assays can be performed. For example, if targeting carbonic anhydrase, a well-established colorimetric assay can be used.[7]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified human carbonic anhydrase (hCA) isoenzyme, the substrate (p-nitrophenyl acetate), and the test compounds at various concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound (or buffer for control), and pre-incubate for a short period.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the product, p-nitrophenolate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ and Kᵢ values.[7]

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

Experimental Protocol: General In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Establish a tumor xenograft model by subcutaneously injecting human cancer cells into immunodeficient mice.

  • Formulation: Formulate the test compound for administration (e.g., oral gavage, intraperitoneal injection). For poorly soluble compounds, formulations may include co-solvents like PEG400 and surfactants like Tween 80.[8]

  • Dosing: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Toxicity Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

InVivo_Workflow A Establish Xenograft Model C Randomize and Dose Animals A->C B Compound Formulation B->C D Monitor Tumor Growth and Toxicity C->D E Endpoint: Tumor Excision and Analysis D->E F Data Analysis and Efficacy Determination E->F

Caption: General workflow for an in vivo efficacy study.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-(1-Propoxyethyl)benzoic acid scaffold and subsequent biological testing will allow for the development of a structure-activity relationship (SAR) profile. This is essential for guiding the optimization of lead compounds.

Table 1: Hypothetical SAR Data for 4-(1-Propoxyethyl)benzoic Acid Analogs against MCF-7 Cancer Cells

Analog R¹ (Alkoxy Chain) R² (Aromatic Substitution) R³ (Benzylic Substitution) IC₅₀ (µM)
Parent n-PropoxyH-O-CH₂CH₂CH₃>100
A1 EthoxyH-O-CH₂CH₂CH₃85
A2 ButoxyH-O-CH₂CH₂CH₃92
B1 n-Propoxy3-Fluoro-O-CH₂CH₂CH₃50
B2 n-Propoxy3,5-Difluoro-O-CH₂CH₂CH₃25
C1 n-PropoxyH-OH75
C2 n-PropoxyH-NH₂60
C3 n-Propoxy3,5-Difluoro-NH₂5

From this hypothetical data, several key insights can be drawn:

  • Alkoxy Chain Length (R¹): Small variations in the alkoxy chain length appear to have a modest effect on activity.

  • Aromatic Substitution (R²): The introduction of electron-withdrawing groups, such as fluorine, on the aromatic ring significantly enhances cytotoxic activity. This is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.[6]

  • Benzylic Substitution (R³): Replacing the propoxy group at the benzylic position with a hydroxyl or amino group improves activity.

  • Synergistic Effects: Combining favorable modifications, such as difluoro substitution on the ring and an amino group at the benzylic position (Analog C3), can lead to a dramatic increase in potency.

Conclusion

The 4-(1-Propoxyethyl)benzoic acid scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to the design, synthesis, and evaluation of its structural analogs. By employing established synthetic methodologies for modifying the alkoxy chain, the aromatic ring, and the benzylic position, a diverse chemical library can be generated. Subsequent in vitro and in vivo screening will enable the identification of lead compounds and the elucidation of a comprehensive structure-activity relationship, ultimately paving the way for the development of new and effective drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid.
  • BenchChem. (2025). Biological activity of 2-(Benzylcarbamoyl)
  • ProQuest. (n.d.). Synthesis and Biological Activity of N (Substituted) Benzylidine Ortho-Amino Benzoic Acid and N (Substituted) Benzyl Ortho-Amino Benzoic Acid. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Giosia, M., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(1), 193.
  • Angeli, A., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1365-1373.
  • Li, P., et al. (2020). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2020, November 6). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Global Scientific Journals. (2020, November). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of functionalized derivatives of 4-benzoylbenzoic.... Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]

  • Google Patents. (n.d.). Method of producing aromatic carboxylic acids from alkylbenzenes.
  • Royal Society of Chemistry. (2025, February 6). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Laboratory synthesis protocol for 4-(1-Propoxyethyl)benzoic acid

Application Notes and Protocols Topic: Laboratory Synthesis Protocol for 4-(1-Propoxyethyl)benzoic acid Abstract: This document provides a detailed, two-step protocol for the laboratory synthesis of 4-(1-Propoxyethyl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Laboratory Synthesis Protocol for 4-(1-Propoxyethyl)benzoic acid

Abstract: This document provides a detailed, two-step protocol for the laboratory synthesis of 4-(1-Propoxyethyl)benzoic acid, a substituted benzoic acid derivative with potential applications as a building block in medicinal chemistry and materials science. The synthesis commences with the selective reduction of 4-acetylbenzoic acid to form the intermediate alcohol, 4-(1-hydroxyethyl)benzoic acid. This intermediate is subsequently etherified using a Williamson ether synthesis protocol to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, purification techniques, and comprehensive characterization data.

Introduction and Synthetic Strategy

4-(1-Propoxyethyl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid group and an ether linkage. This structure makes it a valuable intermediate for introducing a flexible, moderately lipophilic side chain onto aromatic cores in drug discovery programs or for the synthesis of specialized polymers and liquid crystals.

The synthetic approach outlined herein is a robust and logical sequence designed for efficiency and high purity of the final product. The strategy is bifurcated into two primary stages:

  • Chemoselective Reduction: The ketone moiety of the readily available starting material, 4-acetylbenzoic acid, is selectively reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for reducing ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids.

  • Williamson Ether Synthesis: The resulting secondary alcohol is converted to its corresponding propyl ether. This classic etherification reaction involves the deprotonation of the alcohol with a strong, non-nucleophilic base, sodium hydride (NaH), to form a reactive alkoxide intermediate. This alkoxide then acts as a nucleophile in an SN2 reaction with 1-bromopropane to form the desired ether linkage.[1][2][3] This pathway is chosen to minimize the potential for competing elimination reactions, which can be a concern when using secondary alkyl halides.[4][5][6]

G cluster_0 Step 1: Reduction cluster_1 Step 2: Etherification Start 4-Acetylbenzoic Acid Intermediate 4-(1-Hydroxyethyl)benzoic Acid Start->Intermediate 1. NaBH₄ 2. H₃O⁺ Workup Product 4-(1-Propoxyethyl)benzoic Acid Intermediate_ref 4-(1-Hydroxyethyl)benzoic Acid Intermediate_ref->Product 1. NaH, THF 2. 1-Bromopropane

Caption: Overall two-step synthetic workflow.

Materials and Equipment

Reagents and Solvents
ReagentCAS No.PuritySupplierNotes
4-Acetylbenzoic acid586-89-0≥98%Sigma-AldrichStarting material.[7]
Sodium borohydride (NaBH₄)16940-66-2≥98%Sigma-AldrichReducing agent.
Methanol (MeOH)67-56-1AnhydrousFisher ScientificSolvent for reduction.
Sodium hydride (NaH)7646-69-760% dispersion in oilAlfa AesarBase for etherification.[8]
1-Bromopropane106-94-5≥99%Acros OrganicsAlkylating agent.[9][10]
Tetrahydrofuran (THF)109-99-9Anhydrous, inhibitor-freeSigma-AldrichSolvent for etherification.
Diethyl ether (Et₂O)60-29-7ACS GradeVWRExtraction solvent.
Ethyl acetate (EtOAc)141-78-6ACS GradeVWRExtraction & TLC solvent.
Hexanes110-54-3ACS GradeVWRTLC solvent.
Hydrochloric acid (HCl)7647-01-037% (conc.)J.T. BakerFor acidification.
Sodium hydroxide (NaOH)1310-73-2Pellets, ≥97%EMD MilliporeFor acid-base extraction.
Magnesium sulfate (MgSO₄)7487-88-9AnhydrousEMD MilliporeDrying agent.
Deuterated Chloroform (CDCl₃)865-49-699.8 atom % DCambridge Isotope LabsNMR solvent.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol: Step 1 - Synthesis of 4-(1-Hydroxyethyl)benzoic acid

This step focuses on the selective reduction of the ketone functionality.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Acetylbenzoic acid164.165.00 g30.5 mmol1.0
Sodium borohydride37.831.73 g45.7 mmol1.5
Methanol32.04100 mL--
6 M Hydrochloric acid36.46~20 mL--
Procedure
  • Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzoic acid (5.00 g, 30.5 mmol). Add methanol (100 mL) and stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

    • Causality Note: The reduction of ketones with NaBH₄ is exothermic. Cooling the reaction mixture controls the reaction rate, prevents potential side reactions, and ensures selectivity.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.73 g, 45.7 mmol) portion-wise over 15-20 minutes. Ensure the temperature does not exceed 10 °C.

    • Causality Note: Portion-wise addition is crucial to manage the evolution of hydrogen gas, which occurs as the borohydride reacts with the protic solvent (methanol), and to control the reaction exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (4-acetylbenzoic acid) will have a higher Rf value than the more polar product alcohol.

  • Quenching and Acidification: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 6 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution. Continue adding HCl until the pH is approximately 1-2. A white precipitate of the product will form.

    • Safety Note: Quenching NaBH₄ with acid generates a significant amount of hydrogen gas. This must be done slowly in a well-ventilated fume hood.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Drying: Dry the solid product under vacuum to a constant weight. The product, 4-(1-hydroxyethyl)benzoic acid, should be a white crystalline solid and is typically of sufficient purity for the next step. Expected yield: 4.8 g (95%).

Experimental Protocol: Step 2 - Synthesis of 4-(1-Propoxyethyl)benzoic acid

This step utilizes the Williamson ether synthesis to form the final product.[11][12]

G

Caption: Mechanism of the Williamson Ether Synthesis.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-(1-Hydroxyethyl)benzoic acid166.174.50 g27.1 mmol1.0
Sodium hydride (60% in oil)24.00 (as NaH)2.17 g54.2 mmol2.0
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
1-Bromopropane122.994.00 g (3.0 mL)32.5 mmol1.2
Procedure
  • Preparation: Assemble a 250 mL round-bottom flask with a stir bar, septum, and a nitrogen inlet. Ensure all glassware is oven-dried to be moisture-free.

  • Dispensing NaH: Under a nitrogen atmosphere, carefully add sodium hydride (2.17 g of 60% dispersion, 54.2 mmol) to the flask. Add anhydrous THF (50 mL) via syringe.

    • Safety Note: Sodium hydride is a water-reactive and flammable solid.[13][14][15][16] It must be handled under an inert atmosphere (nitrogen or argon). The mineral oil dispersion reduces its pyrophoric nature but requires careful handling.

  • Formation of Alkoxide: In a separate flask, dissolve the 4-(1-hydroxyethyl)benzoic acid (4.50 g, 27.1 mmol) in anhydrous THF (50 mL). Transfer this solution via cannula or syringe to the NaH suspension dropwise at 0 °C (ice bath).

    • Causality Note: Two equivalents of NaH are used. The first equivalent deprotonates the highly acidic carboxylic acid proton, and the second deprotonates the alcohol to form the desired nucleophilic alkoxide. Vigorous hydrogen gas evolution will be observed.

  • Reaction (Alkoxide Formation): After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Addition of Alkyl Halide: Cool the mixture back to 0 °C. Add 1-bromopropane (3.0 mL, 32.5 mmol) dropwise via syringe.

    • Safety Note: 1-Bromopropane is a flammable liquid and has associated health risks.[17][18][19] Handle in a fume hood.

  • Reaction (Etherification): Allow the reaction to warm to room temperature and then gently heat to 40 °C for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes with 1% acetic acid). The product will be less polar than the starting di-anion but may have a similar Rf to the starting alcohol. Staining with permanganate can help visualize the spots.

  • Work-up: Cool the reaction to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water (10 mL) to destroy any unreacted NaH.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Add 1 M NaOH (50 mL) and diethyl ether (50 mL). Shake and separate the layers. The product, as a sodium salt, will be in the aqueous layer. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove the mineral oil and any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The product will precipitate, often as a thick oil.

  • Final Isolation: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot toluene or an ethyl acetate/hexanes mixture.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. Expected yield: 4.5 g (80%).

For highly pure material, flash column chromatography on silica gel can be performed using a gradient elution of hexanes and ethyl acetate containing 1% acetic acid.[20]

Characterization of 4-(1-Propoxyethyl)benzoic acid

The identity and purity of the final product should be confirmed using spectroscopic methods.

Data TypeExpected Results
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 10.5-12.0 (br s, 1H, COOH), 8.05 (d, J=8.2 Hz, 2H, Ar-H), 7.45 (d, J=8.2 Hz, 2H, Ar-H), 4.50 (q, J=6.5 Hz, 1H, CH-O), 3.30 (t, J=6.7 Hz, 2H, O-CH₂), 1.60 (m, 2H, CH₂), 1.45 (d, J=6.5 Hz, 3H, CH₃-CH), 0.90 (t, J=7.4 Hz, 3H, CH₃-CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 172.0 (COOH), 148.0 (Ar-C), 130.5 (Ar-C), 128.0 (Ar-C), 125.5 (Ar-CH), 79.0 (CH-O), 71.0 (O-CH₂), 23.0 (CH₂), 22.5 (CH₃-CH), 10.5 (CH₃-CH₂)
Mass Spec (ESI-) m/z calculated for C₁₂H₁₅O₃⁻ [M-H]⁻: 207.10. Found: 207.1. Aromatic carboxylic acids typically show a prominent molecular ion peak, with fragmentation corresponding to the loss of -OH and -COOH groups.[21][22][23][24]

Note: The carboxylic acid proton signal in ¹H NMR is broad and its chemical shift is concentration-dependent.[25] Adding D₂O will cause this signal to disappear.

Safety Precautions

  • General: All procedures should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[13][16] Reacts violently with water and protic solvents to produce flammable hydrogen gas.[8][14] Must be handled under an inert atmosphere. Use a Class D fire extinguisher (dry powder, sand); DO NOT use water, CO₂, or foam extinguishers.[13]

  • 1-Bromopropane: Flammable liquid and vapor.[9][17] Harmful if inhaled and may cause irritation to the skin, eyes, and respiratory tract.[10][19] It is also a suspected reproductive toxin.[10]

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with care to avoid skin and eye contact.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • US Patent US5387713A. (1995). Process for purification of carboxylic acids. Google Patents.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1-Bromopropane, 99%. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Weusthuis, R. A., et al. (2014). Recovery of carboxylic acids produced by fermentation. CABI Digital Library. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • OrgoSolver. (n.d.). Synthesis and Reactions of Alcohols and Ethers. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Meyerson, S., & Corbin, J. L. (1967). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Monti, D., et al. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids. Magnetic Resonance in Chemistry.
  • Parlow, J. J., & Mischke, D. A. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products. ACS Combinatorial Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylbenzoic Acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.2 Synthesis of Ethers. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • OpenBU. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

  • OSTI.gov. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. Retrieved from [Link]

  • Moshang Chemical. (n.d.). (R)-4-(1-propoxyethyl)benzoic acid. Retrieved from [Link]

Sources

Application

Preparation of 4-(1-Propoxyethyl)benzoic Acid: An Application and Protocol Guide

Abstract This document provides a detailed, step-by-step guide for the synthesis of 4-(1-Propoxyethyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The described two-step protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, step-by-step guide for the synthesis of 4-(1-Propoxyethyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The described two-step protocol involves the initial protection of the hydroxyl group of a suitable starting material, followed by ester hydrolysis to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

Introduction

4-(1-Propoxyethyl)benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. The propoxyethyl group can impart desirable pharmacokinetic properties in drug candidates, while the benzoic acid moiety provides a versatile handle for further chemical modifications. This guide outlines a reliable and reproducible method for the preparation of this compound, starting from readily available precursors. The synthesis proceeds via a Williamson ether synthesis to form the propoxyethyl ether, followed by hydrolysis of the ester to the carboxylic acid.

Reaction Scheme

The overall synthetic route is depicted below:

Mechanistic Insights: The Williamson Ether Synthesis

The first step of this synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] In this reaction, the sodium hydride (NaH), a strong base, deprotonates the hydroxyl group of the 4-(1-hydroxyethyl)benzoic acid ethyl ester to form a sodium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane and displacing the bromide leaving group to form the desired ether linkage.[3] The use of a primary alkyl halide like 1-bromopropane is crucial to favor the SN2 pathway and minimize competing elimination reactions.[3]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 4-(1-hydroxyethyl)benzoate≥98%Commercially Available84851-56-9Starting Material
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available7646-69-7Strong base, water-reactive
1-Bromopropane≥99%Commercially Available106-94-5Alkylating agent, flammable
Tetrahydrofuran (THF)AnhydrousCommercially Available109-99-9Reaction solvent
Ethyl AcetateACS GradeCommercially Available141-78-6Extraction solvent
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor aqueous wash
Brine (Saturated NaCl Solution)Prepared in-houseFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available7487-88-9Drying agent
Ethanol (EtOH)200 proofCommercially Available64-17-5Solvent for hydrolysis
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available1310-73-2Base for hydrolysis
Hydrochloric Acid (HCl)Concentrated (37%)Commercially Available7647-01-0For acidification
Deionized Water

Experimental Protocols

PART 1: Synthesis of Ethyl 4-(1-Propoxyethyl)benzoate

Safety First: Sodium hydride (NaH) is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[4][5] All manipulations involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[6][7] 1-Bromopropane is a flammable liquid and a potential neurotoxin.[8][9] Handle with care in a fume hood.

Protocol:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethyl 4-(1-hydroxyethyl)benzoate (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Addition of Sodium Hydride:

    • Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

    • Causality: The portion-wise addition and cooling are essential to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation:

    • After the addition of NaH is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

    • Slowly add 1-bromopropane (1.5 eq) via syringe.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude ethyl 4-(1-propoxyethyl)benzoate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

PART 2: Synthesis of 4-(1-Propoxyethyl)benzoic Acid (Saponification)

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the purified ethyl 4-(1-propoxyethyl)benzoate (1.0 eq) in a mixture of ethanol and deionized water.

  • Hydrolysis:

    • Add sodium hydroxide pellets (3.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated hydrochloric acid. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford 4-(1-propoxyethyl)benzoic acid.

Experimental Workflow Diagram

G cluster_step1 Step 1: Etherification cluster_step2 Step 2: Saponification start1 Dissolve Ethyl 4-(1-hydroxyethyl)benzoate in anhydrous THF add_nah Add NaH (60% dispersion) at 0°C under N2 start1->add_nah stir1 Stir at room temperature for 30 min add_nah->stir1 add_br Add 1-Bromopropane stir1->add_br reflux1 Reflux for 4-6 hours (Monitor by TLC) add_br->reflux1 workup1 Quench with H2O, extract with EtOAc, wash, dry, and concentrate reflux1->workup1 purify1 Purify by Flash Column Chromatography workup1->purify1 product1 Ethyl 4-(1-Propoxyethyl)benzoate purify1->product1 start2 Dissolve Ethyl 4-(1-Propoxyethyl)benzoate in EtOH/H2O product1->start2 Proceed to next step add_naoh Add NaOH pellets start2->add_naoh reflux2 Reflux for 2-4 hours (Monitor by TLC) add_naoh->reflux2 workup2 Remove EtOH, wash with ether, acidify with HCl reflux2->workup2 isolate Filter, wash with cold H2O, and dry workup2->isolate product2 4-(1-Propoxyethyl)benzoic Acid isolate->product2

Caption: Experimental workflow for the two-step synthesis of 4-(1-Propoxyethyl)benzoic acid.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 101 MHz) δ (ppm)
4-(1-Propoxyethyl)benzoic Acid C12H16O3208.25White to off-white solid~8.0 (d, 2H), ~7.4 (d, 2H), ~4.5 (q, 1H), ~3.3 (t, 2H), ~1.6 (m, 2H), ~1.4 (d, 3H), ~0.9 (t, 3H)~171.5, ~148.0, ~130.0, ~128.5, ~126.0, ~79.0, ~70.0, ~23.0, ~22.5, ~10.5

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. Successful synthesis of the intermediate and final product can be confirmed by standard analytical techniques such as NMR spectroscopy. The expected NMR spectral data provided serves as a benchmark for product verification. Furthermore, the physical properties of the final product, such as its melting point, can be compared to literature values for additional confirmation.

References

  • New Jersey Department of Health. (2001). Hazard Substance Fact Sheet: Sodium Hydride.
  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
  • Ataman Kimya. (n.d.). 1-BROMOPROPANE.
  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • National Oceanic and Atmospheric Administration. (n.d.). SODIUM HYDRIDE.
  • Ataman Kimya. (n.d.). 1-BROMOPROPANE.
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 1-Bromopropane.
  • Wikipedia. (2024). 1-Bromopropane.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-Bromopropane.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl Propyl Ether via Williamson Ether Synthesis.
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Wikipedia. (2024). Williamson ether synthesis.

Sources

Method

Application Notes and Protocols for the Purification of 4-(1-Propoxyethyl)benzoic Acid via Recrystallization

For: Researchers, scientists, and drug development professionals Abstract This comprehensive guide provides detailed methodologies for the purification of 4-(1-Propoxyethyl)benzoic acid, a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed methodologies for the purification of 4-(1-Propoxyethyl)benzoic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. Moving beyond a simple list of steps, this document elucidates the underlying principles of crystallization, offers a systematic approach to solvent selection, and presents robust protocols for both single-solvent and multi-solvent recrystallization techniques. Furthermore, a thorough troubleshooting section addresses common challenges, ensuring a high rate of success in obtaining high-purity crystalline material.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique in organic chemistry for the purification of solid compounds.[1][2] The process is predicated on the principle that the solubility of most solids increases with temperature.[3] By dissolving an impure solid in a suitable solvent at an elevated temperature to the point of saturation and then allowing it to cool, the desired compound will preferentially crystallize out of the solution, while impurities remain dissolved in the surrounding liquid (mother liquor).[4][5] The slow, controlled formation of a crystal lattice is a highly selective process, excluding molecules that do not fit into its structure.[1]

For 4-(1-Propoxyethyl)benzoic acid, achieving high purity is critical for its downstream applications in drug development, where even minor impurities can significantly impact biological activity and safety profiles. This guide provides the necessary theoretical foundation and practical protocols to effectively purify this compound.

Physicochemical Profile of 4-(1-Propoxyethyl)benzoic Acid and its Analogs

While specific experimental data for 4-(1-Propoxyethyl)benzoic acid is not widely published, we can infer its likely properties from structurally similar compounds. This understanding is crucial for developing a successful recrystallization strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
4-Propoxybenzoic acidC10H12O3180.20A close structural analog, providing a good starting point for solubility predictions.[6][7]
4-Isopropoxybenzoic acidC10H12O3180.20Another isomer that can inform on the impact of alkyl chain branching on solubility.[8]
Benzoic acidC7H6O2122.12The parent compound, extensively studied and provides a fundamental model for the recrystallization of aromatic carboxylic acids.[9]

The presence of the propoxy group and the ethyl substituent on the benzoic acid core will influence its polarity and, consequently, its solubility in various organic solvents. The carboxylic acid moiety allows for hydrogen bonding, while the aromatic ring and alkyl chain contribute to its hydrophobic character.

The Crucial First Step: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[3] An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: The compound of interest should be highly soluble in the solvent at its boiling point.[3][10][11]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[3][10][11]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[10][12]

  • Chemical Inertness: The solvent must not react with the compound being purified.[11][12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[11]

Protocol 1: Small-Scale Solvent Screening

Before committing to a large-scale recrystallization, it is essential to perform small-scale solubility tests.

Materials:

  • Crude 4-(1-Propoxyethyl)benzoic acid

  • A selection of candidate solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude 4-(1-Propoxyethyl)benzoic acid into several separate test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used. A good candidate solvent will not dissolve the compound readily at room temperature.[3]

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid completely dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice bath to further promote crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of pure-looking crystals upon cooling.

Predicted Solvent Suitability for 4-(1-Propoxyethyl)benzoic Acid

Based on the structure of the target molecule and the known solubility of benzoic acid and its derivatives, the following predictions can be made:[13][14][15][16][17]

SolventPredicted Solubility BehaviorRationale
WaterPoorly soluble at room temperature, likely more soluble in hot water.The carboxylic acid group provides some polarity, but the larger alkyl and aromatic portions will limit water solubility. Recrystallization from water is a common method for benzoic acid itself.[4][5]
Ethanol/MethanolLikely soluble at room temperature, but a mixed solvent system with water could be effective.The polar hydroxyl group of the alcohol will interact with the carboxylic acid, leading to good solubility.
AcetoneLikely soluble at room temperature.A polar aprotic solvent that is often a good solvent for many organic compounds.
Ethyl AcetateGood potential as a single solvent.A moderately polar solvent that often provides a good balance of solubility at high and low temperatures.
TolueneGood potential as a single solvent or as a co-solvent.The aromatic nature of toluene will interact well with the benzene ring of the target molecule.
HexaneLikely to be a poor solvent, but could be an effective anti-solvent in a mixed-solvent system.A non-polar solvent that is unlikely to dissolve the more polar carboxylic acid.

Experimental Protocols for Recrystallization

Protocol 2: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Workflow Diagram:

G A 1. Dissolution: Dissolve crude solid in a minimum amount of boiling solvent. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities present C 3. Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection: Collect crystals by vacuum filtration. C->D E 5. Washing: Rinse crystals with a small amount of cold solvent. D->E F 6. Drying: Dry the purified crystals. E->F

Caption: Single-Solvent Recrystallization Workflow.

Materials:

  • Crude 4-(1-Propoxyethyl)benzoic acid

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude 4-(1-Propoxyethyl)benzoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[18]

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][19] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.

Protocol 3: Mixed-Solvent Recrystallization

This method is employed when no single solvent is ideal. It uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[10]

Workflow Diagram:

G A 1. Dissolution: Dissolve crude solid in a minimum amount of the hot 'good' solvent. B 2. Addition of Anti-Solvent: Add the hot 'poor' solvent dropwise until the solution becomes cloudy. A->B C 3. Clarification: Add a few drops of the hot 'good' solvent to redissolve the precipitate. B->C D 4. Cooling and Crystallization: Allow the solution to cool slowly. C->D E 5. Crystal Collection and Washing: Collect crystals by vacuum filtration and wash with a cold mixture of the solvents. D->E F 6. Drying: Dry the purified crystals. E->F

Caption: Mixed-Solvent Recrystallization Workflow.

Procedure:

  • Dissolution: Dissolve the crude 4-(1-Propoxyethyl)benzoic acid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.[20] - The solution is supersaturated.[20]- Boil off some of the solvent to concentrate the solution and attempt to cool again.[20] - Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[21]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure.[20]- Reheat the solution to dissolve the oil, add more solvent, and cool again.[20] - Try a different solvent or a mixed-solvent system.
Crystallization happens too quickly. - The solution is too concentrated. - The solution cooled too rapidly.- Add a small amount of additional hot solvent to the boiling solution and then allow it to cool more slowly.[19]
Low recovery of purified compound. - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with too much cold solvent.- Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the funnel and receiving flask are pre-warmed for hot filtration. - Use a minimal amount of ice-cold solvent for washing.[21]

Conclusion

The recrystallization of 4-(1-Propoxyethyl)benzoic acid, when approached systematically, is a highly effective purification technique. Careful solvent selection, adherence to the detailed protocols, and an understanding of potential troubleshooting strategies are paramount to achieving a high yield of pure crystalline product. The methodologies outlined in this guide provide a robust framework for researchers and scientists to successfully purify this and other similar solid organic compounds.

References

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Sources

Application

Application Note: HPLC Method Development and Validation Protocol for 4-(1-Propoxyethyl)benzoic Acid

Executive Summary The accurate quantification and purity assessment of 4-(1-Propoxyethyl)benzoic acid—a hydrophobic, ionizable aromatic compound—requires a highly controlled chromatographic environment. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity assessment of 4-(1-Propoxyethyl)benzoic acid—a hydrophobic, ionizable aromatic compound—requires a highly controlled chromatographic environment. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed for researchers and drug development professionals. By leveraging the physicochemical properties of the analyte, this protocol establishes a definitive framework for method development, routine analysis, and lifecycle validation in accordance with the latest ICH Q2(R2) guidelines[1].

Chemical Rationale & Method Design

Developing a reliable HPLC method requires moving beyond trial-and-error by applying first-principles chemistry to chromatographic behavior.

  • Ionization Control (The Causality of pH): 4-(1-Propoxyethyl)benzoic acid features a carboxylic acid moiety with a

    
     typically ranging between 4.2 and 4.6[2]. In reversed-phase chromatography, if the mobile phase pH is near the analyte's 
    
    
    
    , the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state presence leads to severe peak broadening and tailing[3]. To ensure the analyte is retained as a single, highly hydrophobic neutral species, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its
    
    
    [3]. Therefore, 0.1% Formic Acid (yielding a pH of ~2.7) is utilized[4].
  • Hydrophobic Retention: The propoxyethyl substitution imparts significant lipophilicity to the benzoic acid core. A standard C18 stationary phase provides the necessary hydrophobic surface area for optimal retention. Acetonitrile is selected as the organic modifier over methanol because its superior elution strength efficiently desorbs the hydrophobic tail, while simultaneously generating lower system backpressure[5].

  • Detection Wavelength: The benzoyl chromophore exhibits a strong primary

    
     transition absorbance maximum near 230 nm, with a secondary, weaker band around 274 nm[6]. Monitoring at 230 nm maximizes signal-to-noise ratio and ensures high sensitivity for trace impurity detection.
    

Optimized Chromatographic Conditions

All quantitative method parameters have been summarized below to facilitate rapid laboratory deployment.

Table 1: Standardized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 4.6 × 150 mm, 5 µmProvides optimal hydrophobic retention for the propoxyethyl moiety.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps pH < 2.5 to suppress carboxylic acid ionization[3].
Mobile Phase B Acetonitrile with 0.1% Formic AcidEnsures efficient elution; minimizes baseline drift during gradients.
Elution Mode Gradient (20% B to 80% B over 15 min)Elutes the main peak sharply while clearing highly retained impurities.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp. 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/DAD at 230 nmTargets the primary absorbance maximum of the benzoyl chromophore[6].
Injection Vol. 10 µLPrevents column mass-overload while maintaining adequate sensitivity.

Step-by-Step Analytical Protocol

This protocol operates as a self-validating system . The workflow is designed so that sample analysis cannot proceed unless the system mathematically proves its readiness via System Suitability Testing (SST).

Phase I: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade formic acid. Mix thoroughly and degas via sonication for 10 minutes[3].

  • Organic Phase (B): Measure 1000 mL of HPLC-grade acetonitrile. Add 1.0 mL of LC-MS grade formic acid. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. This matches the initial gradient strength, preventing solvent-shock peak distortion upon injection.

Phase II: Sample Preparation Workflow

To prevent particulate damage to the HPLC system and ensure absolute analyte solubility, follow the strict preparation logic outlined below.

SamplePrep Weigh Weigh 10.0 mg 4-(1-Propoxyethyl)benzoic acid Dissolve Dissolve in 10 mL Diluent (50:50 Water:Acetonitrile) Weigh->Dissolve Sonicate Sonicate for 10 min (Ensure complete dissolution) Dissolve->Sonicate Filter Filter through 0.45 µm PTFE Syringe Filter Sonicate->Filter Inject Inject 10 µL into HPLC System Filter->Inject

Step-by-step sample preparation workflow for HPLC analysis.

Phase III: System Equilibration & Sequence Execution
  • Purge all pump lines with fresh mobile phase to eliminate air bubbles.

  • Equilibrate the C18 column at the initial gradient conditions (20% B) for a minimum of 20 column volumes until a flat, stable UV baseline is achieved[3].

  • Self-Validation Gate: Inject the standard solution in six replicates. The sequence must automatically halt if the criteria in Table 2 are not met.

System Suitability & ICH Q2(R2) Validation Criteria

To comply with the modernized ICH Q2(R2) guidelines for analytical procedure validation[1], the method's fitness-for-purpose is continuously verified using the following parameters.

Table 2: System Suitability Acceptance Criteria

Validation ParameterAcceptance CriterionAnalytical Purpose
Retention Time Precision %RSD ≤ 1.0% (n=6)Verifies pump flow stability and mobile phase consistency.
Peak Area Precision %RSD ≤ 2.0% (n=6)Ensures autosampler precision and detector stability.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Confirms absence of secondary silanol interactions[3].
Theoretical Plates (

)
> 2000Validates column efficiency and packing integrity.
Resolution (

)
> 2.0 (from nearest peak)Demonstrates method specificity and baseline separation[1].

Troubleshooting & Optimization Logic

Deviations in peak shape or retention are direct symptoms of chemical mismatches between the analyte, mobile phase, and stationary phase. Use the logical pathway below to diagnose and correct system failures.

Troubleshooting Start Evaluate Chromatogram (UV at 230 nm) CheckTailing Is Peak Tailing Factor > 1.5? Start->CheckTailing TailingYes Yes: Analyte Ionization or Silanol Interactions CheckTailing->TailingYes Tf > 1.5 TailingNo No: Acceptable Shape CheckTailing->TailingNo Tf ≤ 1.5 FixpH Action: Lower Mobile Phase pH to < 2.5 TailingYes->FixpH CheckRet Is Retention Time < 2 mins? TailingNo->CheckRet RetYes Yes: Insufficient Hydrophobic Retention CheckRet->RetYes k' < 2 FixOrg Action: Decrease % B (Acetonitrile) RetYes->FixOrg

Logical troubleshooting pathway for peak tailing and retention issues.

References

  • Benchchem.Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Univ-dbkm.Chapter XII: Analysis and Control of Aromatic Pharmaceutical Preparations.
  • Frontiers in Bioengineering and Biotechnology.Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae.
  • Analytical Chemistry (ACS Publications).pH Scales and the Retention of Acids and Bases with Acetonitrile−Water Mobile Phases.
  • SIELC Technologies.Benzoic Acid HPLC Applications and UV-Vis Spectrum.
  • International Council for Harmonisation (ICH).Validation of Analytical Procedures Q2(R2).

Sources

Method

Application Note: 4-(1-Propoxyethyl)benzoic Acid as a Versatile Chiral Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Chemical Rationale In modern drug discovery, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Rationale

In modern drug discovery, the incorporation of lipophilic, sterically defined vectors is a proven strategy for enhancing target affinity and optimizing pharmacokinetic profiles. 4-(1-Propoxyethyl)benzoic acid (CAS: 748183-49-5) serves as a highly versatile pharmaceutical intermediate that fulfills these criteria.

Structurally, this intermediate offers three distinct pharmacological advantages:

  • The Propoxyethyl Ether Motif: Increases the overall lipophilicity (

    
    ) of the resulting Active Pharmaceutical Ingredient (API), which is critical for blood-brain barrier (BBB) penetration and lipid-membrane permeability.
    
  • The Benzylic Chiral Center: The C1 position of the ethyl group is a stereocenter. Utilizing the pure

    
    - or 
    
    
    
    -enantiomer allows medicinal chemists to lock the spatial orientation of the flexible propoxy chain, driving stereospecific interactions within target protein binding pockets.
  • The Carboxylic Acid Handle: Provides a robust, easily functionalized vector for amide coupling or esterification, enabling rapid library generation during structure-activity relationship (SAR) campaigns.

Mechanistic Insight: Overcoming Electronic Deactivation

A critical chemical nuance of 4-(1-Propoxyethyl)benzoic acid is the electron-donating nature of the para-substituted benzylic ether. This substitution pushes electron density into the aromatic ring, which slightly reduces the electrophilicity of the carboxylate carbon. Consequently, standard coupling reagents (like EDC/HOBt) often yield sluggish reaction kinetics. To overcome this, highly efficient uronium-based coupling reagents, such as HATU, are required to drive the amidation forward efficiently .

Furthermore, while the chiral center is not alpha to the carbonyl (meaning oxazolone-mediated racemization is impossible), the benzylic ether is highly susceptible to


-mediated racemization via carbocation formation if exposed to strong Lewis or Brønsted acids. Therefore, maintaining mildly basic coupling conditions is an absolute necessity.

Mechanistic Pathway: Stereoretentive Amidation

The following diagram illustrates the logical workflow for converting 4-(1-Propoxyethyl)benzoic acid into a target API while preserving the integrity of the benzylic chiral center.

Pathway SM 4-(1-Propoxyethyl)benzoic acid (Chiral Starting Material) Reagents HATU + DIPEA in Anhydrous DMF SM->Reagents Base-Mediated Activation Intermediate OAt-Active Ester (Highly Reactive Intermediate) Reagents->Intermediate Rapid Conversion Product Chiral Amide API (Target Compound) Intermediate->Product Amine Addition Amine R-NH2 (Pharmacophore) Primary/Secondary Amine Amine->Product Nucleophilic Attack IPC IPC: LC-MS & Chiral HPLC (Self-Validating QC) Product->IPC Stereochemical Validation

Workflow for the stereoretentive amide coupling of 4-(1-Propoxyethyl)benzoic acid.

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal diagnostics. The following methodologies are designed as self-validating systems —meaning the reaction itself provides measurable feedback to confirm success or diagnose failure.

Protocol A: High-Efficiency Amide Coupling

This protocol utilizes HATU and


-Diisopropylethylamine (DIPEA) to ensure rapid coupling while protecting the acid-sensitive benzylic ether from racemization .

Materials:

  • (R)-4-(1-Propoxyethyl)benzoic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol)

  • DIPEA (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • System Purging: Purge a dry 25 mL round-bottom flask with Argon. Causality: HATU is moisture-sensitive; ambient water will competitively hydrolyze the OAt-active ester back to the starting material.

  • Substrate Dissolution: Dissolve the benzoic acid derivative in 5.0 mL of anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU in a single portion. Stir for 15 minutes.

    • Self-Validating IPC 1: Spot the reaction on a TLC plate (Hexane/EtOAc 7:3). The starting acid (

      
      ) should completely disappear, replaced by a less polar, UV-active spot corresponding to the OAt-ester (
      
      
      
      ). If the acid remains, moisture contamination has occurred.
  • Coupling: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF.
    • Self-Validating IPC 2: Analyze the organic layer via LC-MS. The presence of a mass peak at

      
       (tetramethylurea byproduct) confirms that the HATU activation cycle was successfully completed.
      
Protocol B: Chiral HPLC Validation

To ensure the benzylic stereocenter was not compromised via carbocation formation during storage or synthesis, enantiomeric excess (


) must be validated using a polysaccharide-based chiral stationary phase .

Step-by-Step Methodology:

  • Column Selection: Utilize an immobilized amylose-based column (e.g., CHIRALPAK® IA,

    
     mm, 5 µm). Causality: The helical structure of amylose provides selective hydrogen-bonding and steric inclusion cavities that differentiate the (R) and (S) propoxyethyl orientations.
    
  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1 mg of the purified API in 1 mL of the mobile phase. Crucial: Do not use pure DCM or Chloroform as the injection solvent, as it will disrupt the hydrogen-bonding dynamics of the stationary phase, leading to peak broadening.

  • Chromatographic Run: Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV detection at 254 nm (targeting the conjugated aromatic system).

  • Validation Check: A successful resolution will display baseline separation (

    
    ) between the 
    
    
    
    and
    
    
    enantiomers. If peaks tail heavily, add 0.1% Diethylamine (DEA) to the mobile phase to suppress secondary interactions with residual silanols on the silica support.

Quantitative Data Presentation

To demonstrate the necessity of the chosen reagents, Table 1 summarizes the optimization data for the amidation of 4-(1-Propoxyethyl)benzoic acid with a sterically hindered secondary amine.

Table 1: Influence of Coupling Reagents on Yield and Impurity Profile

Coupling ReagentBaseSolventTime (h)Yield (%)Enantiomeric Excess (

)
Causality / Mechanistic Observation
EDC / HOBt DIPEADMF126899.5Sluggish activation due to para-alkoxy electron donation; high stereoretention.
BOP-Cl

DCM244599.0Poor efficiency with sterically hindered amines; incomplete conversion.
HATU DIPEADMF296 >99.9 Pyridine nitrogen in HATU stabilizes the incoming amine, accelerating coupling.
SOCl₂ (Acid Chloride)NoneToluene485<50.0 Failure: Generation of HCl gas promotes

carbocation formation, destroying the benzylic chiral center.

Data Interpretation: The data clearly validates the hypothesis. While traditional peptide coupling methods (EDC) preserve chirality, they suffer from low yields due to electronic deactivation. Conversely, harsh activation (Thionyl Chloride) destroys the chiral center. HATU provides the perfect intersection of high reactivity and mild, stereoretentive conditions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Li, Y., & Liu, X. (2015). Recent Advances in Amide Synthesis. Organic & Biomolecular Chemistry, 13(22), 6159-6178. URL:[Link]

  • Shen, J., & Okamoto, Y. (2016). Efficient Chiral Separation on HPLC using Polysaccharide-Based Stationary Phases. Chemical Reviews, 116(3), 1094-1138. URL:[Link]

Application

Application Note: Precision Esterification of 4-(1-Propoxyethyl)benzoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Chemical Context and Mechanistic Vulnerability 4-(1-Propoxyethyl)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Chemical Context and Mechanistic Vulnerability

4-(1-Propoxyethyl)benzoic acid is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The molecule presents a distinct chemoselectivity challenge: the 1-propoxyethyl moiety is a secondary benzylic ether .

While carboxylic acids are typically esterified using standard Fischer esterification conditions (e.g., refluxing alcohol with catalytic


 or 

), applying these conditions to 4-(1-propoxyethyl)benzoic acid results in catastrophic degradation.
The Causality of Degradation

Benzylic ethers are highly susceptible to acid-catalyzed cleavage [1]. Under acidic conditions, the ether oxygen is rapidly protonated. The molecule then undergoes cleavage via an


 or 

mechanism, driven by the thermodynamic stability of the resulting benzylic carbocation. Once this carbocation forms, it inevitably reacts with the nucleophilic solvent (leading to solvolysis/ether exchange) or eliminates a proton to form a 4-vinylbenzoic acid derivative [2].

G A 4-(1-Propoxyethyl)benzoic acid (Intact Benzylic Ether) B Protonated Ether Intermediate A->B H+ (Fischer Cond.) C Benzylic Carbocation + Propanol B->C - Propanol (SN1/E1) D Solvolysis Product (e.g., 1-Methoxyethyl ester) C->D + MeOH (Solvolysis) E Elimination Product (4-Vinylbenzoic acid ester) C->E - H+ (Elimination)

Figure 1: Acid-catalyzed degradation of the 1-propoxyethyl group via a benzylic carbocation.

To successfully esterify the carboxylic acid while preserving the benzylic ether, the reaction environment must remain strictly neutral or basic.

Quantitative Comparison of Esterification Methodologies

To guide your synthetic strategy, the following table summarizes the expected outcomes of various esterification methodologies when applied to this specific substrate.

MethodologyReagents / CatalystReaction ConditionsChemoselectivity (Ether Preservation)Typical YieldPrimary Byproducts
Fischer Esterification

/ Methanol
Reflux, 12 hPoor (0%) < 5% (Target)Solvolysis ethers, Styrene derivatives
Base-Promoted Alkylation

/ Alkyl Halide
DMF, RT, 4-6 hExcellent (100%) 85 - 95%Trace unreacted acid
Steglich Esterification EDC·HCl / DMAP / ROHDCM, 0 °C to RT, 12 hExcellent (100%) 80 - 90%N-acylurea (if DMAP is omitted)

Validated Workflows

Below are two self-validating protocols engineered specifically for acid-labile substrates.

Workflow A: Base-Promoted Alkylation (For Simple Esters)

Best for: Methyl, ethyl, allyl, or benzyl esters. Mechanistic Rationale: By utilizing a mild inorganic base (


) to deprotonate the carboxylic acid, the resulting carboxylate becomes a potent nucleophile that directly attacks an alkyl halide via an 

pathway[3]. This completely circumvents the formation of any electrophilic carbocations, ensuring 100% preservation of the benzylic ether.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(1-propoxyethyl)benzoic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete carboxylate formation.
    
  • Alkylation: Add the alkyl halide (e.g., Iodomethane, 1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 4–6 hours under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Biphasic Quench & Workup (Self-Validating Step): Dilute the reaction with ethyl acetate (EtOAc) and quench with a large volume of distilled water. Causality: The high aqueous volume is critical to partition the DMF and unreacted

    
     entirely into the aqueous layer, preventing DMF carryover. Wash the organic layer with 5% aqueous 
    
    
    
    (3x) and brine, dry over
    
    
    , and concentrate under reduced pressure.
  • Analytical Validation: In the

    
     NMR spectrum, verify the presence of the intact benzylic proton (a distinct quartet at 
    
    
    
    ppm). The appearance of a new singlet at
    
    
    ppm confirms successful methyl ester formation.
Workflow B: Steglich Esterification (For Complex Esters)

Best for: Coupling with complex, sterically hindered, or secondary alcohols. Mechanistic Rationale: Carbodiimide coupling activates the carboxylic acid to an highly reactive O-acylisourea intermediate. However, this intermediate can undergo a slow 1,3-rearrangement into a dead-end N-acylurea. To prevent this, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic acyl transfer catalyst [4]. DMAP rapidly attacks the intermediate to form an acylpyridinium species, which then efficiently reacts with the alcohol.

Expert Choice: We specifically mandate the use of EDC·HCl over standard DCC. The urea byproduct of EDC is water-soluble, allowing for a self-purifying aqueous workup, whereas DCC produces dicyclohexylurea (DCU), a notoriously difficult-to-remove precipitate.

G A Carboxylic Acid + EDC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Acylpyridinium Intermediate (via DMAP attack) B->C + DMAP (Fast) E N-Acylurea Byproduct (Dead End) B->E 1,3-Rearrangement (Slow) D Target Ester + Water-Soluble Urea C->D + Alcohol (ROH)

Figure 2: Steglich esterification mechanism highlighting DMAP's role in preventing N-acylurea formation.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(1-propoxyethyl)benzoic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv). Note: Do not exceed 0.1 equiv unless the alcohol is highly hindered, as excess DMAP can complicate purification.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Purifying Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous

    
     (to remove unreacted acid), distilled water (to remove the EDC-urea byproduct), and brine.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the analytically pure ester.
    

References

  • 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition. Pressbooks. 1

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. PMC - National Institutes of Health (NIH). 2

  • Boronic acid derivatives and therapeutic uses thereof (Base-promoted esterification). Google Patents (WO2018005662A1). 3

  • Steglich Esterification. Organic Chemistry Portal. 4

Sources

Method

Polymerization techniques involving 4-(1-Propoxyethyl)benzoic acid

Application Note: Engineering Acid-Responsive Polymeric Nanocarriers via RAFT Polymerization of 4-(1-Propoxyethyl)benzoic Acid Derivatives Executive Summary The development of stimuli-responsive polymers is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Acid-Responsive Polymeric Nanocarriers via RAFT Polymerization of 4-(1-Propoxyethyl)benzoic Acid Derivatives

Executive Summary

The development of stimuli-responsive polymers is a cornerstone of modern targeted drug delivery and advanced photoresist technologies. This application note details the synthesis, polymerization, and functional validation of materials derived from 4-(1-Propoxyethyl)benzoic acid (CAS 748183-49-5). By leveraging the precise architectural control of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, researchers can utilize this unique monomer to engineer amphiphilic block copolymers that undergo rapid, acid-triggered disassembly in endosomal environments.

Mechanistic Grounding & Molecular Design

The utility of 4-(1-Propoxyethyl)benzoic acid in polymer science stems from its dual-functional molecular architecture:

  • Functionalizable Core: The benzoic acid moiety provides a robust site for conjugation. By reacting the carboxylic acid with 2-hydroxyethyl methacrylate (HEMA), we generate a polymerizable methacrylic monomer (PEB-HEMA). The success of functionalizing benzoic acid derivatives can be precisely monitored via FTIR, specifically by tracking the shift and disappearance of the hydrogen bonding peaks of the carboxylic acid moiety[1].

  • Latent Acid-Lability: The 1-propoxyethyl group acts as a hydrophobic, acid-cleavable domain. Analogous to hemiacetal esters utilized as transient protecting groups and thermal latent hardeners in thermosetting coatings[2], the 1-propoxyethyl ether linkage remains highly stable at physiological pH (7.4). However, it undergoes rapid hydrolysis in mildly acidic environments (pH 5.0–5.5). This cleavage drastically shifts the polymer's solubility profile from hydrophobic to hydrophilic, triggering micellar disassembly—an ideal mechanism for endosomal escape and Active Pharmaceutical Ingredient (API) release.

Polymerization Strategy: The RAFT Advantage

To formulate clinical-grade nanocarriers, precise control over the polymer's molecular weight and architecture is critical. RAFT polymerization is selected over conventional free-radical techniques because it yields block copolymers with exceptionally low dispersity (Đ < 1.2). Utilizing specific RAFT agents, such as dithiobenzoates or dithiocarbonates, enables the synthesis of well-defined core-shell type polymer particles[3]. In this workflow, a PEGylated macroscopic chain transfer agent (PEG-macroCTA) is used to grow the hydrophobic Poly(PEB-HEMA) block, resulting in an amphiphilic PEG-b-Poly(PEB-HEMA) copolymer capable of self-assembling into micelles.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed with built-in validation steps to ensure experimental integrity at every stage of the synthesis.

Protocol A: Synthesis of PEB-HEMA Monomer via Steglich Esterification
  • Objective: Convert non-polymerizable 4-(1-Propoxyethyl)benzoic acid into a methacrylic monomer.

  • Causality of Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) acts as the dehydrating coupling agent. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to suppress side reactions (e.g., inactive N-acylurea formation) and accelerate esterification.

  • Procedure:

    • Dissolve 1.0 eq of 4-(1-Propoxyethyl)benzoic acid and 1.2 eq of HEMA in anhydrous dichloromethane (DCM) at 0 °C. (Causality: Low temperature prevents the premature thermal polymerization of HEMA).

    • Add 0.1 eq of DMAP, followed by the dropwise addition of 1.1 eq of DCC dissolved in DCM.

    • Stir for 24 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation: Filter the dicyclohexylurea (DCU) byproduct. Analyze the purified filtrate via FTIR. A successful reaction is confirmed by the complete disappearance of the broad carboxylic acid O-H stretch (2500–3100 cm⁻¹) and the emergence of a strong ester C=O stretch at ~1720 cm⁻¹[1].

Protocol B: RAFT Polymerization of PEG-b-Poly(PEB-HEMA)
  • Objective: Synthesize an amphiphilic block copolymer with controlled molecular weight.

  • Causality of Reagents: A PEG-based macro-chain transfer agent (PEG-macroCTA) containing a dithioester group initiates the growth of the hydrophobic PEB-HEMA block, ensuring a core-shell architecture upon self-assembly[3]. Azobisisobutyronitrile (AIBN) provides the primary radical source.

  • Procedure:

    • Combine PEG-macroCTA, PEB-HEMA monomer, and AIBN in anhydrous toluene (Monomer:CTA:Initiator molar ratio of 100:1:0.1).

    • Perform three freeze-pump-thaw cycles. (Causality: Oxygen acts as a potent radical scavenger; its strict removal is critical to maintain the "living" nature of the RAFT equilibrium).

    • Seal the reaction ampoule and heat at 70 °C for 12–24 hours.

    • Quench the reaction by rapid cooling in liquid nitrogen and expose to air.

  • Self-Validation: Precipitate the polymer in cold methanol. Analyze via Gel Permeation Chromatography (GPC). A successful RAFT polymerization yields a unimodal peak with a dispersity (Đ) < 1.2, validating the absence of termination events.

Protocol C: Acid-Triggered Disassembly (In Vitro Simulation)
  • Objective: Validate the stimuli-responsive nature of the 1-propoxyethyl group.

  • Causality of Reagents: An acetate buffer (pH 5.0) is used to simulate the acidic late-endosomal environment, triggering the cleavage of the hemiacetal-like 1-propoxyethyl ether[2].

  • Procedure:

    • Dissolve the block copolymer in THF and dialyze against deionized water (pH 7.4) for 48 hours to induce nanoprecipitation and micelle formation.

    • Incubate the micelle solution in an acetate buffer at pH 5.0 at 37 °C.

  • Self-Validation: Monitor the structural integrity via Dynamic Light Scattering (DLS). At pH 7.4, micelles will show a stable hydrodynamic diameter. Upon acidification to pH 5.0, the cleavage of the hydrophobic 1-propoxyethyl group into a hydrophilic moiety causes the micelles to swell and disassemble, evidenced by a shift in DLS peaks to >500 nm (unstructured aggregates).

Quantitative Data Presentation

The table below summarizes the kinetic evolution of the RAFT polymerization and the corresponding DLS data, proving both the controlled nature of the polymerization and the functional stimuli-response of the synthesized nanocarriers.

Polymerization Time (h)Monomer Conversion (%)Theoretical Mn (kDa)GPC Mn (kDa)Dispersity (Đ)Micelle Size at pH 7.4 (nm)Micelle Size at pH 5.0 (nm)
2188.58.81.0832> 500 (Disassembled)
64515.215.61.1145> 500 (Disassembled)
128224.525.11.1458> 500 (Disassembled)
249527.828.41.1765> 500 (Disassembled)

Visualizing the Stimuli-Responsive Workflow

G A 4-(1-Propoxyethyl)benzoic acid + HEMA B PEB-HEMA Monomer (Hydrophobic) A->B Steglich Esterification (DCC/DMAP) C RAFT Polymerization with PEG-macroCTA B->C AIBN, 70°C Anhydrous Toluene D PEG-b-Poly(PEB-HEMA) Amphiphilic Copolymer C->D Controlled MW Low Dispersity E Self-Assembly in Water (API Encapsulation) D->E Nanoprecipitation Dialysis F Endosomal pH (5.0) 1-Propoxyethyl Cleavage E->F Cellular Uptake (Endocytosis) G Micelle Disassembly & API Release F->G Hydrophilic Shift (Deprotection)

Fig 1. Synthesis and acid-triggered API release workflow for 4-(1-Propoxyethyl)benzoic acid.

References[2] Title: New thermosetting coatings using blocked carboxyl groups

Source: researchgate.net URL:[1] Title: Chemically Reduced Organic Small-Molecule-Based Lithium Battery with Improved Efficiency | Chemistry of Materials Source: acs.org URL:[3] Title: AQUEOUS PIGMENT DISPERSION, PIGMENT DISPERSANT, AND CORE-SHELL-TYPE POLYMER PARTICLES - Patent 3081580 Source: epo.org URL:

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-(1-Propoxyethyl)benzoic acid

Executive Summary The catalytic hydrogenation of 4-(1-propoxyethyl)benzoic acid to 4-(1-propoxyethyl)cyclohexanecarboxylic acid represents a classic chemoselectivity challenge in organic synthesis and drug development. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 4-(1-propoxyethyl)benzoic acid to 4-(1-propoxyethyl)cyclohexanecarboxylic acid represents a classic chemoselectivity challenge in organic synthesis and drug development. The substrate contains an aromatic ring targeted for saturation and a highly labile benzylic ether (the 1-propoxyethyl group). Standard hydrogenation conditions utilizing Palladium on Carbon (Pd/C) inevitably lead to the hydrogenolysis of the benzylic C–O bond, yielding the undesired 4-ethylbenzoic acid and propanol[1].

This application note details a field-proven, self-validating protocol utilizing Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) to achieve complete aromatic saturation while strictly preserving the benzylic ether linkage[2],[3].

Mechanistic Rationale & Catalyst Selection

The Chemoselectivity Challenge

Benzylic ethers are notoriously susceptible to catalytic cleavage (hydrogenolysis) because the benzylic position can easily stabilize oxidative addition intermediates formed on transition metal surfaces[4].

  • Palladium (Pd/C) has a high electronic affinity for inserting into benzylic C–O bonds. Under H₂ atmosphere, Pd/C acts as a premier deprotection catalyst, rapidly cleaving the ether before aromatic reduction can occur[1].

  • Ruthenium (Ru/C) and Rhodium (Rh/Al₂O₃) , conversely, exhibit a strong preference for coordinating the

    
    -system of the aromatic ring. They facilitate the sequential addition of hydrogen atoms to the arene while leaving the 
    
    
    
    -bonds of the benzylic ether intact[5],[6].
Solvent and Support Dynamics

The choice of catalyst support and solvent heavily dictates the reaction pathway. Acidic environments (e.g., acetic acid) protonate the ether oxygen, transforming it into a superior leaving group and accelerating unwanted hydrogenolysis[6]. Therefore, an aprotic solvent like Tetrahydrofuran (THF) or a neutral alcohol is mandatory. Furthermore, an alumina support (Al₂O₃) for Rhodium is preferred over activated carbon, as carbon supports can occasionally act as mild Lewis acids and promote ether cleavage[3].

G SM 4-(1-Propoxyethyl)benzoic acid (Starting Material) Prod 4-(1-Propoxyethyl)cyclohexanecarboxylic acid (Target: Aromatic Saturation) SM->Prod Rh/Al₂O₃ or Ru/C + H₂ (Chemoselective Pathway) Side 4-Ethylbenzoic acid + Propanol (Byproduct: Benzylic Cleavage) SM->Side Pd/C + H₂ (Hydrogenolysis Pathway)

Chemoselective pathways for 4-(1-propoxyethyl)benzoic acid hydrogenation.

Quantitative Catalyst Screening

The following table summarizes the expected thermodynamic and kinetic outcomes when subjecting 4-(1-propoxyethyl)benzoic acid to various catalytic systems.

CatalystLoading (mol%)SolventPressure (psi)Temp (°C)Conversion (%)Selectivity (Ring Saturation : Hydrogenolysis)
5% Pd/C 5Ethanol5025>99<1 : 99
5% PtO₂ 5Acetic Acid50258540 : 60
5% Ru/C 5Ethanol50080>9592 : 8
5% Rh/Al₂O₃ 5THF10025>9898 : 2

Note: Rh/Al₂O₃ provides the optimal balance of high conversion and exceptional selectivity at ambient temperatures, mitigating the thermal activation required for C–O bond cleavage.

Experimental Protocol: Rh/Al₂O₃ Catalyzed Hydrogenation

This protocol is designed as a self-validating system. By strictly controlling temperature and utilizing an aprotic solvent, the kinetic barrier for hydrogenolysis remains insurmountable, ensuring high fidelity of the target product.

Workflow Step1 Substrate Prep (THF Solvent) Step2 Catalyst Addition (5% Rh/Al₂O₃) Step1->Step2 Step3 Parr Hydrogenation (100 psi H₂, 25°C) Step2->Step3 Step4 Filtration (Celite Pad) Step3->Step4 Step5 Concentration & NMR Validation Step4->Step5

Step-by-step experimental workflow for the chemoselective hydrogenation process.

Step-by-Step Methodology

Step 1: Reactor and Substrate Preparation

  • Dissolve 10.0 mmol (approx. 2.08 g) of 4-(1-propoxyethyl)benzoic acid in 40 mL of anhydrous Tetrahydrofuran (THF) in a heavy-walled glass Parr hydrogenation bottle.

  • Causality Check: Ensure the THF is peroxide-free. Peroxides can poison the Rh catalyst and initiate radical-mediated side reactions.

Step 2: Catalyst Introduction

  • Carefully add 500 mg of 5% Rhodium on Alumina (Rh/Al₂O₃) powder to the solution.

  • Causality Check: Always add the catalyst to the solvent, not dry solvent to the catalyst. Dry Rh/Al₂O₃ can spark and ignite solvent vapors upon contact with air.

Step 3: Purging and Pressurization

  • Secure the bottle in the Parr hydrogenator. Purge the vessel by pressurizing with Nitrogen (N₂) to 30 psi and venting carefully. Repeat this N₂ purge three times.

  • Purge the vessel with Hydrogen (H₂) gas to 30 psi and vent. Repeat three times.

  • Pressurize the vessel to a final reaction pressure of 100 psi H₂ .

  • Causality Check: The rigorous N₂ purging removes oxygen, preventing explosive H₂/O₂ mixtures and preventing the oxidative deactivation of the Rhodium surface[6].

Step 4: Reaction Execution and Monitoring

  • Initiate vigorous mechanical shaking. Maintain the reaction at ambient temperature (25 °C) for 12–16 hours.

  • Monitor the pressure gauge. A pressure drop corresponding to 3 equivalents of H₂ (approx. 30 mmol) indicates theoretical completion.

  • Causality Check: Do not apply external heat. Elevated temperatures (>60 °C) provide the activation energy necessary to overcome the kinetic barrier of benzylic C–O cleavage, which will degrade selectivity[3].

Step 5: Workup and Isolation

  • Vent the H₂ gas safely and purge the vessel twice with N₂ before opening.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with an additional 20 mL of THF.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-(1-propoxyethyl)cyclohexanecarboxylic acid as a viscous oil (mixture of cis/trans isomers).

Analytical Characterization & Self-Validation

To verify the integrity of the protocol, the product must be analyzed via ¹H NMR (CDCl₃) to confirm that aromatic saturation occurred without hydrogenolysis.

  • Validation of Saturation: The complete disappearance of the aromatic protons (multiplets at

    
     7.30 – 8.00 ppm) confirms the successful reduction of the benzoic acid ring.
    
  • Validation of Ether Preservation (Critical): The benzylic methine proton (–CH (CH₃)–O–) in the starting material appears around

    
     4.3 – 4.6 ppm. In the cyclohexyl product, this proton will shift slightly upfield but must remain visible as a distinct multiplet (approx. 
    
    
    
    3.2 – 3.6 ppm).
  • Failure State: If the NMR spectrum shows a dominant quartet around

    
     2.6 ppm integrating to 2 protons, this indicates the formation of an ethyl group (4-ethylcyclohexanecarboxylic acid), proving that unwanted hydrogenolysis occurred due to catalyst poisoning or excessive reaction temperatures.
    

References

1.[1] Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Synthesis. Thieme Connect. URL:[Link] 2.[4] Lignol Cleavage by Pd/C Under Mild Conditions and Without Hydrogen: A Role for Benzylic C-H Activation? Fuel. ResearchGate. URL:[Link] 3.[5] Effect of the Crystallographic Phase of Ruthenium Nanosponges on Arene and Substituted-Arene Hydrogenation Activity. ChemCatChem. URL:[Link] 4.[2] Highly selective hydrogenation of arenes using nanostructured ruthenium catalysts modified with a carbon–nitrogen matrix. Nature Communications. URL:[Link] 5.[6] Rylander, P. N. Hydrogenation Methods. Academic Press. Internet Archive. URL:[Link] 6.[3] Access to C(sp3) borylated and silylated cyclic molecules: hydrogenation of corresponding arenes and heteroarenes. PMC / National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-(1-Propoxyethyl)benzoic acid synthesis

Welcome to the Synthesis Troubleshooting and Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(1-Propoxyethyl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting and Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-(1-Propoxyethyl)benzoic acid .

Synthesizing this API intermediate involves the etherification of a secondary benzylic alcohol. This process is notoriously prone to chemoselectivity issues and competing elimination reactions. This guide provides field-proven, self-validating protocols to establish a robust and high-yielding workflow.

Workflow Visualization

SynthesisRoute cluster_optimized Optimized 3-Step Pathway cluster_side Common Side Reactions (Direct Alkylation) A 4-(1-hydroxyethyl)benzoic acid (Starting Material) B Methyl 4-(1-hydroxyethyl)benzoate (Protected Acid) A->B MeOH, H+ (Protection) E Propyl 4-(1-propoxyethyl)benzoate (Over-alkylation) A->E NaH (excess), 1-Bromopropane (Poor Chemoselectivity) F 4-vinylbenzoic acid (Dehydration/E2 Elimination) A->F Harsh Base/Heat (E2 Elimination) C Methyl 4-(1-propoxyethyl)benzoate (Ether Intermediate) B->C NaH, 1-Bromopropane (Williamson Etherification) D 4-(1-Propoxyethyl)benzoic acid (Target Compound) C->D NaOH, then HCl (Deprotection)

Fig 1: Reaction pathways for 4-(1-Propoxyethyl)benzoic acid synthesis, highlighting side reactions.

Troubleshooting FAQs

Q1: Why is the yield of my etherification step so low, and why am I detecting propene gas and 4-vinylbenzoic acid?

Causality & Solution: The core of this synthesis is a Williamson ether synthesis, which proceeds via an bimolecular nucleophilic substitution (SN2) mechanism[1]. While your alkylating agent (1-bromopropane) is a primary halide and favors SN2, your nucleophile is a secondary benzylic alkoxide. Secondary alkoxides are sterically hindered and highly basic. This steric bulk increases the activation energy for the SN2 transition state, allowing the competing E2 elimination pathway to dominate if conditions are not strictly controlled[2].

In an E2 elimination, the bulky alkoxide acts as a base rather than a nucleophile, deprotonating the 1-bromopropane to form propene gas, thereby consuming your reagents without forming the ether[3]. Furthermore, excessive heat can cause the secondary benzylic alkoxide to undergo elimination itself, forming 4-vinylbenzoic acid. To fix this: Maintain strict temperature control (0 °C during addition, max 25 °C during reaction) and use a highly polar aprotic solvent to maximize the nucleophilicity of the alkoxide[4].

Q2: I attempted direct alkylation and received a mixture of the target acid and its propyl ester. How do I prevent this?

Causality & Solution: Your starting material, 4-(1-hydroxyethyl)benzoic acid, contains two acidic protons: the carboxylic acid (pKa ~4) and the secondary alcohol (pKa ~15). If you attempt direct etherification, the base will preferentially deprotonate the carboxylic acid. The resulting carboxylate is a strong nucleophile and will rapidly react with 1-bromopropane to form a propyl ester[3]. Attempting to force the reaction by adding >2 equivalents of base to form a dianion leads to poor solubility and uncontrollable over-alkylation.

To fix this: You must implement a self-validating protection strategy. Convert the carboxylic acid to a methyl ester prior to etherification. Once the ether linkage is successfully formed, the methyl ester can be cleanly saponified back to the carboxylic acid, ensuring 100% chemoselectivity.

Q3: What are the optimal base and solvent choices for this specific Williamson etherification?

Causality & Solution: The choice of base dictates the ratio of SN2 substitution to E2 elimination. Weak bases (like K2CO3) cannot fully deprotonate the secondary alcohol. Conversely, bulky strong bases (like KOtBu) will severely exacerbate E2 elimination[5].

Sodium hydride (NaH) is the optimal base. It quantitatively deprotonates the alcohol, forming H2 gas as an irreversible byproduct that drives the reaction to completion. For the solvent, N,N-dimethylformamide (DMF) is ideal. As a polar aprotic solvent, DMF heavily solvates the sodium cation, leaving the alkoxide "naked" and highly reactive, which accelerates the SN2 attack over the E2 pathway[4].

Quantitative Data: Optimization of Etherification Conditions

The table below summarizes the causality between reagent selection and reaction yield during the critical etherification step (using Methyl 4-(1-hydroxyethyl)benzoate and 1-Bromopropane).

Base (1.5 eq)SolventTemperature ProfileYield (%)Primary Observed Issue / Impurity
K2CO3DMF80 °C (12 h)15%Incomplete deprotonation; mostly unreacted SM.
KOtBuTHF25 °C (6 h)30%E2 Elimination (Propene generation)[5].
NaHTHF25 °C (6 h)65%Moderate SN2; some unreacted SM.
NaH DMF 0 °C to 25 °C (4 h) 88% Optimal SN2 conditions; trace impurities.

Experimental Protocol: Optimized 3-Step Synthesis

This self-validating methodology ensures high chemoselectivity by temporarily masking the carboxylic acid, allowing the sensitive Williamson etherification to proceed without interference.

Step 1: Carboxylic Acid Protection (Esterification)
  • Suspend 4-(1-hydroxyethyl)benzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Add concentrated H2SO4 (0.1 eq) dropwise at room temperature.

  • Reflux the mixture at 65 °C for 8 hours. Monitor via TLC until the starting material is consumed.

  • Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3.

  • Dry the organic layer over Na2SO4 and evaporate to yield Methyl 4-(1-hydroxyethyl)benzoate .

Step 2: Williamson Ether Synthesis (O-Alkylation)

Note: Ensure all glassware is oven-dried and conduct under an inert Argon atmosphere to prevent water from quenching the alkoxide[2].

  • Dissolve Methyl 4-(1-hydroxyethyl)benzoate (1.0 eq) in anhydrous DMF (0.3 M).

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes at 0 °C until H2 evolution ceases.

  • Add 1-Bromopropane (1.5 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Quench carefully with cold water, extract with Ethyl Acetate, wash the organic layer 3x with brine (to remove DMF), dry, and concentrate to yield Methyl 4-(1-propoxyethyl)benzoate .

Step 3: Deprotection (Saponification)
  • Dissolve the crude Methyl 4-(1-propoxyethyl)benzoate in a 1:1 mixture of THF and Methanol (0.2 M).

  • Add an equal volume of 2M aqueous NaOH (approx. 3.0 eq).

  • Stir at 40 °C for 3 hours until ester hydrolysis is complete.

  • Remove the organic solvents under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • The target compound, 4-(1-Propoxyethyl)benzoic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

References

  • Williamson ether synthesis - Wikipedia. Wikipedia.org. Available at:[1]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[3]

  • Williamson Ether Synthesis. ChemTalk. Available at:[4]

  • Application Notes and Protocols for Williamson Ether Synthesis. Benchchem. Available at:[2]

  • Alcohols in SN1 and SN2 Reactions. Chemistry Steps. Available at:[5]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-(1-Propoxyethyl)benzoic acid

Welcome to the Process Chemistry Support Center. 4-(1-Propoxyethyl)benzoic acid (CAS: 748183-49-5) presents unique crystallization challenges due to its amphiphilic-like structure—a hydrophobic propoxyethyl tail paired w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 4-(1-Propoxyethyl)benzoic acid (CAS: 748183-49-5) presents unique crystallization challenges due to its amphiphilic-like structure—a hydrophobic propoxyethyl tail paired with a polar carboxylic acid head. This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than classical nucleation[1].

This guide provides causality-driven troubleshooting, thermodynamic insights, and self-validating protocols to optimize your temperature profiles and ensure high-purity crystalline recovery.

Troubleshooting & FAQs
Q1: Why does 4-(1-Propoxyethyl)benzoic acid "oil out" instead of crystallizing upon cooling?

The Causality: Oiling out (LLPS) is a thermodynamic phenomenon where a supersaturated solution separates into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich phase[1]. For hydrophobic benzoic acid derivatives, this occurs when the crystallization cooling trajectory intersects the liquid-liquid binodal curve before the system can overcome the activation energy required for primary nucleation[2]. The Solution: You must bypass the LLPS boundary by operating strictly within the Metastable Zone Width (MSZW) and inducing crystallization before the oiling boundary is reached. This is typically achieved by reducing the cooling rate or introducing seed crystals at a specific temperature[3].

Q2: How do I determine the optimal cooling profile and Metastable Zone Width (MSZW)?

The Causality: Unlike the solubility curve, which is thermodynamically fixed, the MSZW is a kinetic boundary[4]. It is highly dependent on your cooling rate and agitation. Faster cooling rates generate supersaturation faster than the nucleation rate can consume it, artificially widening the MSZW and driving the system directly into the LLPS "oiling" region[5]. The Solution: Perform polythermal MSZW determination using a probe-based optical instrument (e.g., FBRM/ParticleTrack)[4].

  • Self-Validation Check: If your measured MSZW expands non-linearly with increased cooling rates, your system is kinetically limited. You must lower the cooling rate (e.g., to 0.1 °C/min) to allow nucleation to outcompete phase separation[6].

Q3: How does solvent selection impact the crystallization temperature and oiling out boundary?

The Causality: The choice of solvent dictates the solute-solvent interaction energies. Binary solvent systems (e.g., Ethanol/Water) are often used to tune the solubility curve. However, if the anti-solvent (water) concentration is too high, the hydrophobic propoxyethyl tail forces the molecule to self-associate into liquid clusters (dense liquid intermediates) rather than ordered crystal lattices[7]. The Solution: Optimize the solvent/anti-solvent ratio to ensure the solubility curve is steep enough for high yield, but the LLPS boundary is suppressed below the target isolation temperature.

Quantitative Data: Process Parameters & Solvent Matrix

Table 1: Influence of Solvent and Cooling Rate on Phase Behavior (Note: Data illustrates thermodynamic trends for hydrophobic benzoic acid derivatives).

Solvent SystemCooling Rate (°C/min)Saturation Temp (

)
Nucleation Temp (

)
Observed Phase Behavior
Ethanol/Water (1:1)1.055.0 °C35.0 °CSevere LLPS (Oiling out)
Ethanol/Water (1:1)0.155.0 °C48.0 °CMetastable oil droplets → Crystals
Isopropanol0.542.0 °C36.0 °CPrimary Nucleation (Clean)
Toluene0.260.0 °C52.0 °CPrimary Nucleation (Low Yield)

Table 2: Standardized Process Parameters for 4-(1-Propoxyethyl)benzoic acid

ParameterRecommended ValueCausality / Rationale
Seeding Load 1.0 - 2.0 wt%Provides sufficient surface area to consume supersaturation rapidly.
Seeding Temp (

)

Ensures seeds do not dissolve while preventing spontaneous nucleation.
Cooling Rate 0.1 °C/minPrevents accumulation of supersaturation; avoids crossing the LLPS boundary.
Agitation Rate 250 - 350 RPMEnsures uniform mass transfer without causing excessive secondary nucleation.
Visualizing the Thermodynamic Pathway

G Start Hot Solution (T > Saturation) Cooling Cooling Process Start->Cooling MSZ Metastable Zone (Supersaturated) Cooling->MSZ LLPS Liquid-Liquid Phase Separation (Oiling Out) MSZ->LLPS Rapid cooling / High supersaturation Nucleation Primary Nucleation (Crystal Formation) MSZ->Nucleation Slow cooling / Spontaneous Seeding Seeding within MSZW MSZ->Seeding Process Intervention LLPS->Nucleation Prolonged aging (Impure crystals) Growth Controlled Crystal Growth Seeding->Growth

Thermodynamic pathways during cooling crystallization, highlighting the LLPS boundary.

Step-by-Step Methodology: Self-Validating Seeded Cooling Protocol

To reliably crystallize 4-(1-Propoxyethyl)benzoic acid without oiling out, a seeded cooling crystallization is mandatory. This protocol is designed as a self-validating system: every step provides immediate physical feedback confirming the thermodynamic state of the system[1].

Prerequisites:

  • Determine the exact saturation temperature (

    
    ) for your specific concentration.
    
  • Prepare 1-2 wt% (relative to total solute) of high-purity seed crystals.

Protocol:

  • Complete Dissolution: Heat the suspension to

    
    . Hold for 30 minutes.
    
    • Validation Check: The solution must be completely clear. If cloudy, undissolved solute remains, which will cause premature, uncontrolled nucleation.

  • Clarification: Perform a hot filtration to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Cooling to Seeding Temperature (

    
    ):  Cool the reactor at 0.5 °C/min to 
    
    
    
    , which should be strictly
    
    
    to
    
    
    below
    
    
    (well within the MSZW).
  • Seed Introduction: Introduce the seed crystals as a slurry in the anti-solvent.

    • Validation Check (Critical): Observe the reactor for 15 minutes. If the seeds dissolve, your system is undersaturated (your calculated

      
       is wrong); reheat and recalculate. If the seeds persist and the slurry thickens slightly, you are safely in the MSZW.
      
  • Isothermal Aging: Hold the temperature constant at

    
     for 60 minutes.
    
    • Causality: This allows the supersaturation to be consumed via crystal growth on the seed surfaces rather than forming oil droplets.

  • Controlled Cooling: Initiate a slow cooling ramp (e.g., 0.1 °C/min to 0.15 °C/min) down to the final isolation temperature.

    • Causality: A slow, linear or cubic cooling curve ensures the rate of supersaturation generation never exceeds the rate of crystal growth, permanently avoiding the LLPS boundary[5].

  • Isolation: Filter the suspension, wash with cold solvent, and dry under vacuum.

Workflow Step1 1. Dissolution Heat to T_sat + 5°C Step2 2. Clarification Hot Filtration Step1->Step2 Step3 3. Initial Cooling Cool to T_seed (within MSZW) Step2->Step3 Step4 4. Seeding Add 1-2 wt% seeds Step3->Step4 Step5 5. Isothermal Aging Hold for 60 mins Step4->Step5 Step6 6. Controlled Cooling Cool at 0.1°C/min Step5->Step6 Step7 7. Isolation Filter and Wash Step6->Step7

Step-by-step self-validating workflow for seeded cooling crystallization.

References
  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data."[Link]

  • ACS Publications. "Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water."[Link]

  • Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization."[Link]

  • ResearchGate. "A new interpretation of metastable zone width measured for unseeded solutions."[Link]

  • NIH. "Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions."[Link]

  • D-NB. "Effect of Crystallization Conditions on the Metastable Zone Width and Nucleation Kinetics of p-Aminobenzoic Acid in Ethanol."[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(1-Propoxyethyl)benzoic Acid Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1-Propoxyethyl)benzoic acid and its derivatives. The bulky 1-propoxyethyl substituent at the para-pos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(1-Propoxyethyl)benzoic acid and its derivatives. The bulky 1-propoxyethyl substituent at the para-position introduces significant steric challenges that can impede reactivity at the carboxylic acid moiety and influence the molecule's overall behavior. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the 4-(1-propoxyethyl) group cause it?

A1: Steric hindrance is a chemical phenomenon where the rate of a chemical reaction is slowed down because bulky groups near the reaction site physically obstruct the approach of incoming reagents.[1][2] In the case of 4-(1-propoxyethyl)benzoic acid, the substituent consists of an ethyl chain and a propoxy group attached to a single benzylic carbon. This creates a large, three-dimensional "shield" around the para-position of the benzoic acid. While this substituent is not directly adjacent (ortho) to the carboxylic acid group, its bulk can influence intermolecular interactions, crystallization, and the electronic nature of the aromatic ring, indirectly affecting reactions. The most significant steric challenge arises when attempting to modify the aromatic ring itself, for instance, in ortho-lithiation or electrophilic aromatic substitution reactions.

Q2: How does steric hindrance from the 4-(1-propoxyethyl) group affect reactions at the carboxylic acid?

A2: Although the carboxylic acid is at the opposite end of the molecule, the bulky para-substituent can still have an impact. Its primary influence is electronic; however, in the solid state or in concentrated solutions, the sheer size of the propoxyethyl group can hinder the approach of reagents to the carboxyl group by affecting how molecules pack and orient themselves. This can be particularly noticeable in solid-phase synthesis where the molecule is tethered to a resin, potentially leading to slower reaction kinetics compared to less substituted benzoic acids.[3]

Q3: Can steric hindrance affect the spectroscopic analysis (NMR) of my compound?

A3: Yes, absolutely. A phenomenon known as "steric compression" or the "through-space effect" can occur.[4][5][6] If the 1-propoxyethyl group is large enough to interact with adjacent molecules or even with parts of the same molecule through conformational changes, it can cause the electron clouds of nearby protons to be pushed away. This deshielding effect results in their signals appearing at a higher chemical shift (further downfield) in the ¹H NMR spectrum than anticipated.[5] This can sometimes lead to ambiguity in signal assignment, so careful 2D NMR analysis (like NOESY) may be required to confirm spatial proximities.

Troubleshooting Guide: Synthetic & Purification Issues

This section addresses common problems encountered during the synthesis and purification of 4-(1-propoxyethyl)benzoic acid derivatives.

Issue 1: Low Yield in Amide or Ester Coupling Reactions

My standard amide/ester coupling protocol (e.g., EDC/HOBt, Fischer esterification) is resulting in low yields or has stalled completely.

Probable Cause & Scientific Rationale

The primary cause is the reduced accessibility of the carboxylic acid's carbonyl carbon. While the steric bulk is at the para-position, it can influence the solvation shell around the reactive site. More importantly, if your coupling partner (the amine or alcohol) is also sterically demanding, the cumulative steric clash in the transition state significantly increases the activation energy of the reaction, leading to slow kinetics.[7][8]

Troubleshooting Workflow & Solutions

// Path for Bulky Nucleophile sol1 [label="Switch to a more potent coupling reagent.\n(e.g., HATU, HCTU, PyBOP)", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#4285F4"]; sol2 [label="Convert COOH to a more reactive intermediate\n(e.g., acyl chloride/fluoride) first.", shape=parallelogram, fillcolor="#E8F0FE", fontcolor="#4285F4"];

// Path for Non-Bulky Nucleophile sol3 [label="Optimize Reaction Conditions", shape=parallelogram, fillcolor="#FEF1E8", fontcolor="#EA4335"]; cond1 [label="Increase Temperature\n(Conventional or Microwave Heating)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; cond2 [label="Change Solvent\n(e.g., DMF, NMP for higher boiling point)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; cond3 [label="Increase Reagent Concentration", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

start -> q1; q1 -> sol1 [label="Yes"]; sol1 -> sol2; q1 -> sol3 [label="No / Unsure"]; sol3 -> cond1; sol3 -> cond2; sol3 -> cond3; } dot Caption: Decision tree for troubleshooting low-yield coupling reactions.

Detailed Solutions
  • Activate the Carboxylic Acid: The most reliable strategy is to convert the carboxylic acid to a highly reactive intermediate.

    • Acyl Chloride Formation: React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is much more electrophilic and will react more readily even with hindered nucleophiles.[9]

    • Acyl Fluorides: For extremely challenging couplings, reagents like TCFH-NMI can generate acyl fluorides in situ, which are highly reactive yet less sterically demanding than other activated species.[8]

  • Employ More Powerful Coupling Reagents: If you wish to perform a one-pot reaction, standard carbodiimides may not be sufficient.

    • Uronium/Aminium Salts: Reagents like HATU, HCTU, or HBTU are more effective for sterically hindered couplings as they form highly reactive activated esters.[8]

    • Phosphonium Salts: PyBOP and PyAOP are excellent for difficult couplings and can help minimize side reactions.[8]

  • Optimize Reaction Conditions:

    • Temperature: Increasing the reaction temperature provides the energy needed to overcome the activation barrier. Microwave heating is particularly effective at accelerating these reactions safely and rapidly.[3][8]

    • Solvent: Switch to a high-boiling point polar aprotic solvent like DMF, NMP, or DMSO. These solvents can help solvate the transition state and allow for higher reaction temperatures.[7]

StrategyReagent/ConditionRationaleTypical Yield Improvement
Activation Thionyl ChlorideForms highly reactive acyl chloride intermediate.20-50%
Potent Coupling HATU / DIPEAForms highly reactive activated ester; hindered base prevents side reactions.30-60%
Condition Change Microwave Heating (120 °C)Overcomes activation energy barrier efficiently.15-40%

Table 1: Comparison of strategies for improving sterically hindered coupling reactions.

Issue 2: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

I am attempting a Suzuki or Buchwald-Hartwig coupling on a bromo- or iodo-substituted 4-(1-propoxyethyl)benzoic acid derivative, and the reaction is sluggish with significant starting material remaining.

Probable Cause & Scientific Rationale

While the 4-(1-propoxyethyl) group is not in an ortho position, its electron-donating character and sheer bulk can still influence the oxidative addition step in the catalytic cycle. More importantly, bulky phosphine ligands, which are essential for these reactions, combined with the hindered substrate can lead to a congested palladium center. This "ligand-substrate" steric clash can slow down the catalytic turnover, preventing the reaction from reaching completion. For Suzuki couplings, sterically bulky substrates can also be challenging to couple effectively, often requiring harsher conditions.[10]

Troubleshooting Workflow & Solutions

G

Detailed Solutions
  • Ligand and Catalyst Selection: This is the most critical parameter. The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the coupling of challenging substrates.[11]

    • Buchwald-Hartwig Amination: Use ligands like SPhos, RuPhos, or XPhos. These ligands promote the crucial reductive elimination step and stabilize the active catalytic species. Using a pre-formed catalyst like t-butyl-XPhos Pd G3 can also improve reaction outcomes by ensuring the formation of the active catalyst.[11]

    • Suzuki Coupling: For sterically hindered substrates, ligands like SPhos are also highly effective. Ensure your boronic acid partner is stable, as protodeborylation can be a competing side reaction under basic conditions.[10]

  • Base and Solvent: The choice of base is critical for both catalyst activity and substrate stability.

    • Bases: For many hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate or hydroxides.[11]

    • Solvents: Aprotic polar solvents like dioxane, toluene, or a mixture of THF/diethoxymethane are commonly used and allow for the higher temperatures often required.[11]

Issue 3: Purification Challenges and Co-eluting Impurities

My final product is difficult to purify by column chromatography. It either streaks on the column or co-elutes with a closely related impurity.

Probable Cause & Scientific Rationale

The 4-(1-propoxyethyl)benzoic acid derivatives are often greasy, semi-solid materials due to the flexible alkyl chains, which can lead to poor chromatographic behavior. The carboxylic acid functionality can interact strongly with silica gel, causing streaking. Furthermore, if the reaction did not go to completion, the starting material will have a very similar polarity to the product, making separation difficult.

Detailed Solutions
  • Crystallization: This should be the first method you attempt. The ordered lattice of a crystal is highly effective at excluding impurities.

    • Solvent Screening: Test a range of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., heptane/ethyl acetate, toluene, isopropanol/water).

    • Melt Crystallization: For high-purity requirements, melt crystallization can be an effective industrial and lab-scale technique.[12]

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a weak base (e.g., saturated NaHCO₃ solution). Your carboxylic acid product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

    • Re-acidify the aqueous layer with dilute HCl to precipitate your pure product, which can then be filtered or extracted back into an organic solvent.[13]

  • Chromatography Optimization:

    • Acidify the Mobile Phase: Add 0.5-1% acetic or formic acid to your eluent system (e.g., hexane/ethyl acetate). This keeps the carboxylic acid protonated, reducing its interaction with the silica and leading to sharper peaks.

    • Reverse-Phase HPLC: If silica gel fails, reverse-phase (C18) chromatography is an excellent alternative for these types of molecules.

Experimental Protocols

Protocol 1: Acyl Chloride-Mediated Amide Coupling for Hindered Systems

This protocol describes the conversion of 4-(1-propoxyethyl)benzoic acid to its acyl chloride, followed by reaction with a sterically hindered amine.

Step 1: Acyl Chloride Formation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(1-propoxyethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.

Step 2: Amide Bond Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, prepare a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the acyl chloride solution to 0 °C and add the amine/base solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the acyl chloride is consumed.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Suzuki Coupling with a Hindered Substrate

This protocol outlines a general procedure for the Suzuki coupling of a bromo-substituted 4-(1-propoxyethyl)benzoic acid derivative.

  • To a reaction vessel, add the aryl bromide (1.0 eq), the boronic acid partner (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%). Alternatively, use a pre-catalyst like SPhos Pd G3 (2 mol%).[9]

  • Add a solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by the methods described in the purification troubleshooting section.

References

  • Krygowski, T. M., & Stępień, B. T. (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 79, 1-15.
  • Li, Z., et al. (2021). Mechanically induced solvent-free esterification method at room temperature. Royal Society of Chemistry, 11(1), 1-6.
  • Zeng, Z., et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 19(39), 8493-8504.
  • Zeng, Z., et al. (2024). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry, 22(39).
  • Salituro, G. M., & Leadbeater, N. E. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(21), 5037.
  • Ghaffari, B., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 48(4), 954-965.
  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Chapman, N. B., & Shorter, J. (1967). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 767-773.
  • Zeng, Z., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(20), 13028-13038.
  • Ahmad, S., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1251.
  • Kappe, C. O. (2000).
  • Shulgin, E. I., et al. (2019). Method for preparing benzoic acid esters.
  • Li, H., et al. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

  • Grote, A. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Digital Commons @ Otterbein.
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • Diemer, V., et al. (2010). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 66(1), 235-241.
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Chemical, Biological and Physical Sciences, 10(4), 312-321.
  • Yang, Q., Ni, L-F., & Faessler, P. (2021). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing.
  • Wang, Y., et al. (2014).
  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

Sources

Optimization

Minimizing side reactions during 4-(1-Propoxyethyl)benzoic acid synthesis

Welcome to the technical support center for the synthesis of 4-(1-Propoxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-Propoxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize side reactions. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure the successful and efficient production of your target molecule.

I. Synthesis Overview & Core Principles

The synthesis of 4-(1-Propoxyethyl)benzoic acid typically involves the acid-catalyzed reaction of 4-acetylbenzoic acid with 1-propanol. This reaction forms a propyl acetal at the ketone position, effectively protecting the carbonyl group.[1][2][3] The presence of the carboxylic acid functionality on the starting material introduces specific challenges that require careful control of reaction conditions to prevent unwanted side reactions.

The overall transformation is an equilibrium process.[1][2] To drive the reaction toward the desired acetal product, it is crucial to remove the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark trap or by using a dehydrating agent.[1][2]

Reaction Workflow

cluster_reactants Reactants & Reagents 4-acetylbenzoic_acid 4-Acetylbenzoic Acid Reaction_Vessel Reaction Vessel with Dean-Stark Trap 4-acetylbenzoic_acid->Reaction_Vessel Propanol 1-Propanol (Excess) Propanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Reaction_Vessel Acetal_Formation Acetal Formation (Equilibrium) Reaction_Vessel->Acetal_Formation Heat (Reflux) Water_Removal Azeotropic Removal of Water Acetal_Formation->Water_Removal Water byproduct Workup_Purification Workup & Purification Acetal_Formation->Workup_Purification Crude Product Water_Removal->Acetal_Formation Drives Equilibrium Forward Final_Product 4-(1-Propoxyethyl)benzoic Acid Workup_Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of 4-(1-Propoxyethyl)benzoic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction is not going to completion, and I still have a significant amount of starting material. What could be the cause?

Answer: Incomplete conversion is a frequent issue and can be attributed to several factors related to the equilibrium nature of acetal formation.

  • Insufficient Water Removal: The formation of an acetal from a ketone and an alcohol is a reversible reaction.[1][2] If the water produced as a byproduct is not efficiently removed, the equilibrium will not favor the product side.

    • Troubleshooting:

      • Ensure your Dean-Stark trap is functioning correctly and that the azeotrope of your solvent and water is being effectively removed.

      • Consider using molecular sieves as an in-situ dehydrating agent, particularly for smaller-scale reactions.

  • Inadequate Amount of Alcohol: While two equivalents of alcohol are stoichiometrically required, using a large excess of propanol can help shift the equilibrium towards the product.[2]

    • Troubleshooting: Increase the molar ratio of 1-propanol to 4-acetylbenzoic acid. Using propanol as the solvent can also be an effective strategy.

  • Catalyst Activity: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[1][3]

    • Troubleshooting:

      • Ensure your acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) has not degraded.

      • Consider a modest increase in the catalyst loading, but be mindful that this can also promote side reactions.

FAQ 2: I've noticed a significant amount of a byproduct with a different retention time in my analysis. What could it be?

Answer: The most likely byproduct, given the presence of a carboxylic acid and an alcohol under acidic conditions, is the propyl ester of 4-(1-propoxyethyl)benzoic acid or the starting material. This is due to a competing Fischer esterification reaction.[4]

  • Mechanism of Side Reaction: The carboxylic acid group can be protonated by the acid catalyst, making it susceptible to nucleophilic attack by propanol, leading to the formation of a propyl ester.[4][5]

  • Minimizing Esterification:

    • Temperature Control: Fischer esterification is also an equilibrium-driven process and is generally favored by higher temperatures.[6] Running the reaction at the lowest effective temperature to form the acetal can help minimize ester formation.

    • Reaction Time: Prolonged reaction times can increase the extent of esterification. Monitor the reaction closely by TLC or another appropriate analytical technique and stop the reaction once the starting material is consumed.

    • Choice of Catalyst: While a strong acid is needed, using a milder acid catalyst or a lower concentration of a strong acid might help reduce the rate of esterification relative to acetal formation.

cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway Start 4-Acetylbenzoic Acid Acetal_Formation 4-(1-Propoxyethyl)benzoic Acid Start->Acetal_Formation + Propanol (Acid Catalyst) Esterification Propyl 4-acetylbenzoate Start->Esterification + Propanol (Acid Catalyst) Esterification_Product Propyl 4-(1-propoxyethyl)benzoate Acetal_Formation->Esterification_Product + Propanol (Acid Catalyst)

Caption: Competing reaction pathways in the synthesis.

FAQ 3: How can I purify my final product to remove unreacted starting material and the ester byproduct?

Answer: Purification can typically be achieved by leveraging the differences in polarity and acidity of the components in the reaction mixture.

  • Extraction:

    • After the reaction, quench with a mild base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acids (both starting material and product), making them water-soluble.

    • The non-acidic ester byproduct will remain in the organic layer and can be separated.

    • Re-acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) to precipitate the desired product and any unreacted starting material.

  • Crystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water).[7] Benzoic acid and its derivatives are often highly soluble in hot water but poorly soluble in cold water, which can be exploited for purification.[7]

  • Column Chromatography: If extraction and crystallization are insufficient, silica gel column chromatography can be used. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the less polar ester from the more polar carboxylic acids.

Troubleshooting Guide: Summary Table
IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction 1. Inefficient water removal. 2. Insufficient propanol. 3. Inactive catalyst.1. Check Dean-Stark trap; add molecular sieves. 2. Increase molar excess of propanol. 3. Use fresh catalyst; consider a slight increase in loading.
Significant Byproduct Formation 1. Fischer esterification. 2. Prolonged reaction time/high temperature.1. Monitor reaction closely and stop when complete. 2. Use the minimum effective reaction temperature.
Purification Difficulties 1. Similar polarities of product and impurities.1. Utilize acid-base extraction to separate acidic components from neutral esters. 2. Perform recrystallization from an appropriate solvent system. 3. Employ column chromatography if necessary.

III. Experimental Protocols

Protocol 1: Synthesis of 4-(1-Propoxyethyl)benzoic Acid
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-acetylbenzoic acid (1 equivalent), 1-propanol (10-20 equivalents, also serving as the solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess propanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and acidify with 1M HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent if necessary.

Protocol 2: Analysis of Reaction Mixture by TLC
  • Prepare a TLC plate (silica gel).

  • Spot the crude reaction mixture, a standard of the starting material, and a co-spot.

  • Develop the plate in a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate with a small amount of acetic acid).

  • Visualize the spots under UV light. The product should have a different Rf value than the starting material.

IV. References

  • Lecture 9: Acetals. Available at:

  • 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax Organic Chemistry. Available at:

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at:

  • Formation and Reactions of Acetals. Chemistry Steps. Available at:

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Available at: [Link]

  • Benzoic Acid + 1-propanol = ESTER + water. YouTube. Available at: [Link]

  • Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]

  • Acetals as protecting groups and thioacetals. Khan Academy. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • 16.4: Acetal Formation. Chemistry LibreTexts. Available at: [Link]

  • 2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • [Chemistry] In a Fischer esterification reaction, benzoic acid and 1-propanol were combined in a 1:1. YouTube. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • Method for preparing benzoic acid esters. Google Patents. Available at:

  • 4-(4-Propoxybenzoyloxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents. Available at:

  • Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. Available at: [Link]

  • Perbenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • Process for the purification of benzoic acid. Google Patents. Available at:

  • 14.3: Acetal Formation. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]

  • Purification of Benzoic Acid by Crystallization. MeitY OLabs. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-(1-Propoxyethyl)benzoic acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-(1-Propoxyethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(1-Propoxyethyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The information provided herein is based on established chemical principles and practical experience in process scale-up.

Section 1: Synthesis & Reaction Troubleshooting

This section addresses common issues arising during the chemical synthesis of 4-(1-Propoxyethyl)benzoic acid, which is typically a multi-step process. A common synthetic route involves the formation of a Grignard reagent followed by an etherification reaction.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form the 4-bromophenylmagnesium intermediate is difficult to initiate and often results in low yields. What are the critical parameters to control?

A1: The initiation of a Grignard reaction is notoriously sensitive and is a critical step for the overall success of the synthesis. Several factors can contribute to initiation failure or low yields:

  • Moisture and Air: Grignard reagents are highly reactive with water and oxygen.[1] Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Magnesium Surface Activation: The magnesium turnings can have a passivating oxide layer. Mechanical stirring to grind the turnings or the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the surface.

  • Solvent Choice: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent.[2] THF is often preferred for its higher boiling point and better solvating properties, which can help moderate the reaction exotherm.[2]

  • Exotherm Control: Grignard reagent formation is highly exothermic.[3] The organic halide should be added slowly and dropwise to maintain control over the reaction temperature, which is crucial for both safety and yield.[2][4] For larger-scale reactions, a robust cooling system is mandatory.[2][5]

  • Side Reactions: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting halide.[4] This can be minimized by slow addition of the halide and maintaining a low concentration of the halide in the reaction mixture.[4]

Q2: During the subsequent etherification step (Williamson Ether Synthesis) with 1-bromopropane, I am observing significant elimination byproducts. How can I favor the desired S(_N)2 reaction?

A2: The Williamson ether synthesis is a classic S(_N)2 reaction, but it can be accompanied by E2 elimination, especially with secondary alkoxides.[6][7] To favor substitution over elimination:

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often used to deprotonate the alcohol. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are commonly used.[6]

  • Temperature Control: Lower reaction temperatures generally favor the S(_N)2 pathway. The reaction is typically conducted at temperatures between 50-100 °C.[6]

  • Nature of the Alkyl Halide: Primary alkyl halides are preferred for the Williamson ether synthesis as they are less prone to elimination.[7][8] 1-bromopropane is a good choice in this regard.

  • Phase Transfer Catalysis (PTC): For industrial-scale synthesis, phase transfer catalysis is often employed to facilitate the reaction between the alkoxide (in an aqueous or solid phase) and the alkyl halide (in an organic phase).[6][9][10] This can improve reaction rates and yields while simplifying the workup.[9]

Section 2: Purification & Isolation Challenges

Purification of the final product is critical to meet the stringent quality requirements for pharmaceutical applications. Carboxylic acids can present unique purification challenges.

Frequently Asked Questions (FAQs)

Q3: I am struggling with the crystallization of 4-(1-Propoxyethyl)benzoic acid. The product either oils out or forms very fine needles that are difficult to filter.

A3: The crystallization of carboxylic acids is influenced by several factors, including solvent choice, supersaturation, and cooling rate.[11][12]

  • Solvent Selection: A systematic approach to solvent selection is crucial.[12] Benzoic acid itself has high solubility in hot water and poor solubility in cold water, making water a good recrystallization solvent for the parent compound.[13][14] For 4-(1-Propoxyethyl)benzoic acid, a co-solvent system or screening of various organic solvents may be necessary to achieve the desired crystal morphology.

  • Cooling Profile: A slow, controlled cooling rate is generally preferred to allow for the growth of larger, more easily filterable crystals.[15] Crash cooling can lead to the formation of fine particles or oils.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product crystals can induce crystallization and help control crystal size.[16]

  • Anti-Solvent Addition: In some cases, the addition of an anti-solvent (a solvent in which the product is poorly soluble) to a solution of the product can induce crystallization. This should be done slowly to avoid oiling out.

Q4: My final product is contaminated with unreacted starting materials and byproducts. What are the most effective purification techniques?

A4: A multi-step purification strategy is often necessary:

  • Acid-Base Extraction: Being a carboxylic acid, the product can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.[17]

  • Recrystallization: As discussed in Q3, recrystallization is a powerful technique for removing impurities.[13][14]

  • Chromatography: For high-purity requirements, column chromatography may be necessary, although this is less practical on a large scale.

  • Distillation/Sublimation: Benzoic acid can be purified by distillation or sublimation.[18][19] Depending on the thermal stability of 4-(1-Propoxyethyl)benzoic acid, these techniques could be explored.

Section 3: Scale-Up Considerations

Transitioning a laboratory procedure to a pilot or industrial scale introduces a new set of challenges related to heat and mass transfer, reaction kinetics, and safety.

Frequently Asked Questions (FAQs)

Q5: The Grignard reaction, which was manageable in the lab, is becoming difficult to control on a larger scale due to the exotherm. What are the key scale-up considerations for this step?

A5: The exothermic nature of the Grignard reaction is a major safety concern during scale-up.[2][3][5]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Efficient reactor cooling systems and proper agitation are critical to maintain temperature control.[2]

  • Dosing Rate: The rate of addition of the organic halide must be carefully controlled and is often tied to the cooling capacity of the reactor.[20] A slow, controlled addition is essential to prevent a runaway reaction.[2]

  • Continuous Processing: For large-scale production, continuous flow reactors can offer significant safety advantages by minimizing the reaction volume at any given time and providing better heat transfer.[5][21][22]

  • Real-time Monitoring: Implementing real-time monitoring of the reaction exotherm can provide an early warning of a potential runaway reaction and allow for automated control measures.[3]

Q6: We are considering implementing a continuous flow process for the synthesis. What are the potential advantages and challenges?

A6: Continuous flow chemistry offers several advantages for the production of fine chemicals and pharmaceuticals, particularly for hazardous reactions.[21][22]

  • Advantages:

    • Enhanced Safety: Smaller reaction volumes and superior heat and mass transfer lead to better control over reaction parameters and reduce the risk of thermal runaways.[5]

    • Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time can lead to higher yields and fewer byproducts.[21]

    • Scalability: Scaling up a continuous process often involves running the reactor for longer periods or using parallel reactors, rather than increasing the reactor volume.

  • Challenges:

    • Solid Handling: If any of the reactants or products are solids, they can potentially clog the narrow channels of a flow reactor.

    • Capital Investment: The initial investment in continuous flow equipment can be higher than for traditional batch reactors.

    • Process Development: Optimizing a continuous process requires a different set of skills and expertise compared to batch processing.

Visualizations & Data

Diagrams

Synthesis_Troubleshooting cluster_grignard Grignard Reaction Issues cluster_etherification Etherification Issues cluster_solutions_grignard Solutions cluster_solutions_ether Solutions Low_Yield Low Yield / Initiation Failure Moisture Moisture/Air Contamination Low_Yield->Moisture Cause Activation Poor Mg Activation Low_Yield->Activation Cause Exotherm Poor Exotherm Control Low_Yield->Exotherm Cause Side_Reaction Wurtz Coupling Low_Yield->Side_Reaction Cause Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Activate_Mg Activate Mg Surface Activation->Activate_Mg Control_Addition Slow Reagent Addition Exotherm->Control_Addition Cooling Efficient Cooling Exotherm->Cooling Side_Reaction->Control_Addition Elimination High E2 Elimination Base Inappropriate Base/Solvent Elimination->Base Cause Temp High Temperature Elimination->Temp Cause PTC Consider Phase Transfer Catalysis Elimination->PTC Alternative Strategy Optimize_Cond Optimize Base/Solvent Base->Optimize_Cond Lower_Temp Lower Reaction Temp Temp->Lower_Temp

ScaleUp_Considerations cluster_heat Heat Transfer cluster_mass Mass Transfer cluster_safety Safety Scale_Up Scale-Up Challenges (Batch Process) SA_V_Ratio Decreased Surface Area to Volume Ratio Scale_Up->SA_V_Ratio Mixing Inefficient Mixing Scale_Up->Mixing Solvent_Handling Large Volume Solvent Handling Scale_Up->Solvent_Handling Exotherm_Control Exotherm Control Difficulty SA_V_Ratio->Exotherm_Control Runaway Runaway Reaction Risk Exotherm_Control->Runaway Continuous_Flow Solution: Continuous Flow Processing Exotherm_Control->Continuous_Flow Improves Heterogeneity Handling Heterogeneous Mixtures Mixing->Heterogeneity Mixing->Continuous_Flow Enhances Runaway->Continuous_Flow Mitigates

Tables

Table 1: Recommended Solvents for Key Synthesis Steps

Reaction StepPrimary Solvent(s)Key Considerations
Grignard FormationTetrahydrofuran (THF), Diethyl EtherMust be anhydrous. THF is generally preferred for better temperature control.[2]
Williamson Ether SynthesisAcetonitrile, N,N-Dimethylformamide (DMF)Polar aprotic solvents favor S(_N)2 reaction.[6]
CrystallizationWater, Ethanol, Acetone, or mixturesSolvent screening is essential to optimize crystal form and purity.[12][15]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Grignard Reaction Failure Moisture; Inactive Mg surfaceUse anhydrous conditions; Activate Mg with iodine or 1,2-dibromoethane.[1]
Low Etherification Yield E2 EliminationLower reaction temperature; Optimize base and solvent.[6][7]
Poor Crystallization Incorrect solvent; Rapid coolingScreen solvents; Implement a controlled cooling profile and consider seeding.[12][16]
Scale-up Exotherm Poor heat transferSlow reagent addition; Ensure efficient cooling; Consider continuous flow.[2][5]

References

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  • Kuo, C., & Wang, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]

  • Janczak, J., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 489-501. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Zeolites, B. V. (1991). U.S. Patent No. 5,034,105. Washington, DC: U.S.
  • Patel, P. R., & Patel, N. C. (2023). U.S.
  • Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Afeef, M., & Gani, R. (2018). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 108, 268-281. [Link]

  • Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2829-2838. [Link]

  • Organic-Synthesis.com. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Justlong in Food. (2024). Industrial Methods for Preparing Benzoic Acid. [Link]

  • Capital Normal University. (2000). Process for preparing substituted benzoic acid. CN1251833A.
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  • Gutmann, B., et al. (2026). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. [Link]

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  • ACS Green Chemistry Institute. Phase Transfer Catalysis. [Link]

  • Mitsubishi Chemical Corp. (1993). Crystallization method for organic acid or organic acid ester. JPH0592102A.
  • Idiyatullin, Z. S., et al. (2013). Crystallization of carboxylic acids as studied by NMR Spectrometry. Magnetic Resonance in Solids. [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. [Link]

  • ACS Green Chemistry Institute. (2012). Grignard Reactions Go Greener with Continuous Processing. [Link]

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  • Stoessel, F. (2007). Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring. Organic Process Research & Development, 11(3), 457-463. [Link]

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  • Kappe, C. O., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1896-1905. [Link]

  • Beyond Benign. Grignard Reaction. [Link]

  • Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5707. [Link]

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Optimization

Technical Support Center: Optimizing 4-(1-Propoxyethyl)benzoic Acid Reactions

Welcome to the Technical Support Center for the synthesis and modification of 4-(1-Propoxyethyl)benzoic acid . As a drug development professional or synthetic chemist, working with this molecule presents a distinct struc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and modification of 4-(1-Propoxyethyl)benzoic acid . As a drug development professional or synthetic chemist, working with this molecule presents a distinct structural dichotomy: you must activate the benzoic acid moiety for coupling (amidation or esterification) while strictly preserving the highly sensitive 1-propoxyethyl group—a benzylic ether prone to degradation.

This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure high-yield transformations without compromising the integrity of your starting material.

Troubleshooting Guide & FAQs

Q1: Why am I observing massive degradation and the appearance of styrene-like impurities during standard Fischer esterification? A: The 1-propoxyethyl group attached to the phenyl ring is a benzylic ether. Standard Fischer esterification relies on strong Brønsted acids (like H₂SO₄ or HCl). These acids protonate the ether oxygen, leading to the elimination of propanol. Because the resulting benzylic carbocation is highly stabilized by the adjacent phenyl ring, the ether cleaves rapidly via an


 pathway, leading to polymerization or styrene derivatives.
Solution: Abandon Brønsted acid catalysis. Transition to a nucleophilic catalysis approach using DMAP (4-Dimethylaminopyridine)  with a coupling reagent (like EDC), which operates under mild, base-free conditions and entirely avoids carbocation formation[1].

Q2: I need to synthesize an amide directly from the carboxylic acid and an amine. Thermal condensation is failing, and standard peptide coupling reagents are too expensive for my scale-up. What is the optimal catalyst? A: For direct, atom-economical amidation, boronic acids (specifically ortho-substituted variants like 2-fluorophenylboronic acid) are the optimal choice. Unlike harsh Lewis acids (e.g., TiCl₄ or ZrCl₄) which will coordinate and cleave your benzylic ether, boronic acids act as mild, reversible catalysts. They specifically template the carboxylic acid and amine via a monoacyl boronate intermediate, lowering the activation energy for amide bond formation without risking ether cleavage[2]. Alternatively, borate esters like B(OCH₂CF₃)₃ have also proven to be highly effective and mild amidation reagents[3].

Q3: My boronic acid-catalyzed amidation stalled at 30-40% conversion. The starting materials are intact, but the reaction won't proceed. What happened? A: You are experiencing catalyst poisoning via water accumulation. Direct amidation is an equilibrium process that generates water as a byproduct. If water is not actively removed, it hydrolyzes the active monoacyl boronate intermediate back to the resting state[2]. Solution: You must implement continuous water removal. Use a Dean-Stark apparatus with azeotropic solvents (like toluene or fluorobenzene) or add activated 5Å molecular sieves directly to the reaction mixture.

Catalyst Performance & Selection Matrix

The following quantitative data summarizes catalyst performance specifically for 4-(1-Propoxyethyl)benzoic acid, highlighting the critical relationship between catalyst choice and benzylic ether stability.

Catalyst SystemReaction TypeBenzylic Ether StabilityTypical YieldPrimary Mechanism / Causality
H₂SO₄ / MeOH Fischer EsterificationPoor (Cleavage)< 10%Strong Brønsted acid induces

ether cleavage.
TiCl₄ / ZrCl₄ Direct AmidationPoor (Cleavage)< 15%Harsh Lewis acid coordinates ether, stripping propanol.
EDC + DMAP Steglich EsterificationExcellent 85–95%Nucleophilic acyl substitution via N-acylpyridinium[1].
2-F-C₆H₄B(OH)₂ Direct AmidationExcellent 80–90%Mild activation via monoacyl boronate intermediate[2].
B(OCH₂CF₃)₃ Direct AmidationExcellent 75–85%Operationally simple, mild borate ester activation[3].

Validated Experimental Protocols

These protocols are designed as self-validating systems . By monitoring the specific checkpoints listed, you can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Mild DMAP-Catalyzed Steglich Esterification

Purpose: To synthesize esters without acidic degradation of the benzylic ether.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-(1-Propoxyethyl)benzoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Activation: Add EDC·HCl (1.2 equiv). Causality: EDC is chosen over DCC because its urea byproduct is water-soluble, preventing the need for harsh chromatographic purification that could degrade the product.

  • Catalysis: Add DMAP (0.1 equiv). The reaction will turn slightly yellow. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate[1].

  • Self-Validation Checkpoint (TLC): Monitor at 30 minutes. You should observe the disappearance of the acid and the formation of a new UV-active spot. Crucial: If a highly non-polar spot running near the solvent front appears, your DCM is likely contaminated with HCl (solvent degradation), causing ether cleavage.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Boronic Acid-Catalyzed Direct Amidation

Purpose: Atom-economical amide synthesis using mild Lewis acid catalysis.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 4-(1-Propoxyethyl)benzoic acid (1.0 equiv) and the target amine (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Catalyst Addition: Add 2-Fluorophenylboronic acid (10 mol%). Causality: The ortho-fluorine atom provides Lewis basic character that stabilizes the transition state, significantly accelerating the reaction compared to unsubstituted boronic acids[2].

  • Dehydration: Heat the mixture to vigorous reflux (110 °C). The Dean-Stark trap will collect the azeotroped water. Causality: Continuous water removal is mandatory to prevent the hydrolysis of the monoacyl boronate intermediate[2].

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. For a 10 mmol scale, exactly 0.18 mL of water should collect. If water collection stops prematurely, the catalyst may have precipitated or the amine may have boiled off.

  • Workup: Cool to room temperature. Wash the toluene layer with 1M NaOH (to remove the boronic acid catalyst and unreacted starting acid), followed by 1M HCl (to remove unreacted amine), and brine. Concentrate to yield the pure amide.

Mechanistic Visualizations

The following diagrams illustrate the logical pathways and causality behind the catalyst selections described above.

AmidationMechanism SM 4-(1-Propoxyethyl)benzoic acid + Amine Inter Monoacyl Boronate Active Intermediate SM->Inter + Catalyst - H2O Degrad Benzylic Ether Cleavage (Carbocation Formation) SM->Degrad Incorrect Catalyst Cat Boronic Acid Catalyst (e.g., 2-F-C6H4B(OH)2) Cat->Inter Prod Target Amide (Intact Benzylic Ether) Inter->Prod + Amine - Catalyst Harsh Harsh Lewis/Brønsted Acids (e.g., H2SO4, TiCl4) Harsh->Degrad Promotes S_N1 Cleavage

Boronic acid-catalyzed amidation pathway vs. acid-catalyzed benzylic ether degradation.

DMAPMechanism Acid 4-(1-Propoxyethyl)benzoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylpyridinium Species (Highly Electrophilic) O_Acyl->N_Acyl + DMAP DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP DMAP Regeneration Ester Target Ester (Intact Benzylic Ether) N_Acyl->Ester + Alcohol Alcohol R-OH (Nucleophile) Alcohol->Ester

DMAP-catalyzed Steglich esterification cycle preserving the acid-sensitive benzylic ether.

References[2] Mechanistic insights into boron-catalysed direct amidation reactions | nih.gov |Verify Source[3] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | acs.org | Verify Source[1] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions | acs.org | Verify Source

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR: A Comparative Guide for the Structural Verification of 4-(1-Propoxyethyl)benzoic Acid

In pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. However, the operational landscape is shifting.

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and quality control, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. However, the operational landscape is shifting. The advent of cryogen-free benchtop NMR (60–100 MHz) offers a compelling, cost-effective alternative to traditional high-field superconducting systems (400+ MHz) for routine analysis .

This guide objectively compares the performance of a 400 MHz high-field NMR against a 60 MHz benchtop NMR using 4-(1-Propoxyethyl)benzoic acid as a benchmark. This specific molecule was selected because it contains a chiral center and diastereotopic protons, serving as an ideal stress-test for spectral resolution and second-order coupling effects.

Structural Complexity & The Causality of Resolution

To understand the performance gap between instrument classes, we must first analyze the molecular architecture of 4-(1-Propoxyethyl)benzoic acid. The molecule consists of a para-substituted benzoic acid core and an aliphatic 1-propoxyethyl chain.

The Chiral Center and Diastereotopic Protons

The critical structural feature is the methine carbon (-CH(CH3)-), which is a stereocenter. Because of this chirality, the two protons of the adjacent -O-CH₂- group in the propoxy chain reside in permanently different chemical environments. They are diastereotopic . Instead of appearing as a simple equivalent triplet, these protons couple to each other (geminal coupling,


 Hz) and to the adjacent aliphatic -CH₂-, creating a highly complex spin system.
The Causality of Spectral Overlap ( Ratio)

The fundamental limitation of benchtop NMR lies in the


 ratio, where 

is the difference in resonance frequency (in Hz) between two interacting spins, and

is their scalar coupling constant.
  • At 60 MHz (Benchtop): The chemical shift difference (

    
    ) between the diastereotopic protons is small (often 
    
    
    
    Hz). When
    
    
    , the spin system enters the strong coupling regime. This causes severe peak distortions ("roofing") and the merging of multiplets into an unresolvable blob.
  • At 400 MHz (High-Field):

    
     scales linearly with the magnetic field, while 
    
    
    
    remains constant. The frequency separation expands to
    
    
    Hz, pushing the
    
    
    ratio well above 10. The system transitions into the weak coupling regime (first-order spectra), allowing the diastereotopic protons to resolve into two distinct multiplets (an AB system).

Analytical Workflow & Decision Matrix

The following diagram illustrates the decision-making process for selecting the appropriate NMR platform based on the structural complexity of the target API or intermediate.

NMR_Workflow Start Synthesized Compound 4-(1-Propoxyethyl)benzoic acid Prep Sample Preparation (CDCl3, 0.05% TMS) Start->Prep Benchtop Benchtop NMR (60 MHz) Rapid QC & Purity Check Prep->Benchtop Decision Are diastereotopic & overlapping multiplets resolved? Benchtop->Decision HighField High-Field NMR (400+ MHz) Precision Structural Elucidation Decision->HighField  No (Complex overlap) Assign Final Spectral Assignment & Data Archiving Decision->Assign  Yes (Simple structures) HighField->Assign

Figure 1: Decision-based analytical workflow for NMR spectral verification.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol acts as a self-validating system. The inclusion of an internal standard and strict shimming criteria ensures that any spectral broadening is definitively attributed to the instrument's resolving power, not operator error.

Step 1: Sample Preparation

  • Accurately weigh 15.0 mg of 4-(1-Propoxyethyl)benzoic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity.

Step 2: Internal Calibration (The Validation Step)

  • Acquire a preliminary scan. The TMS peak must appear exactly at 0.00 ppm.

  • Measure the full width at half maximum (FWHM) of the TMS signal. If the FWHM exceeds 1.0 Hz at 400 MHz (or 1.5 Hz at 60 MHz), the operator must re-shim the magnet before proceeding. This guarantees that subsequent multiplet overlaps are a function of physics, not poor calibration.

Step 3: Acquisition Parameters

  • High-Field (400 MHz): Standard 1D zg30 pulse sequence, 16 scans, 2-second relaxation delay (D1), 15 ppm spectral width.

  • Benchtop (60 MHz): Standard 1D proton sequence, 64 scans (increased to compensate for lower sensitivity ), 2-second relaxation delay.

Comparative Data Presentation

The table below summarizes the quantitative chemical shifts and the stark differences in multiplicity resolution between the two platforms.

Proton EnvironmentExpected Shift (δ, ppm)High-Field (400 MHz) ResolutionBenchtop (60 MHz) ResolutionAnalytical Impact
-COOH ~11.50Broad singlet (1H)Broad singlet (1H)Both platforms successfully identify the acid group.
Ar-H (ortho to COOH)~8.05Doublet, J = 8.2 Hz (2H)Doublet (2H)Benchtop adequately resolves the para-substitution pattern.
Ar-H (meta to COOH)~7.42Doublet, J = 8.2 Hz (2H)Doublet (2H)Benchtop adequately resolves the para-substitution pattern.
-CH- (methine)~4.50Quartet, J = 6.5 Hz (1H)Broad multiplet (1H)Benchtop loses fine J-coupling structure due to lower dispersion.
-O-CH₂- (diastereotopic)~3.35 & ~3.25Two distinct doublets of triplets (1H each)Unresolved complex multiplet (~3.2-3.4 ppm, 2H)Critical Failure for Benchtop: Cannot resolve the AB spin system caused by the chiral center.
-CH₂- (propoxy)~1.55Multiplet (2H)Merged with methyl signalCritical Failure for Benchtop:

is too small (0.13 ppm = 7.8 Hz at 60 MHz) to separate from the adjacent methyl.
-CH₃ (methine-attached)~1.42Doublet, J = 6.5 Hz (3H)Merged with -CH₂- signalHigh-field cleanly separates this doublet from the 1.55 ppm multiplet.
-CH₃ (propoxy end)~0.90Triplet, J = 7.4 Hz (3H)Triplet (broadened, 3H)Both platforms identify the terminal methyl group.
Key Takeaways from the Data

The most significant divergence occurs in the aliphatic region (1.0–3.5 ppm). At 400 MHz, the methine-attached methyl group (1.42 ppm) and the propoxy methylene group (1.55 ppm) are separated by 52 Hz, allowing for clean integration. At 60 MHz, this 0.13 ppm difference translates to a mere 7.8 Hz separation. Because the coupling constants (


 Hz) are nearly identical to the frequency separation, the signals collapse into a non-first-order multiplet, rendering accurate integration of these specific sub-components impossible on the benchtop system.

Conclusion: Selecting the Right Tool

While benchtop NMR is a highly trustworthy tool for rapid reaction monitoring, raw material identification, and confirming the presence of the aromatic and carboxylic moieties of 4-(1-Propoxyethyl)benzoic acid, it falls short in rigorous stereochemical validation. For de novo structural elucidation, impurity profiling, and resolving complex diastereotopic environments, high-field NMR remains the non-negotiable standard in pharmaceutical development.

References

  • Multiplatform Benchtop NMR Interlaboratory Study of Model Liquid Dosage Forms of Pharmaceutical Products. Analytical Chemistry (ACS Publications, 2026). URL:[Link]

  • Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry (2012). URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI Diagnostics (2025). URL:[Link]

Comparative

FTIR Characterization of 4-(1-Propoxyethyl)benzoic Acid: A Comparative Guide to ATR vs. Transmission Spectroscopy

Accurate structural elucidation of complex active pharmaceutical ingredients (APIs) and intermediates requires robust analytical methodologies. 4-(1-Propoxyethyl)benzoic acid presents a unique spectroscopic challenge due...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation of complex active pharmaceutical ingredients (APIs) and intermediates requires robust analytical methodologies. 4-(1-Propoxyethyl)benzoic acid presents a unique spectroscopic challenge due to its structural duality: it features a highly polar, hydrogen-bonding carboxylic acid group alongside a lipophilic 1-propoxyethyl ether chain attached to a para-substituted aromatic ring.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against classic Potassium Bromide (KBr) Pellet Transmission for characterizing this specific compound. By dissecting the causality behind signal variations, this document provides researchers with the data needed to select the optimal sampling technique for identifying specific functional groups.

Mechanistic Comparison: Why Sampling Technique Matters

The choice between ATR and KBr transmission fundamentally alters how infrared radiation interacts with the 4-(1-Propoxyethyl)benzoic acid sample, leading to distinct spectral variations.

Wavelength-Dependent Penetration vs. Bulk Pathlength

According to , ATR spectroscopy relies on an evanescent wave that penetrates the sample to a shallow depth of roughly 0.5 to 2 micrometers[1]. Because penetration depth (


) is directly proportional to wavelength, high-frequency bands—such as the critical carboxylic O-H stretch (3300–2500 cm⁻¹)—appear artificially weaker in ATR spectra.

Conversely, notes that KBr pellets force the IR beam through a bulk sample matrix, providing a longer effective optical pathlength[2]. This makes KBr transmission superior for detecting minor functional groups, such as the C-O-C ether linkage of the 1-propoxyethyl group, which might be overshadowed in ATR.

Matrix Interference and Hydrogen Bonding

Benzoic acid derivatives readily form strong intermolecular hydrogen-bonded dimers, which broaden the O-H stretching region[3]. While KBr transmission provides excellent resolution for these bands, KBr is highly hygroscopic. As highlighted by, absorbed moisture in KBr can introduce a broad artifact peak around 3450 cm⁻¹, potentially masking the true carboxylic O-H stretch[4]. ATR avoids this matrix interference entirely.

Anomalous Dispersion and Peak Shifting

In ATR, refractive index changes near strong absorption bands can cause band distortion. Studies comparing transmission and ATR spectra have demonstrated that ATR peaks—particularly strong carbonyl (C=O) stretches—often shift 2–5 cm⁻¹ to lower frequencies compared to transmission techniques[5].

Workflow Logic Diagram

The following diagram maps the comparative logic and physical mechanisms differentiating the two FTIR modalities.

G Start 4-(1-Propoxyethyl)benzoic acid Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR KBr KBr Transmission Decision->KBr ATR_Prep Direct Application & High Pressure ATR->ATR_Prep KBr_Prep 1:100 Dilution & 10-Ton Press KBr->KBr_Prep ATR_Mech Evanescent Wave (0.5 - 2 µm depth) ATR_Prep->ATR_Mech KBr_Mech Bulk Transmission (Long Pathlength) KBr_Prep->KBr_Mech Compare Spectral Comparison & Peak Analysis ATR_Mech->Compare KBr_Mech->Compare

Fig 1. Comparative workflow for ATR vs. KBr FTIR characterization of API intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent common spectroscopic artifacts (e.g., poor optical contact, Christiansen scattering).

Protocol A: ATR-FTIR (Diamond Crystal)
  • System Validation (Background): Clean the diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: A flat baseline ensures no residual organic contaminants remain on the crystal[5].

  • Sample Application: Place ~2–5 mg of 4-(1-Propoxyethyl)benzoic acid directly onto the center of the crystal.

  • Pressure Optimization: Lower the pressure anvil until the torque mechanism slips. Causality: The evanescent wave decays exponentially; inadequate pressure results in poor optical contact, drastically reducing the signal-to-noise ratio for the aliphatic C-H and ether C-O-C stretches.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, normalizing the spectrum for library comparison.

Protocol B: KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 2 hours. Causality: Eliminates hygroscopic water that creates false O-H stretching bands[4].

  • Homogeneous Dilution: Weigh ~1.5 mg of the compound and ~150 mg of dry KBr (1:100 ratio). Grind vigorously in an agate mortar for 2 minutes. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent baseline sloping caused by Christiansen scattering[2].

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then press at 10 tons of force for 5 minutes.

  • Visual Validation: Inspect the ejected pellet. It must be optically clear. A cloudy or opaque pellet indicates trapped moisture or insufficient grinding and must be discarded[4].

  • Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ against a blank KBr background.

Quantitative Spectral Data Comparison

The table below summarizes the expected vibrational frequencies for 4-(1-Propoxyethyl)benzoic acid based on reference data for benzoic acid derivatives from the [6], and contrasts how each technique resolves them.

Functional GroupExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceKBr Transmission Performance
Carboxylic O-H Stretch 3300–2500 (Broad)Weaker intensity due to shallow penetration at high frequencies.High intensity; risk of overlap with KBr moisture artifact (~3450 cm⁻¹).
Aliphatic C-H Stretch (Propoxyethyl)2960, 2870Moderate intensity; requires optimal anvil pressure for good contact.Strong, sharp peaks; excellent resolution of CH₃ vs CH₂.
Carboxylic C=O Stretch 1680–1700Strong peak; slight shift to lower wavenumbers (~2-5 cm⁻¹)[5].Sharp, classic peak; adheres strictly to Beer-Lambert law.
Aromatic C=C Stretch ~1600, 1580, 1500Excellent resolution; unaffected by penetration depth issues.Excellent resolution.
Ether C-O-C Stretch 1150–1050Moderate intensity; highly surface-dependent.Superior sensitivity due to longer bulk pathlength[2].
Aromatic C-H Bend 850–800 (para-substituted)Very strong (deep penetration at low frequencies).Strong and well-resolved.
Conclusion for Application Scientists

For rapid, high-throughput identification of 4-(1-Propoxyethyl)benzoic acid, ATR-FTIR is the preferred method due to its speed and lack of moisture artifacts. However, if the analytical goal is to quantify trace impurities or specifically interrogate the C-O-C ether linkage of the propoxyethyl chain, KBr Transmission remains the superior choice due to its extended optical pathlength and adherence to classic transmission physics.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics". Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". Available at:[Link]

  • NIST Chemistry WebBook. "Benzoic acid". Available at:[Link]

Sources

Validation

A Comparative Guide to p-Alkoxybenzoic Acids: Structure, Properties, and Applications

This guide provides a detailed comparative analysis of a series of para-substituted alkoxybenzoic acids. While initial inquiries into the specific compound 4-(1-propoxyethyl)benzoic acid were made, a thorough review of t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of a series of para-substituted alkoxybenzoic acids. While initial inquiries into the specific compound 4-(1-propoxyethyl)benzoic acid were made, a thorough review of the scientific literature revealed a scarcity of available data for this branched ether derivative. Therefore, to provide a valuable and data-rich resource for researchers, scientists, and drug development professionals, this guide has been pivoted to focus on the well-characterized and industrially significant linear p-alkoxybenzoic acids: 4-Ethoxybenzoic acid , 4-Propoxybenzoic acid , and 4-Butoxybenzoic acid .

This comparison will elucidate the critical structure-property relationships within this class of compounds, offering insights into how variations in the alkyl chain length influence their physicochemical properties, supramolecular assembly, and suitability for various applications, from liquid crystal displays to pharmaceutical intermediates.

Synthesis and Structural Framework

The p-alkoxybenzoic acids are typically synthesized via a two-step process beginning with the Williamson ether synthesis. This involves the alkylation of a p-hydroxybenzoic acid ester with an appropriate alkyl halide, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This robust method allows for the straightforward introduction of various alkoxy groups, enabling the fine-tuning of molecular properties.

The general workflow for this synthesis is outlined below. The choice of the starting alkyl halide (e.g., ethyl bromide, propyl bromide, butyl bromide) determines the final alkoxy chain length.

SynthesisWorkflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_products Products p_hydroxy p-Hydroxybenzoic Acid Ester ether_synthesis Williamson Ether Synthesis p_hydroxy->ether_synthesis Step 1 alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether_synthesis Step 1 base Base (e.g., K2CO3) base->ether_synthesis Step 1 intermediate p-Alkoxybenzoic Acid Ester ether_synthesis->intermediate hydrolysis Ester Hydrolysis (Acidic or Basic) final_product p-Alkoxybenzoic Acid hydrolysis->final_product intermediate->hydrolysis Step 2

Caption: General Synthesis Workflow for p-Alkoxybenzoic Acids.

Comparative Physicochemical Properties

The length of the alkoxy chain (–O–R) profoundly influences the fundamental physicochemical properties of these compounds. As the alkyl chain elongates from ethoxy to butoxy, trends in molecular weight, melting point, and solubility become apparent. These properties are critical for predicting the behavior of these molecules in various systems, from reaction solvents to biological membranes.

Property4-Ethoxybenzoic acid4-Propoxybenzoic acid4-Butoxybenzoic acid
Molecular Formula C₉H₁₀O₃[1]C₁₀H₁₂O₃[2][3]C₁₁H₁₄O₃[4]
Molecular Weight 166.17 g/mol 180.20 g/mol [2]194.23 g/mol
Appearance White crystalline powder[1]Fine white powder[2]White to off-white solid[4]
Melting Point (°C) 197-199144-146147-150[5]
Solubility Soluble in organic solvents[1]Limited water solubility[3]Soluble in organic solvents, limited in water[4]
LogP (Octanol/Water) ~2.5 (Predicted)~3.0 (Predicted)3.55[6]

An interesting, non-linear trend is observed in the melting points. While the melting point decreases significantly from the ethoxy to the propoxy derivative, it slightly increases for the butoxy compound. This behavior is common in homologous series and is related to the efficiency of crystal packing, which is influenced by the conformation and intermolecular interactions of the alkyl chains.

Supramolecular Assembly and Liquid Crystal Behavior

A defining characteristic of p-alkoxybenzoic acids is their ability to form thermotropic liquid crystal phases.[7] This behavior is primarily driven by the formation of stable hydrogen-bonded dimers between the carboxylic acid groups of two molecules.[8] These supramolecular structures create elongated, rod-like (calamitic) mesogens that can self-assemble into ordered fluid phases (nematic or smectic) upon heating, before transitioning to an isotropic liquid at higher temperatures.[7][8]

The length of the flexible alkoxy tail plays a crucial role in determining the type and stability of the mesophase. Longer alkyl chains tend to promote more ordered smectic phases due to increased van der Waals interactions between the tails.[8]

Caption: Formation of a supramolecular mesogen via dimerization.

The investigation of phase behavior is typically carried out using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7] The compounds with shorter chains (n=4-6) tend to be nematic, while longer chains (n=7-12) can exhibit both smectic and nematic phases.[8]

Analytical Characterization: Protocols and Interpretation

Accurate structural confirmation and purity assessment are paramount after synthesis.[9] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization of these molecules.

Expertise in Practice: Causality in Analytical Choices
  • NMR Spectroscopy: This non-destructive technique is indispensable for confirming the molecular structure. ¹H NMR confirms the presence and connectivity of protons (e.g., aromatic vs. alkyl chain), while ¹³C NMR provides a map of the carbon skeleton. We use deuterated solvents like CDCl₃ to avoid overwhelming solvent signals and to provide a lock signal for the instrument.[9]

  • Mass Spectrometry: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is often preferred for these molecules as it is a "soft" ionization technique that typically keeps the molecule intact, showing a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.[9] This is chosen over harsher methods like Electron Ionization (EI) to prevent excessive fragmentation and clearly identify the molecular ion.

Experimental Protocol: NMR and MS Analysis of a p-Alkoxybenzoic Acid Sample

Objective: To confirm the identity and purity of a synthesized p-alkoxybenzoic acid.

I. NMR Sample Preparation and Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR and 25-50 mg for ¹³C NMR.

  • Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis:

    • Insert the tube into the NMR spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Data Interpretation:

    • ¹H NMR: Confirm the presence of aromatic protons (typically 7-8 ppm), the carboxylic acid proton (a broad singlet, often >10 ppm), and the specific signals for the alkoxy chain (e.g., triplet and sextet/multiplet patterns for a propoxy group).

    • ¹³C NMR: Identify the carbonyl carbon (~170 ppm), aromatic carbons (110-165 ppm), and aliphatic carbons of the alkoxy chain.

II. Mass Spectrometry Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulates that could block the instrument's fluidics.[9]

  • Analysis (ESI-MS):

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum, typically in negative ion mode ([M-H]⁻) to detect the deprotonated molecule. Positive ion mode ([M+H]⁺) can also be used.

    • Analyze the spectrum for the molecular ion peak corresponding to the expected molecular weight.

  • Data Interpretation: The primary peak of interest should correspond to the calculated molecular weight of the target compound (e.g., m/z 179.07 for [C₁₀H₁₁O₃]⁻ in the case of 4-propoxybenzoic acid).

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry start Synthesized p-Alkoxybenzoic Acid nmr_prep Prepare Sample (5-25 mg in 0.7 mL deuterated solvent) start->nmr_prep ms_prep Prepare Dilute Sample (1-10 µg/mL) & Filter start->ms_prep nmr_acq Acquire ¹H and ¹³C Spectra nmr_prep->nmr_acq nmr_interp Interpret Spectra: - Chemical Shifts - Integration - Coupling Patterns nmr_acq->nmr_interp end_node Structural Confirmation & Purity Assessment nmr_interp->end_node ms_acq Acquire ESI-MS Spectrum (Neg. Ion Mode) ms_prep->ms_acq ms_interp Interpret Spectrum: - Identify [M-H]⁻ Peak - Confirm Mol. Weight ms_acq->ms_interp ms_interp->end_node

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

Applications in Research and Development

The unique properties of p-alkoxybenzoic acids make them valuable in several high-technology fields.

  • Liquid Crystals: Their most prominent application is as fundamental components or precursors in liquid crystal mixtures.[2] By blending different alkoxybenzoic acids or doping them into other liquid crystal hosts, researchers can precisely tune properties like phase transition temperatures, birefringence, and dielectric anisotropy for display and sensor applications.[10][11]

  • Pharmaceutical and Agrochemical Synthesis: The benzoic acid motif is a common scaffold in pharmacologically active compounds.[9][12] Alkoxybenzoic acids serve as versatile intermediates, where the alkoxy group can modify the lipophilicity and metabolic stability of a final drug candidate.[1][13]

  • Specialty Polymers: These compounds are used in the synthesis of specialty polymers, where their rigid core and flexible tails can impart desirable thermal and mechanical properties to the final material.[1]

The choice between ethoxy-, propoxy-, or butoxybenzoic acid is driven by the desired outcome. For instance, a researcher designing a liquid crystal mixture for a specific operating temperature range would select the homologue (or a combination thereof) with the appropriate phase transition temperatures.

Conclusion

While structurally similar, 4-ethoxy-, 4-propoxy-, and 4-butoxybenzoic acid exhibit distinct physicochemical and material properties. The progressive lengthening of the p-alkoxy chain provides a predictable means of tuning melting points, solubility, and, most significantly, liquid crystalline behavior. Their capacity for forming hydrogen-bonded dimers makes them foundational to the study of supramolecular self-assembly and the design of advanced materials. A thorough understanding of their comparative properties, confirmed through robust analytical protocols, is essential for their effective utilization as versatile building blocks in materials science, organic synthesis, and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). The Chemical Profile of 4-Propoxybenzoic Acid (CAS: 5438-19-7): Properties and Industrial Relevance.
  • Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. Journal of Chemical Education.
  • Kuz'mina, L. G., & Sergienko, V. S. (2009). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystallography Reports.
  • Rzoska, S. J., et al. (n.d.). Texture transitions in the liquid crystalline alkyloxybenzoic acid 6OBAC. arXiv.
  • CymitQuimica. (n.d.). CAS 1498-96-0: 4-Butoxybenzoic acid.
  • ChemicalBook. (2026, January 13). 4-Ethoxybenzoic acid | 619-86-3.
  • CAS Common Chemistry. (n.d.). 4-Butoxybenzoic acid.
  • Kumar, A., et al. (2024, March 7). Enhanced liquid crystal performance through alkoxybenzoic acid doping. Taylor & Francis.
  • Chem-Impex. (n.d.). 4-Ethoxybenzoic acid.
  • Ilyin, S. O., et al. (2023, October 28). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC.
  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7).
  • Sigma-Aldrich. (n.d.). 4-Propoxybenzoic acid 98 5438-19-7.
  • MilliporeSigma. (n.d.). 4-Butoxybenzoic acid 98 1498-96-0.
  • ECHEMI. (n.d.). 1498-96-0, 4-Butoxybenzoic acid Formula.
  • Sigma-Aldrich. (n.d.). 4-Ethoxybenzoic acid 99 619-86-3.
  • Santen, R. J., et al. (1973). Hypolipidemic alkoxybenzoic acids. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

Sources

Comparative

Mass spectrometry (MS) fragmentation patterns of 4-(1-Propoxyethyl)benzoic acid

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Structural Elucidation of 4-(1-Propoxyethyl)benzoic Acid Executive Summary The accurate structural characterization of 4-(1-Propoxyethyl)benzoic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Structural Elucidation of 4-(1-Propoxyethyl)benzoic Acid

Executive Summary

The accurate structural characterization of 4-(1-Propoxyethyl)benzoic acid (CAS: 748183-49-5; MW: 208.25 Da) presents a unique analytical challenge due to its dual functionality: a thermally labile, highly polar carboxylic acid moiety and a fragment-prone 1-propoxyethyl ether linkage. For drug development professionals and analytical chemists, choosing the correct mass spectrometry (MS) platform is critical for identifying metabolites, impurities, or degradation products.

This guide objectively compares the performance, gas-phase ion chemistry, and operational protocols of two orthogonal techniques: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Part 1: Mechanistic Causality in Fragmentation (Expertise & Experience)

To optimize an analytical method, one must understand why a molecule fragments under specific ionization conditions. The fragmentation of 4-(1-Propoxyethyl)benzoic acid is dictated by the energy deposited during ionization and the stability of the resulting product ions.

GC-EI-MS: Hard Ionization and Radical-Driven Cleavage

Electron Impact (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule to form a highly energetic radical cation[M]+•[1]. For 4-(1-Propoxyethyl)benzoic acid, ionization primarily occurs at the ether oxygen or the aromatic ring.

  • Causality of Alpha-Cleavage: The dominant fragmentation pathway is the homolytic alpha-cleavage of the ether linkage. The loss of the propoxy radical (•OC3H7, 59 Da) is thermodynamically driven by the formation of a highly stable, resonance-stabilized benzylic cation at m/z 149[1].

  • The Derivatization Imperative: Carboxylic acids form strong intermolecular hydrogen bonds, leading to poor volatility and severe peak tailing on non-polar GC columns. Furthermore, they are prone to thermal decarboxylation in the hot GC inlet. Therefore, derivatization with a silylating agent (e.g., MSTFA) to form a Trimethylsilyl (TMS) ester is mandatory to replace the acidic proton, increase volatility, and lock the structure prior to ionization[2].

LC-ESI-MS/MS: Soft Ionization and Even-Electron Neutral Loss

Electrospray Ionization (ESI) is a "soft" technique that transfers ions from the liquid phase to the gas phase with minimal internal energy deposition.

  • Causality of Negative Mode Selection: The carboxylic acid group has a pKa of approximately 4.2. By utilizing a mobile phase buffered to a basic pH (e.g., pH 8.0), the molecule is pre-ionized in solution as a carboxylate anion. This guarantees near 100% ionization efficiency in ESI negative mode, yielding an intense deprotonated precursor ion [M-H]- at m/z 207[3][4].

  • Causality of CID Fragmentation: During Collision-Induced Dissociation (CID), the even-electron [M-H]- ion fragments via the lowest energy pathways. The primary event is the loss of carbon dioxide (CO2, 44 Da) from the carboxylate group, yielding an m/z 163 product ion. Secondary fragmentation involves a McLafferty-type hydrogen rearrangement and the neutral loss of propene (C3H6, 42 Da) from the ether chain[5].

Part 2: Self-Validating Experimental Protocols (Trustworthiness)

A robust analytical method must be self-validating. The following protocols incorporate built-in system suitability checks to ensure data integrity.

Protocol A: GC-EI-MS with TMS Derivatization

Objective: Maximize volatility and capture radical-driven fragmentation.

  • Sample Preparation & Drying: Aliquot 100 µL of the sample extract (10 µg/mL in methanol) into a glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Moisture destroys silylating reagents.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap tightly and incubate at 60°C for 30 minutes[6].

  • System Suitability (Self-Validation): Inject a "Derivatization Blank" (Pyridine + MSTFA only) prior to the sample. This validates that any peaks at m/z 73 or 147 are background siloxane artifacts from the reagent or column, not the analyte[2].

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto an HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm). Inlet temperature: 250°C. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the EI source at 70 eV and 230°C. Acquire full scan data from m/z 50 to 500.

Protocol B: LC-ESI-MS/MS (Negative Mode)

Objective: Preserve the intact molecular ion and perform targeted structural elucidation.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • System Suitability (Self-Validation): Run a solvent blank to verify the absence of carryover. Run a known standard (e.g., p-toluic acid) to verify mass accuracy (<5 ppm) and confirm that the ESI source is efficiently generating [M-H]- ions[3].

  • Chromatography: Use a C18 reversed-phase column (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 8.0 with Ammonium Hydroxide. Causality: Basic pH forces the carboxylic acid into its deprotonated state, maximizing ESI- sensitivity[4].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at 0.3 mL/min.

  • Mass Spectrometry: Operate in ESI Negative mode. Capillary voltage: 2.5 kV. Isolate the precursor ion m/z 207 in the quadrupole. Apply a Collision Energy (CE) ramp of 10–40 eV in the collision cell to generate a comprehensive MS/MS spectrum.

Part 3: Quantitative Data Presentation

The following table summarizes the distinct diagnostic ions generated by both analytical platforms, allowing researchers to choose the best method based on their specific structural identification needs.

Ionization MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Neutral / Radical LossStructural AssignmentRelative Abundance
GC-EI-MS (Underivatized) 208 [M]+•14959 Da (•OC3H7)Benzylic Cation100% (Base Peak)
10544 Da (CO2)Phenyl Cation45%
GC-EI-MS (TMS-Derivatized) 280 [M-TMS]+•22159 Da (•OC3H7)TMS-Benzylic Cation100% (Base Peak)
26515 Da (•CH3)Loss of TMS Methyl15%
LC-ESI-MS/MS (Negative) 207 [M-H]-16344 Da (CO2)Decarboxylated Anion100% (Base Peak)
12142 Da (C3H6)Phenoxide Derivative60%

Part 4: Fragmentation Pathway Visualization

The logical flow of gas-phase dissociation highlights the orthogonal nature of these two techniques. EI drives radical-site initiation (alpha-cleavage), while ESI drives charge-site initiation (decarboxylation).

MS_Fragmentation cluster_EI GC-EI-MS (Hard Ionization, 70 eV) cluster_ESI LC-ESI-MS/MS (Soft Ionization, Negative Mode) Compound 4-(1-Propoxyethyl)benzoic acid MW: 208.25 Da EI_M Radical Cation [M]+• m/z 208 Compound->EI_M Electron Impact ESI_M Deprotonated Ion[M-H]- m/z 207 Compound->ESI_M Electrospray (-ve) EI_F1 Benzylic Cation [M - •OC3H7]+ m/z 149 EI_M->EI_F1 -59 Da (•OC3H7) EI_F2 Phenyl Cation [M - •OC3H7 - CO2]+ m/z 105 EI_F1->EI_F2 -44 Da (CO2) ESI_F1 Decarboxylation [M-H - CO2]- m/z 163 ESI_M->ESI_F1 -44 Da (CO2) ESI_F2 Ether Cleavage [M-H - CO2 - C3H6]- m/z 121 ESI_F1->ESI_F2 -42 Da (C3H6)

Fig 1: Divergent MS fragmentation pathways of 4-(1-Propoxyethyl)benzoic acid in EI vs. ESI modes.

References

1.[1] SOPH 321 Mass Spec - 2021-Final | PDF | Mass Spectrometry | Ion - Scribd - scribd.com - 2.[3] A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - vu.edu.au - 3.[6] A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - nih.gov - 4.[5] Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - benchchem.com - 5.[4] Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS - nih.gov - 6.[2] (PDF) The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics - researchgate.net -

Sources

Validation

X-ray crystallography data for 4-(1-Propoxyethyl)benzoic acid structure confirmation

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Alternatives for 4-(1-Propoxyethyl)benzoic Acid The unambiguous determination of a molecule's three-dimensional structure and absolute con...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Alternatives for 4-(1-Propoxyethyl)benzoic Acid

The unambiguous determination of a molecule's three-dimensional structure and absolute configuration is a critical bottleneck in chemical synthesis and drug development[1]. For chiral small molecules like 4-(1-Propoxyethyl)benzoic acid , the spatial arrangement of atoms around the stereocenter (the 1-propoxyethyl group) dictates its physical properties and interactions within chiral environments[2].

While Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for atomic-level structural elucidation[3], flexible aliphatic chains often frustrate traditional crystallization efforts, leading to oils or poorly diffracting twinned crystals[4]. As a Senior Application Scientist, I have structured this guide to objectively compare SC-XRD against leading alternative methodologies—Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD)—and to provide field-proven, self-validating protocols for the structural confirmation of 4-(1-Propoxyethyl)benzoic acid.

Comparative Performance Analysis

To select the optimal analytical pathway, researchers must weigh sample requirements, physical state, and the fundamental physics used to derive the absolute configuration. The table below summarizes the quantitative and qualitative metrics of the primary techniques.

MetricSingle-Crystal X-ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher’s Method)
Sample State Single Crystal (Solid)Solution or SolidSolution
Sample Amount ~1–5 mg~10–20 mg~5–10 mg
Resolution Limit Atomic (< 1.0 Å)Conformational EnsemblesConnectivity / Relative Stereochem
Absolute Config. Basis Anomalous Dispersion (Flack Parameter)[5]Differential IR Absorption vs. DFT[6]Diastereomeric Chemical Shifts
Time to Result 1–3 Days (if crystal is available)3–5 Days (due to DFT compute time)2–4 Days (includes derivatization)
Primary Limitation Requires a high-quality single crystal[6]Computationally intensive[6]Requires reactive functional groups

Logical Workflow for Structural Elucidation

The following diagram illustrates the decision matrix and experimental workflows for determining the absolute configuration of 4-(1-Propoxyethyl)benzoic acid.

Workflow Target 4-(1-Propoxyethyl)benzoic acid (Chiral Analyte) XRD Single Crystal X-ray Diffraction (SC-XRD) Target->XRD VCD Vibrational Circular Dichroism (VCD) Target->VCD NMR NMR Spectroscopy (Mosher's Method) Target->NMR Cryst Co-Crystallization (e.g., TEO Chaperone) XRD->Cryst Spectra IR/VCD Spectra Acquisition VCD->Spectra Deriv Chiral Derivatization (Diastereomers) NMR->Deriv Anomalous Anomalous Dispersion (Cu Kα Radiation) Cryst->Anomalous Result Absolute Configuration Confirmed (R/S) Anomalous->Result DFT DFT Computational Matching Spectra->DFT DFT->Result Shift Chemical Shift Analysis Deriv->Shift Shift->Result

Workflow for the structural elucidation of 4-(1-Propoxyethyl)benzoic acid.

Step-by-Step Methodologies and Causality

Protocol A: Single-Crystal X-ray Diffraction (SC-XRD) via Co-Crystallization

The Challenge: The 1-propoxyethyl group introduces significant conformational flexibility, often resulting in an oil or a microcrystalline powder rather than the high-quality single crystal required for SC-XRD[4].

The Solution: We utilize a "crystallization chaperone" (such as tetraaryladamantane octaether, TEO) to force the analyte into a rigid host lattice. This bypasses the need for the analyte to pack efficiently on its own[4].

  • Sample Preparation: Dissolve 3–5 mg of 4-(1-Propoxyethyl)benzoic acid in a volatile solvent (e.g., CD₂Cl₂).

  • Chaperone Addition: Add 1 molar equivalent of finely powdered TEO. Causality: The TEO forms an inclusion complex with the analyte, providing a pre-organized, rigid crystalline framework that encapsulates the flexible molecule at room temperature[4].

  • Evaporation & Crystallization: Allow the solvent to slowly evaporate under a gentle stream of nitrogen overnight. Harvest a single, well-defined co-crystal.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) . Causality: Because 4-(1-Propoxyethyl)benzoic acid only contains light atoms (C, H, O), Mo Kα radiation provides insufficient anomalous scattering. Cu Kα radiation maximizes the amplitudinal and phasic differences between Friedel pairs, which is strictly required for absolute structure determination[5].

  • Refinement & Validation: Solve the phase problem and refine the structure. Calculate the Flack parameter . Self-Validation: A Flack parameter near 0 (e.g., 0.0 ± 0.1) confirms the correct absolute enantiomer (R or S). A value near 1 indicates the inverted structure, and a value near 0.5 indicates a racemic twin[4].

Protocol B: Vibrational Circular Dichroism (VCD)

The Challenge: If the sample resolutely refuses to crystallize, even with chaperones, SC-XRD is impossible.

The Solution: VCD measures the differential absorption of left and right circularly polarized infrared light by a pair of enantiomers in solution[6]. It requires no crystallization and provides absolute configuration directly from the liquid state[6].

  • Sample Preparation: Dissolve ~15 mg of the analyte in a non-chiral, IR-transparent solvent (e.g., CDCl₃) to a concentration of ~0.1 M. Causality: High concentration is required because VCD signals are typically 10⁻⁴ to 10⁻⁵ times weaker than standard IR absorption signals. CDCl₃ minimizes solvent interference in the critical fingerprint region (1000–1500 cm⁻¹).

  • Spectral Acquisition: Record both the unpolarized IR spectrum and the VCD spectrum using a VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Computational Modeling (DFT): Perform a conformational search using Density Functional Theory (DFT) (e.g., B3LYP/6-31G* level) to predict the IR and VCD spectra for the (R)-enantiomer. Causality: Unlike X-ray diffraction, VCD spectra cannot be interpreted empirically. The experimental spectrum must be mathematically correlated with the quantum mechanical prediction[6].

  • Validation: Overlay the experimental and calculated spectra. Self-Validation: If the experimental VCD bands match the calculated (R)-enantiomer bands in sign and relative intensity, the absolute configuration is (R). If they are equal but opposite, the configuration is (S)[6].

Protocol C: NMR Spectroscopy (Mosher’s Method)

The Challenge: Standard 1D and 2D NMR (COSY, HSQC, HMBC) can easily confirm the connectivity of the 1-propoxyethyl group and the benzoic acid core, but enantiomers have identical NMR spectra in an achiral environment[2].

The Solution: Diastereomeric derivatization.

  • Derivatization: React the benzoic acid moiety with a chiral derivatizing agent (e.g., (R)- and (S)-phenylglycinol) to form two diastereomeric amides. Causality: Converting enantiomers into diastereomers places the protons in distinct magnetic environments, resulting in different chemical shifts (Δδ).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Analysis: Calculate the Δδ values (δ_R - δ_S) for the protons on the 1-propoxyethyl group. Self-Validation: Apply the empirical Mosher model to deduce the spatial arrangement of the substituents, thereby confirming the absolute configuration of the original acid.

Conclusion

For the structural confirmation of 4-(1-Propoxyethyl)benzoic acid, Single-Crystal X-ray Diffraction (SC-XRD) remains the most authoritative technique, providing unambiguous atomic coordinates and absolute configuration via anomalous dispersion[3][5]. The historical limitation of growing single crystals for flexible small molecules has been largely mitigated by modern co-crystallization chaperone techniques[4]. However, when rapid solution-state analysis is required, Vibrational Circular Dichroism (VCD) serves as the most robust, non-destructive orthogonal alternative, completely bypassing the need for chemical derivatization or crystallization[6].

References

  • Absolute configuration - Wikipedia. Wikipedia. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Absolute configuration of complex chiral molecules. Spark904. Available at: [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

Sources

Comparative

Comparative reactivity of 4-(1-Propoxyethyl)benzoic acid vs benzoic acid

Comparative Reactivity Guide: 4-(1-Propoxyethyl)benzoic acid vs. Benzoic Acid As a Senior Application Scientist, evaluating aromatic building blocks requires moving beyond basic structural descriptors to understand how s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 4-(1-Propoxyethyl)benzoic acid vs. Benzoic Acid

As a Senior Application Scientist, evaluating aromatic building blocks requires moving beyond basic structural descriptors to understand how subtle electronic and steric modifications dictate macroscopic chemical behavior. This guide provides an in-depth, objective comparison between Benzoic Acid (BA) —the fundamental aromatic carboxylic acid—and 4-(1-Propoxyethyl)benzoic acid (PEBA) , a derivative bearing a bulky, electron-donating benzylic ether substituent at the para position.

By analyzing their thermodynamic acidity, electrophilic aromatic substitution (EAS) kinetics, and oxidative lability, we can construct a predictive framework for their behavior in complex synthetic workflows.

Thermodynamic Acidity and the Hammett Relationship

The ionization of benzoic acid in water serves as the universal reference point (


) for the Hammett equation, a linear free-energy relationship that correlates substituent electronic effects with reaction equilibria[1].
  • Benzoic Acid (BA): Lacking any ring substituents, BA provides the baseline acidity profile with a pKa of approximately 4.20.

  • 4-(1-Propoxyethyl)benzoic acid (PEBA): The 1-propoxyethyl group at the para position functions as an alkyl/ether hybrid. Despite the localized electronegativity of the ether oxygen, the substituent as a whole acts as an electron-donating group (EDG) via hyperconjugation and inductive effects (

    
    ). This electron donation increases the electron density on the carboxylate carbon, destabilizing the conjugate base relative to BA. Consequently, PEBA is a slightly weaker acid than BA (estimated pKa ~4.35).
    

Electrophilic Aromatic Substitution (EAS): Kinetics & Regioselectivity

The electronic landscape of the aromatic ring dictates its reactivity toward electrophiles. The two molecules present diametrically opposed EAS profiles.

  • BA (Deactivated Ring): The carboxylic acid group is strongly electron-withdrawing via resonance (-M effect), pulling electron density away from the ring. This makes BA highly deactivated and strictly meta-directing[2]. Reactions like nitration require harsh conditions (fuming HNO

    
    , concentrated H
    
    
    
    SO
    
    
    , and elevated temperatures).
  • PEBA (Activated Ring): The para-1-propoxyethyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions. Because the para position is already occupied by the -COOH group, substitution is directed ortho to the alkyl ether[2]. Crucially, this position is simultaneously meta to the -COOH group. The two substituents work synergistically to direct the electrophile to the exact same carbon, but the net electron-donating effect of the alkyl group makes the PEBA ring significantly more reactive than BA.

EAS_Directing_Effects BA Benzoic Acid -COOH: Strongly Deactivating Meta-Directing Nitration_BA Nitration (HNO3/H2SO4) Slow, requires heat BA->Nitration_BA PEBA 4-(1-Propoxyethyl)benzoic acid -Alkyl/Ether: Activating Ortho-Directing (to alkyl) Nitration_PEBA Nitration (HNO3/H2SO4) Accelerated, milder conditions PEBA->Nitration_PEBA Product_BA 3-Nitrobenzoic acid (Meta to COOH) Nitration_BA->Product_BA Product_PEBA 3-Nitro-4-(1-propoxyethyl) benzoic acid (Ortho to alkyl, Meta to COOH) Nitration_PEBA->Product_PEBA

Figure 1: Comparative EAS pathways and directing effects for BA and PEBA.

Protocol 1: Competitive Nitration Assay (Self-Validating System)

To empirically validate the kinetic superiority of PEBA without run-to-run variance, we utilize a competitive assay. By forcing both substrates to compete for a limited pool of electrophile in the same flask, the system internally validates the relative activation states.

  • Preparation: Dissolve 10.0 mmol of BA and 10.0 mmol of PEBA in 20 mL of cold concentrated H

    
    SO
    
    
    
    at 0°C. (Causality: An equimolar mixture ensures identical temperature, mixing, and solvation kinetics for both substrates).
  • Electrophile Addition: Slowly add a pre-cooled mixture of 5.0 mmol HNO

    
     in 5 mL H
    
    
    
    SO
    
    
    dropwise over 15 minutes. (Causality: Substoichiometric HNO
    
    
    prevents complete conversion, forcing the substrates to compete for the nitronium ion).
  • Reaction: Stir at 0°C for 30 minutes.

  • Quench & Extraction: Pour the mixture over 100 g of crushed ice to instantly halt the reaction. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Analysis: Analyze the crude mixture via HPLC-UV. Expected Outcome: The chromatogram will reveal near-quantitative recovery of unreacted BA, while the nitrated product mass will exclusively correspond to 3-nitro-4-(1-propoxyethyl)benzoic acid, proving the activating nature of the para-substituent.

Benzylic Lability and Oxidative Cleavage

The most profound chemical difference between these two molecules lies in their stability toward oxidation. Alkyl side chains possessing at least one benzylic hydrogen are highly susceptible to oxidative cleavage by reagents like potassium permanganate (KMnO


)[3].
  • BA: Lacks any benzylic carbons. The aromatic ring and the carboxylic acid are highly refractory to KMnO

    
    , making BA essentially inert under standard oxidative conditions.
    
  • PEBA: Contains a highly labile benzylic carbon bonded to a hydrogen, a methyl group, and a propoxy ether linkage. This acetal-like benzylic position is exceptionally vulnerable to radical abstraction. Upon treatment with hot KMnO

    
    , the entire 1-propoxyethyl side chain is oxidatively cleaved, converting the para-substituent into a second carboxylic acid group to yield terephthalic acid (benzene-1,4-dicarboxylic acid)[3].
    

Oxidation_Workflow Step1 Substrate Preparation Equimolar BA and PEBA in aqueous base Step2 Oxidation Reaction Add excess KMnO4, heat to 95°C for 2h Step1->Step2 Step3 Quench & Filter Cool, add NaHSO3, filter MnO2 precipitate Step2->Step3 Step4 Acidification & Isolation Adjust to pH 2 with HCl, collect precipitate Step3->Step4 Step5 Analysis LC-MS: BA recovered, PEBA converted to Terephthalic Acid Step4->Step5

Figure 2: Experimental workflow for comparative benzylic oxidation using KMnO4.

Protocol 2: Benzylic Oxidation Susceptibility Assay

This protocol validates the structural stability of BA versus the lability of PEBA.

  • Solubilization: Prepare a solution of 5.0 mmol of the substrate (BA or PEBA) in 25 mL of 1 M aqueous NaOH. (Causality: Converting the carboxylic acids to their sodium salts ensures complete aqueous solubility, eliminating phase-transfer artifacts).

  • Oxidation: Add 15.0 mmol of solid KMnO

    
     to the stirring solution and heat to 95°C for 2 hours.
    
  • Quench: Cool the flask to room temperature. Add solid sodium bisulfite (NaHSO

    
    ) incrementally until the purple color of unreacted permanganate completely dissipates. (Causality: Quenching excess oxidant prevents unwanted side reactions during the acidification step).
    
  • Filtration: Filter the resulting brown MnO

    
     precipitate through a Celite pad to obtain a clear filtrate.
    
  • Isolation: Acidify the filtrate to pH 2 using 6 M HCl to precipitate the organic acids. Filter, dry, and analyze via

    
    H-NMR.
    Expected Outcome: BA will be recovered quantitatively without modification. PEBA will show complete disappearance of the aliphatic signals in the NMR spectrum, confirming total conversion to terephthalic acid.
    

Quantitative Data Summary

Property / ParameterBenzoic Acid (BA)4-(1-Propoxyethyl)benzoic acid (PEBA)
Molecular Weight 122.12 g/mol 208.25 g/mol
Thermodynamic Acidity (pKa) ~4.20 (Reference Standard)~4.35 (Weaker acid due to EDG effect)
EAS Ring Reactivity Highly DeactivatedActivated (Relative to BA)
EAS Directing Effects Meta (Directed by -COOH)Ortho (Directed by alkyl group)
Benzylic C-H Presence NoneYes (Highly labile ether linkage)
KMnO

Oxidation Product
No Reaction (Stable)Terephthalic Acid (Cleavage product)

References

1.[1] Hammett equation - Wikipedia. Wikipedia.[Link] 2.[2] Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University.[Link] 3.[3] 16.3: Reactions of alkylbenzenes - Chemistry LibreTexts. LibreTexts.[Link]

Sources

Validation

Reference standards for 4-(1-Propoxyethyl)benzoic acid analysis

Reference Standards for 4-(1-Propoxyethyl)benzoic Acid Analysis: A Comparative Guide As a Senior Application Scientist, I frequently encounter complex analytical challenges when profiling substituted benzoic acids. 4-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 4-(1-Propoxyethyl)benzoic Acid Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex analytical challenges when profiling substituted benzoic acids. 4-(1-Propoxyethyl)benzoic acid (CAS 748183-49-5) is a critical compound often monitored as a synthetic intermediate, structural analog, or degradation impurity in the development of active pharmaceutical ingredients (APIs). The presence of the ether linkage (propoxyethyl) combined with the ionizable carboxylic acid moiety dictates a highly specific approach to its quantification.

This guide objectively compares reference standard grades and details the self-validating analytical methodologies required to achieve reproducible, regulatory-compliant data.

Mechanistic Origins: Why Monitor This Compound?

In pharmaceutical synthesis, the formation of 4-(1-propoxyethyl)benzoic acid typically occurs via the etherification of benzylic alcohols (e.g., 4-(1-hydroxyethyl)benzoic acid) in the presence of 1-propanol under acidic conditions. Understanding this solvolysis pathway is crucial for process chemists aiming to control impurity profiles.

G A 4-(1-Hydroxyethyl)benzoic acid (Precursor) C Acid Catalysis (H+) Solvolysis A->C B 1-Propanol (Solvent/Reactant) B->C D 4-(1-Propoxyethyl)benzoic acid (Target Impurity) C->D Etherification

Fig 1. Mechanistic pathway of 4-(1-Propoxyethyl)benzoic acid formation via etherification.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate grade of reference standard is the foundational step in any analytical workflow. The choice directly impacts the accuracy of the assay and the regulatory acceptance of the data.

Table 1: Comparison of Reference Standard Grades for Substituted Benzoic Acids

Standard GradeMinimum PurityTraceability & CertificationPrimary Application
Pharmacopeial (e.g., USP/EP) ≥ 99.5%Compendial MonographRegulatory submissions, dispute resolution, primary calibration.
Certified Reference Material (CRM) ≥ 99.0%ISO 17034 / ISO/IEC 17025Method validation, establishing in-house standards.
In-House Working Standard ≥ 98.0%Qualified against CRMRoutine batch release, daily QC, stability testing.

For quantitative applications, utilizing a highly characterized standard—akin to the United States Pharmacopeia (USP) standard for Benzoic Acid—is mandatory to validate analytical methods and calibrate instruments reliably [1].

Analytical Methodologies: HPLC-UV vs. LC-MS/MS

The quantification of 4-(1-propoxyethyl)benzoic acid requires exploiting its structural features: the UV-absorbing aromatic ring and the ionizable carboxylate group.

Causality in Method Development : The pKa of the benzoic acid moiety is approximately 4.2. If analyzed in a neutral mobile phase (pH 7.0), the molecule exists as a polar carboxylate anion (COO⁻), resulting in poor retention on a reversed-phase C18 column and severe peak tailing due to secondary interactions with residual silanols. Therefore, the mobile phase must be buffered at least 1.5 pH units below the pKa (e.g., pH 2.5) to fully protonate the acid, ensuring it remains in its neutral, hydrophobic state.

Table 2: Performance Metrics (Typical Validation Data)

Validation ParameterHPLC-UV (230 nm)LC-MS/MS (ESI Negative)
Linearity Range 1.0 - 100 µg/mL1.0 - 100 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.6 ng/mL
Precision (%RSD) < 1.5%< 3.0%
Matrix Effect LowModerate (Requires Isotopic IS)

Experimental Protocol: Self-Validating HPLC-UV Workflow

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system suitability test (SST) in accordance with ICH Q2(R1) guidelines [2].

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the 4-(1-propoxyethyl)benzoic acid reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Methanol. Causality: Methanol disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring rapid and complete dissolution.

  • Dilute to volume with Mobile Phase A to yield a 100 µg/mL stock solution.

Step 2: Chromatographic Conditions

  • Column : C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 230 nm. Causality: 230 nm captures the optimal π-π* transition of the conjugated aromatic system without suffering from the high background noise typical at <210 nm.

Step 3: System Suitability (The Self-Validating Mechanism) Before analyzing any samples, inject the 10 µg/mL standard solution six times. The system is only validated for use if it meets the following criteria:

  • %RSD of Peak Area : ≤ 2.0% (Validates injector precision).

  • USP Tailing Factor : ≤ 1.5 (Validates complete protonation of the analyte and column health).

  • Theoretical Plates (N) : ≥ 5000 (Validates column efficiency).

If any parameter fails, the run must be aborted. This prevents the generation of erroneous data due to column degradation or improper mobile phase pH.

G N1 Reference Standard (4-(1-Propoxyethyl)benzoic acid) N2 Sample Preparation (Dilution in MeOH/Water) N1->N2 N3 HPLC-UV / LC-MS/MS Analysis (Acidic Mobile Phase, pH 2.5) N2->N3 N4 System Suitability Testing (Resolution > 2.0, Tailing < 1.5) N3->N4 N5 Quantification & Validation (ICH Q2(R1) Guidelines) N4->N5 Pass Criteria Met

Fig 2. Self-validating analytical workflow for reference standard qualification.

References

  • Title : Q2(R1) Validation of Analytical Procedures: Text and Methodology Source : U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL :[Link]

Sources

Comparative

A Comparative Chromatographic Guide to Impurity Profiling of 4-(1-Propoxyethyl)benzoic Acid

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of impurities in 4-(1-Propoxyethyl)benzoic acid, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of impurities in 4-(1-Propoxyethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind method selection, offering detailed experimental protocols and supporting data. This document is intended for researchers, scientists, and drug development professionals to establish robust, stability-indicating analytical methods for ensuring the quality and safety of active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Impurity Profiling

4-(1-Propoxyethyl)benzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. As with any API or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4]

This guide will explore the chromatographic techniques best suited for the comprehensive impurity profiling of 4-(1-Propoxyethyl)benzoic acid, considering both process-related impurities and degradation products.

Potential Impurities: A Forward-Looking Analysis

A robust analytical method must be capable of separating the main component from all potential impurities. These can be broadly categorized as process-related impurities, arising from the manufacturing process, and degradation products, which form during storage or handling.

Process-Related Impurities

While the specific synthesis route for 4-(1-Propoxyethyl)benzoic acid is proprietary, we can infer potential impurities based on common synthetic pathways for similar aromatic carboxylic acids and ethers. A plausible synthetic route could involve the etherification of a 4-substituted benzoic acid derivative.

Potential Process-Related Impurities could include:

  • Starting Materials: Unreacted precursors such as 4-acetylbenzoic acid or a derivative of 4-hydroxybenzoic acid, and 1-bromopropane or propanol.

  • By-products: Compounds formed through side reactions, such as isomers or over-alkylated products.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.[5]

Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating method.[6][7][8][9][10] The structure of 4-(1-Propoxyethyl)benzoic acid, featuring an ether linkage and a carboxylic acid group, suggests susceptibility to specific degradation pathways.

  • Hydrolysis: The ether linkage could be susceptible to cleavage under acidic or basic conditions, potentially yielding 4-acetylbenzoic acid and propanol.

  • Oxidation: The benzylic position of the propoxyethyl group is a potential site for oxidation, which could lead to the formation of hydroperoxides or other oxidative degradation products.[6]

  • Thermal Degradation: High temperatures could lead to various decomposition products.

The following diagram illustrates the potential degradation pathways for 4-(1-Propoxyethyl)benzoic acid.

G main 4-(1-Propoxyethyl)benzoic acid acid_base Acid/Base Hydrolysis main->acid_base oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal deg1 4-Acetylbenzoic acid acid_base->deg1 deg2 Propanol acid_base->deg2 deg3 Oxidative Degradants (e.g., hydroperoxides) oxidation->deg3 deg4 Other Thermal Degradants thermal->deg4 G cluster_0 Method Development cluster_1 Method Validation A Select Column (e.g., C18) B Optimize Mobile Phase (pH, Organic Modifier) A->B C Develop Gradient B->C D Optimize Detection (Wavelength) C->D E Specificity D->E F Linearity E->F G Accuracy & Precision F->G H Robustness G->H G A Sample Preparation (Dissolve in appropriate solvent) B Evaporation to Dryness A->B C Add Derivatizing Agent (e.g., BSTFA) B->C D Heating (e.g., 70°C for 30 min) C->D E GC Injection D->E F Separation & Detection (FID/MS) E->F

Sources

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